5,5-Diphenylhydantoin-3-butyric acid
Beschreibung
Eigenschaften
IUPAC Name |
4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJICGWRFYBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543780 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-66-0 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,5-Diphenylhydantoin-3-butyric acid: A Molecule in the Shadows of its Progenitor
Prepared by a Senior Application Scientist
Executive Summary
This guide, therefore, serves a dual purpose. First, it presents the limited concrete information available for 5,5-Diphenylhydantoin-3-butyric acid. Second, it provides an expert synthesis of the scientific principles and established methodologies relevant to this class of compounds. By examining the well-documented chemistry and pharmacology of its parent drug, Phenytoin, and other N-3 substituted derivatives, we can construct a robust, albeit theoretical, framework for understanding the probable synthesis, mechanism of action, and potential applications of this molecule. This document is intended for researchers and drug development professionals, offering a scientifically grounded starting point for any future investigation into this compound.
Identity and Physicochemical Context
5,5-Diphenylhydantoin-3-butyric acid is structurally defined by a butyric acid moiety attached to the nitrogen atom at the 3-position of the hydantoin ring of Phenytoin.
Chemical Identification
| Property | Value | Source |
| IUPAC Name | 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid | Chem-vendor |
| Synonym | 5,5-Diphenylhydantoin-3-butyric acid | Chem-vendor |
| CAS Number | 56976-66-0 | Chem-vendor |
| Molecular Formula | C₁₉H₁₈N₂O₄ | Chem-vendor |
| Molecular Weight | 338.36 g/mol | Chem-vendor |
Physicochemical Properties of the Parent Drug: Phenytoin
To understand the rationale for creating derivatives like the -3-butyric acid variant, it is essential to consider the properties of Phenytoin, which present significant formulation challenges.
| Property | Value | Significance in Drug Development | Source |
| Melting Point | 295-298 °C | High melting point correlates with low aqueous solubility. | |
| Aqueous Solubility | Very slightly soluble | Limits oral bioavailability and prevents simple aqueous parenteral formulations. | |
| Log P | 2.47 | Indicates good lipophilicity for crossing the blood-brain barrier, but contributes to poor water solubility. | |
| pKa | 8.06-8.33 | Weakly acidic nature allows for salt formation, but these salts are highly alkaline and unstable in solution. |
The poor water solubility of Phenytoin is a primary driver for the development of prodrugs and derivatives aimed at improving its pharmaceutical properties.
Proposed Synthesis Pathway
While a specific, detailed protocol for the synthesis of 5,5-Diphenylhydantoin-3-butyric acid is not available in the reviewed literature, a chemically sound, two-step pathway can be proposed based on standard alkylation reactions of hydantoins. This hypothetical protocol represents a logical and experimentally viable approach.
Step 1: N-Alkylation of 5,5-Diphenylhydantoin
The first step involves the alkylation of the N-3 position of the phenytoin ring using an appropriate haloester, such as ethyl 4-bromobutyrate. The reaction is typically carried out in the presence of a base to deprotonate the hydantoin nitrogen, making it nucleophilic.
Caption: Hypothetical N-alkylation of Phenytoin.
Protocol:
-
To a solution of 5,5-diphenylhydantoin (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a mild base such as potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the hydantoin anion.
-
Add ethyl 4-bromobutyrate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude ethyl ester by column chromatography or recrystallization.
Step 2: Saponification of the Ethyl Ester
The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product. This is a standard saponification reaction using a strong base, followed by acidification.
Caption: Hypothetical ester hydrolysis to the final acid.
Protocol:
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature or with gentle heating until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5,5-Diphenylhydantoin-3-butyric acid.
Presumed Pharmacological Profile and Mechanism of Action
The primary rationale for synthesizing N-3 substituted derivatives of Phenytoin is often to create a prodrug . A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active parent drug. This strategy is commonly employed to overcome undesirable physicochemical properties of the parent drug, such as poor solubility.
The Prodrug Hypothesis
It is highly probable that 5,5-Diphenylhydantoin-3-butyric acid is designed to function as a prodrug of Phenytoin. The butyric acid side chain significantly alters the molecule's polarity and provides a handle for salt formation, which could dramatically increase aqueous solubility compared to the parent drug.
The proposed mechanism involves metabolic cleavage of the N-C bond linking the butyric acid chain to the hydantoin ring, releasing active Phenytoin. This biotransformation would likely be mediated by esterases or other hydrolytic enzymes in the plasma and liver.
Caption: Proposed prodrug activation and mechanism of action.
Expected Therapeutic Action
Once converted to Phenytoin, the drug would exert its well-characterized anticonvulsant effect. Phenytoin stabilizes neuronal membranes against hyperexcitability by blocking voltage-gated sodium channels in their inactive state. This action reduces the repetitive firing of action potentials that underlies seizure activity.
Context from Existing Literature
A US Patent (US20030207431A1) mentions the use of 5,5-diphenylhydantoin-3-butyric acid as a chemical intermediate in the creation of a larger conjugate for use in an enzyme inhibition immunoassay. The patent describes a reaction where the carboxylic acid group of the molecule is activated using disuccinimidyl oxalate, preparing it for coupling to another molecule. While this does not provide pharmacological data, it confirms the compound's use as a stable, synthetically viable entity.
Conclusion and Future Directions
5,5-Diphenylhydantoin-3-butyric acid represents a scientifically logical modification of the Phenytoin structure, likely intended to improve its pharmaceutical properties through a prodrug strategy. However, the absence of published preclinical or clinical data means that its efficacy, safety, and pharmacokinetic profile remain unknown.
To properly characterize this compound, the following experimental investigations would be required:
-
Chemical Synthesis and Characterization: Execution and optimization of the proposed synthetic pathway, with full analytical characterization (NMR, MS, IR) of the final product.
-
Physicochemical Profiling: Quantitative measurement of aqueous solubility, pKa, and Log P to confirm the presumed advantages over Phenytoin.
-
In Vitro Metabolic Stability: Incubation with plasma and liver microsomes to determine the rate and extent of its conversion to Phenytoin.
-
In Vivo Pharmacokinetic Studies: Administration to animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to quantify the bioavailability of Phenytoin from the prodrug.
-
Pharmacodynamic Evaluation: Assessment of its anticonvulsant activity in standard animal models of epilepsy (e.g., maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests) and comparison of its potency and duration of action to Phenytoin.
-
Neurotoxicity Assessment: Evaluation of potential side effects using tests such as the rotarod assay to establish a therapeutic index.
Without such data, 5,5-Diphenylhydantoin-3-butyric acid remains a theoretical construct rather than a characterized therapeutic agent.
References
- Botros, S., Khalil, N. A., Naguib, B. H., & El-Dash, Y. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry, 60, 57-63.
- Yamaoka, Y., Roberts, R. D., & Stella, V. J. (1983). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs. Journal of Pharmaceutical Sciences, 72(4), 400-405.
- US Patent US20030207431A1. (2003). Enzyme inhibition immunoassay.
- Ryczek, J., & Kusowska, J. (1983). Synthesis of 3-dialkylaminopropyl-2-thiohydant derivatives as potential antiarrhythmic agents. Il Farmaco, Ed. Sci., 38, 383-390.
- Pandeya, S. N., et al. (Date unavailable). Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (Year unavailable). PubMed Central.
- Stella, V. J. (1996). Fosphenytoin: A Prodrug of Phenytoin. A case study included in an extensive review of the history of fosphenytoin.
- Marinov, M., Frenkeva, M., Naydenova, E., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 26.
- Synthesis of phenytoin derivatives by the two-step procedure. (Date unavailable).
- 3-Alkyl(aryl)-piperazinoalkyl derivatives of 5,5-diphenylhydantoin. (1980). Polish Journal of Pharmacology and Pharmacy, 32(2), 173-178.
- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents.
- Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins.
- Synthesis and CNS Activity of Phenytoin Derivatives.
- 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents.
- SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. (2023). World Journal of Pharmaceutical and Life Sciences.
An In-Depth Technical Guide to 5,5-Diphenylhydantoin-3-butyric acid
Introduction: 5,5-Diphenylhydantoin-3-butyric acid, with the CAS number 56976-66-0, is a derivative of the well-established anticonvulsant drug, 5,5-diphenylhydantoin, more commonly known as phenytoin.[1][2] This guide provides a comprehensive technical overview of its properties, potential synthesis, and biological context, designed for researchers, scientists, and professionals in drug development. Phenytoin itself was first synthesized in 1902 and its efficacy in seizure treatment was discovered in 1938.[1] As a derivative, 5,5-Diphenylhydantoin-3-butyric acid shares the core hydantoin structure that is crucial to the pharmacological activity of phenytoin.[2][3][4] This document will delve into the known specifics of the title compound, and where data is limited, will draw logical inferences from the well-documented properties of its parent compound, phenytoin.
Physicochemical and Structural Characteristics
5,5-Diphenylhydantoin-3-butyric acid is a compound whose utility is noted in the field of organic synthesis.[5][6] Its structural identity is rooted in the phenytoin framework, with the addition of a butyric acid group at the N-3 position of the hydantoin ring.
Chemical and Physical Properties
A summary of the key physicochemical properties for 5,5-Diphenylhydantoin-3-butyric acid is presented below. These properties are fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 56976-66-0 | [5][7] |
| Molecular Formula | C₁₉H₁₈N₂O₄ | |
| Molecular Weight | 338.36 g/mol | |
| Melting Point | 48-50°C | [7] |
| Density (Predicted) | 1.297±0.06 g/cm³ | [7] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |
| Storage Temperature | -20°C Freezer or 10°C - 25°C | [7] |
| IUPAC Name | 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | [8] |
| SMILES | C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 |
Structural Elucidation
The chemical structure of 5,5-Diphenylhydantoin-3-butyric acid is defined by the hydantoin ring substituted with two phenyl groups at the 5-position and a butyric acid chain at the 3-position.
Figure 1. Chemical structure of 5,5-Diphenylhydantoin-3-butyric acid.
Synthesis and Characterization
While specific synthesis protocols for 5,5-Diphenylhydantoin-3-butyric acid are not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from general methods for N-alkylation of hydantoins. The parent compound, phenytoin, can be synthesized through methods like the Biltz synthesis, which involves a base-catalyzed addition of urea to benzil, followed by a benzilic acid rearrangement.[9][10]
Proposed Synthesis Workflow
A likely approach to synthesize 5,5-Diphenylhydantoin-3-butyric acid would involve the N-alkylation of 5,5-diphenylhydantoin with a suitable four-carbon chain electrophile, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.
Figure 2. Proposed synthesis workflow for 5,5-Diphenylhydantoin-3-butyric acid.
Experimental Protocol (Hypothetical):
-
N-Alkylation: To a solution of 5,5-diphenylhydantoin in a suitable polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate. To this mixture, add ethyl 4-bromobutanoate dropwise at room temperature. The reaction mixture is then heated to facilitate the alkylation at the N-3 position. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product, 5,5-Diphenylhydantoin-3-butyric acid ethyl ester, is extracted with an organic solvent.
-
Purification of Intermediate: The crude ester is purified using column chromatography on silica gel.
-
Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution. The mixture is refluxed until the hydrolysis is complete (monitored by TLC).
-
Isolation and Purification of Final Product: After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, as well as signals for the methylene protons of the butyric acid chain. The terminal carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, the aromatic carbons of the phenyl groups, and the carbons of the butyric acid side chain.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the carbonyl groups (C=O) of the hydantoin ring and the carboxylic acid. A broad absorption band corresponding to the O-H stretch of the carboxylic acid would also be expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (338.36 g/mol ).
Biological and Pharmacological Context
The biological activity of 5,5-Diphenylhydantoin-3-butyric acid is likely influenced by its structural similarity to phenytoin. Phenytoin is a first-generation anticonvulsant drug used in the treatment of generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[2]
Mechanism of Action of the Parent Compound (Phenytoin)
Phenytoin's primary mechanism of action involves the blockade of voltage-dependent membrane sodium channels.[1][2] By stabilizing the inactive state of these channels, it reduces the high-frequency repetitive firing of neurons, thereby preventing the spread of seizure activity.[1]
Figure 3. Simplified mechanism of action of Phenytoin.
Potential Applications and Research
There is an indication that 5,5-Diphenylhydantoin-3-butyric acid has been investigated as an active compound for the treatment of human brain tumors. Furthermore, it has been reported to be detectable in human serum and urine via electrochemical immunoassay, suggesting its potential as a biomarker or a compound with systemic exposure. The butyric acid moiety may alter the pharmacokinetic properties of the parent phenytoin molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Butyric acid and its derivatives are known to have various biological activities, including the inhibition of histone deacetylase.[11]
Metabolism
The metabolism of 5,5-Diphenylhydantoin-3-butyric acid has not been specifically described. However, the metabolism of phenytoin is well-characterized. It is primarily metabolized in the liver by the cytochrome P450 enzyme system, predominantly by CYP2C9 and CYP2C19, to its major inactive metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[2][3][12] This metabolite is then glucuronidated and excreted in the urine.[3][12] It is plausible that the butyric acid derivative undergoes similar metabolic transformations, although the side chain itself could also be a site for metabolic modification.
Conclusion
5,5-Diphenylhydantoin-3-butyric acid is a derivative of the important antiepileptic drug phenytoin. While specific, in-depth experimental data for this compound is limited in the public domain, its physicochemical properties have been characterized to some extent. Its synthesis can be reasonably proposed based on standard organic chemistry principles for the modification of hydantoins. The biological and pharmacological properties are likely to be related to those of phenytoin, with the butyric acid side chain potentially modulating its activity and pharmacokinetic profile. The mention of its potential use in treating brain tumors suggests that this compound may have a unique pharmacological profile worthy of further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and similar phenytoin derivatives.
References
-
Synthesis and CNS Activity of Phenytoin Derivatives. PubMed. Available at: [Link]
-
Phenytoin: Basic and clinical pharmacology. ResearchGate. Available at: [Link]
-
Phenytoin. BioPharma Notes. Available at: [Link]
-
Phenytoin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Structure-activity relationships of phenytoin-like anticonvulsant drugs. Semantic Scholar. Available at: [Link]
-
CAS No : 56976-66-0 | Product Name : 5,5-Diphenylhydantoin-3-butyric Acid. Pharmaffiliates. Available at: [Link]
-
Effects of 5,5'-diphenylhydantoin on the metabolic pathway of thyroid hormone in rats. PubMed. Available at: [Link]
- Dilantin, 5,5-Diphenylhydantoin, Phenytoin. ORGANIC SPECTROSCOPY INTERNATIONAL.
-
Phenytoin. Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]
-
Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]
-
Metabolism of 5 : 5-diphenylhydantoin in the Rabbit. PubMed. Available at: [Link]
-
A new metabolite of 5,5-diphenylhydantoin (Dilantin). PubMed. Available at: [Link]
-
5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788. PubChem. Available at: [Link]
-
Metabolic disposition of diphenylhydantoin in normal human subjects following intravenous administration. PubMed. Available at: [Link]
-
Major metabolic pathways of phenytoin in humans. ResearchGate. Available at: [Link]
-
Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. MDPI. Available at: [Link]
- Dilantin, 5,5-Diphenylhydantoin. Organic Synthesis International.
-
3-Phenylbutyric acid | C10H12O2 | CID 20724. PubChem. Available at: [Link]
-
N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]
-
5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0) Global Market 2019-2024, Forecast to 2029. BAC Reports. Available at: [Link]
-
Spectral data: 1H NMR of 5,5-diphenylhydantoin. The Royal Society of Chemistry. Available at: [Link]
-
1,3-Dibromo-2-(2-chloroethoxy)benzene (CAS 281678-66-8) Global Market 2019-2024, Forecast to 2029. BAC Reports. Available at: [Link]
-
Phenytoin | C15H12N2O2 | CID 1775. PubChem. Available at: [Link]
-
Solubility and ionization characteristics of phenytoin. PubMed. Available at: [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. NIH. Available at: [Link]
-
Zaldaride (CAS 109826-26-8) Global Market 2019-2024, Forecast to 2029. BAC Reports. Available at: [Link]
Sources
- 1. Phenytoin - BioPharma Notes [biopharmanotes.com]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]
- 5. 5,5-DIPHENYLHYDANTOIN-3-BUTYRIC ACID | 56976-66-0 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 5,5-DIPHENYLHYDANTOIN-3-BUTYRIC ACID CAS#: 56976-66-0 [m.chemicalbook.com]
- 8. Buy Online CAS Number 56976-66-0 - TRC - 5,5-Diphenylhydantoin-3-butyric Acid | LGC Standards [lgcstandards.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Dilantin, 5,5-Diphenylhydantoin, Phenytoin [orgspectroscopyint.blogspot.com]
- 10. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 11. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diphenyl-Substituted Hydantoins: A Case Study on 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid Analogs
Editorial Note: Initial literature and database searches for the specific compound "2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid" did not yield substantial specific data. This suggests the compound may be a novel or less-studied derivative. Consequently, this guide has been structured to provide a comprehensive technical overview of the closely related and extensively studied 4,4-diphenyl- and 5,5-diphenyl-substituted hydantoin core. This family of compounds, most notably represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin), shares the fundamental imidazolidine-2,4-dione structure and provides a robust framework for understanding the synthesis, properties, and biological activities relevant to the requested topic.
Introduction
The hydantoin (imidazolidine-2,4-dione) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] Its structural rigidity, coupled with the capacity for substitution at the N-1, N-3, and C-5 positions, allows for the fine-tuning of physicochemical and biological properties.[3] Diphenyl-substituted hydantoins, in particular, have garnered significant attention due to their potent biological activities, most notably as anticonvulsants.[3][4] This guide will delve into the synthesis, characterization, and biological applications of this important class of heterocyclic compounds, using the principles governing their chemistry to infer the properties and potential of derivatives such as 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid.
Chemical Synthesis and Characterization
The synthesis of diphenyl-substituted hydantoins can be achieved through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes
-
Biltz Synthesis of 5,5-Diphenylhydantoin (Phenytoin): This is a classical and widely used method for preparing 5,5-disubstituted hydantoins.[5] The synthesis typically involves the base-catalyzed condensation of benzil (a 1,2-diketone) with urea.[5][6] The reaction proceeds through a pinacol-type rearrangement of a benzilic acid intermediate.[5]
-
Bucherer-Bergs Reaction: This one-pot, multicomponent reaction is a versatile method for synthesizing a variety of 5,5-disubstituted hydantoins.[7][8] It involves the reaction of a ketone (such as benzophenone for a diphenyl derivative) with an alkali cyanide and ammonium carbonate.[1][7]
-
Urech Hydantoin Synthesis: This method utilizes α-amino acids as precursors, which are reacted with potassium cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization to yield the hydantoin ring.[3][9]
Synthesis of N-Substituted Derivatives
The introduction of substituents at the N-1 or N-3 positions, such as the butanoic acid chain in the topic compound, is typically achieved through alkylation of a pre-formed hydantoin ring.[2] Alkylation at the N-3 position is generally more facile due to the higher acidity of the N-3 proton.[2] Selective N-1 alkylation may require the use of protecting groups for the N-3 position.[7] For instance, a butanoic acid moiety could be introduced by reacting the hydantoin with an appropriate haloalkanoate ester, followed by hydrolysis.
Illustrative Synthesis Workflow
The following diagram illustrates a generalized pathway for the synthesis of an N-1 substituted 4,4-diphenylhydantoin, a close analog of the requested compound.
Caption: Generalized synthesis of an N-1 substituted 4,4-diphenylhydantoin.
Physicochemical and Spectroscopic Characterization
The characterization of diphenylhydantoin derivatives relies on a combination of physical and spectroscopic methods.
| Property | Typical Value/Observation | Method |
| Appearance | White to off-white crystalline powder[10] | Visual Inspection |
| Melting Point | Generally high (>250 °C) due to hydrogen bonding[11] | Melting Point Apparatus |
| Solubility | Poorly soluble in water; soluble in alkaline solutions and organic solvents like ethanol and DMSO[11] | Solubility Testing |
| pKa | Weakly acidic, typically in the range of 8-9[11] | Potentiometric Titration |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching bands around 1700-1780 cm⁻¹, N-H stretching around 3200 cm⁻¹[12] | FT-IR Spectroscopy |
| ¹H NMR Spectroscopy | Aromatic protons in the 7.2-7.5 ppm range; N-H protons often appear as broad singlets[5] | ¹H NMR |
| ¹³C NMR Spectroscopy | Carbonyl carbons (C2, C5) around 155-175 ppm; Quaternary carbon (C4/C5) around 70 ppm[5] | ¹³C NMR |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight | LC-MS/MS, GC-MS |
Pharmacology and Mechanism of Action
The most well-documented pharmacological activity of diphenylhydantoins is their anticonvulsant effect, as exemplified by Phenytoin.[3][10]
Primary Mechanism: Sodium Channel Blockade
Phenytoin and related compounds exert their anti-seizure effects primarily by modulating voltage-gated sodium channels in neurons.[10] They exhibit a use-dependent blockade, meaning they preferentially bind to and stabilize the inactive state of the sodium channel. This action slows the rate of recovery of the channels from inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity. This mechanism effectively prevents the spread of seizure discharges in the brain.
Caption: Mechanism of action of diphenylhydantoin anticonvulsants.
Other Potential Applications
The structural versatility of the hydantoin scaffold has led to the exploration of its derivatives for a range of other therapeutic targets.[3][4] Research has been conducted on hydantoin derivatives for their potential as:
-
Antiarrhythmic agents [4]
-
Antihypertensive agents [4]
-
Anticancer agents [13]
-
Antibacterial agents [3]
The introduction of a butanoic acid side chain, as in the topic compound, would significantly alter the molecule's polarity and pharmacokinetic profile, potentially opening up new therapeutic possibilities or modifying its existing activity.
Experimental Protocols and Workflows
Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol is adapted from established literature procedures for the Biltz synthesis.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), urea (1.5-2.0 eq), and absolute ethanol.
-
Base Addition: Add an aqueous solution of potassium or sodium hydroxide (2.0-3.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidification: Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 5-6. This will precipitate the product.[6]
-
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain pure 5,5-diphenylhydantoin.[6]
-
Characterization: Confirm the identity and purity of the product using melting point determination, IR, and NMR spectroscopy.
Workflow: In Vivo Anticonvulsant Activity Screening
A common preclinical model for evaluating the efficacy of potential anticonvulsant drugs is the Maximal Electroshock (MES) test in rodents.[14]
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Metabolism and Toxicology
The metabolism of diphenylhydantoins is primarily hepatic, involving cytochrome P450 (CYP) enzymes. For Phenytoin, the major metabolic pathway is aromatic hydroxylation of one of the phenyl rings, predominantly at the para-position, to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH).[11] This metabolite, which is largely inactive, is then conjugated with glucuronic acid and excreted in the urine.[11] The introduction of an N-1 butanoic acid substituent would likely introduce additional metabolic pathways, such as beta-oxidation of the side chain.
| Parameter | Description |
| Primary Metabolic Route | Hepatic oxidation via CYP enzymes (e.g., CYP2C9, CYP2C19 for Phenytoin) |
| Major Metabolite | p-hydroxylated derivative (e.g., HPPH for Phenytoin)[11] |
| Excretion | Primarily renal, as glucuronide conjugates[11] |
| Key Toxicities | Dose-related neurotoxicity (nystagmus, ataxia), gingival hyperplasia, teratogenicity[10] |
Conclusion
The diphenyl-substituted hydantoin core is a cornerstone of anticonvulsant therapy and a versatile scaffold for drug discovery. While specific data on 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid remains elusive, a thorough understanding of its structural analogs, particularly Phenytoin, provides a strong foundation for predicting its chemical behavior, synthetic accessibility, and potential biological activities. The principles of synthesis via methods like the Bucherer-Bergs reaction, N-alkylation for side-chain introduction, and the primary pharmacological mechanism of sodium channel blockade are all highly relevant. Future research into such N-1 substituted derivatives could yield novel compounds with modulated pharmacokinetic profiles and potentially new therapeutic applications.
References
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
-
PubMed. (n.d.). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. Retrieved from [Link]
-
SciSpace. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]
-
MDPI. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydantoin and Its Derivatives | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]
-
ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Retrieved from [Link]
-
IIUM Repository. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Retrieved from [Link]
-
S. Karger AG. (1972). Phenytoin: Chemistry, Disposition and Metabolism. Retrieved from [Link]
-
Asian Journal of Advanced Basic Sciences. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. ajabs.org [ajabs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of 5,5-Diphenylhydantoin Derivatives
Abstract
5,5-Diphenylhydantoin, commonly known as phenytoin, and its derivatives represent a cornerstone in the pharmacological management of epilepsy. This in-depth technical guide provides a comprehensive exploration of their mechanism of action for researchers, scientists, and drug development professionals. Moving beyond a surface-level description, this document elucidates the intricate molecular interactions, the causality behind key experimental designs, and the self-validating nature of the protocols used to uncover these mechanisms. We will delve into the primary mode of action involving the modulation of voltage-gated sodium channels, explore secondary and tertiary effects on other ion channels and neurotransmitter systems, and discuss the critical structure-activity relationships that govern the efficacy of this class of anticonvulsant drugs.
Introduction: The Enduring Legacy of a Landmark Anticonvulsant
The journey to understand and treat epilepsy, a neurological disorder characterized by recurrent seizures, was significantly advanced with the introduction of phenytoin in 1938.[1] Unlike earlier sedating anticonvulsants, phenytoin demonstrated a remarkable ability to control seizures without causing significant central nervous system depression.[2] This selective action hinted at a more targeted mechanism, sparking decades of research to unravel its molecular underpinnings. This guide will synthesize the current understanding of how 5,5-diphenylhydantoin and its derivatives exert their therapeutic effects, providing a robust framework for future research and drug development in this critical area.
The Primary Target: State-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of 5,5-diphenylhydantoin and its derivatives is the modulation of voltage-gated sodium channels (VGSCs).[1][3] These channels are integral to the initiation and propagation of action potentials in neurons.[4] In epilepsy, aberrant, high-frequency firing of neurons is a key pathological feature.[4]
The Three States of Voltage-Gated Sodium Channels
To comprehend the action of phenytoin, it is crucial to understand the different conformational states of VGSCs:
-
Resting State: At the normal resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions and leading to the rising phase of the action potential.
-
Inactive State: Shortly after opening, the channel enters a non-conductive, inactivated state. It cannot be opened by further depolarization and must return to the resting state before it can be activated again. This property is responsible for the refractory period of a neuron.
Use-Dependent and Voltage-Dependent Blockade: The Key to Selectivity
Phenytoin exhibits a remarkable "use-dependent" and "voltage-dependent" blockade of VGSCs.[5][6] This means it preferentially binds to and stabilizes the inactive state of the channel.[4][7] This selective binding has profound implications for its therapeutic window and lack of sedative effects at therapeutic concentrations.[5]
During normal neuronal activity, where action potentials are fired at a low frequency, the sodium channels spend minimal time in the inactive state. Consequently, phenytoin has little effect. However, during the high-frequency discharges characteristic of a seizure, a larger proportion of sodium channels are in the inactive state.[5][6] Phenytoin binds to these inactivated channels, prolonging their recovery to the resting state.[4] This action effectively filters out pathological, high-frequency firing while leaving normal neuronal transmission largely intact.[5]
This state-dependent binding prevents the spread of seizure activity from an epileptic focus to adjacent cortical areas.[5] By reducing the ability of neurons to sustain rapid firing, phenytoin dampens the abnormal electrical activity that underlies seizures.[4]
Investigating the Primary Mechanism: Key Experimental Protocols
The elucidation of phenytoin's mechanism of action has been a triumph of electrophysiology and molecular pharmacology. The following protocols are fundamental to understanding and characterizing the interaction of 5,5-diphenylhydantoin derivatives with VGSCs.
Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel Characterization
Patch-clamp electrophysiology is the definitive technique for studying the activity of ion channels and the effects of pharmacological agents on them.[8][9]
Experimental Rationale: This technique allows for the direct measurement of ion flow through single or populations of channels in a cell membrane. By controlling the membrane voltage and recording the resulting currents, researchers can precisely characterize the effects of a drug on channel gating (opening, closing, and inactivation).
Step-by-Step Methodology (Whole-Cell Configuration):
-
Cell Preparation: A suitable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific Nav isoform) or primary cultured neurons are prepared.[10]
-
Micropipette Fabrication: A glass micropipette with a tip diameter of approximately 1 micrometer is fabricated using a micropipette puller.
-
Pipette Filling: The micropipette is filled with an intracellular solution that mimics the ionic composition of the cell's interior and contains a recording electrode.[10]
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.[9] This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, providing low-resistance electrical access to the entire cell interior.[9]
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -70 mV). A series of voltage steps are then applied to elicit sodium currents. To study use-dependent block, a train of depolarizing pulses is applied.[11]
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed. The effect of the 5,5-diphenylhydantoin derivative is determined by comparing the current amplitudes and kinetics before and after drug application. A reduction in current amplitude with successive pulses in the presence of the drug demonstrates use-dependent block.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Radioligand Binding Assays: Quantifying Drug-Receptor Interactions
Radioligand binding assays are a robust method for measuring the affinity of a drug for its receptor.[12]
Experimental Rationale: These assays use a radiolabeled form of a ligand (a molecule that binds to a receptor) to quantify the number of binding sites and the affinity of a test compound for those sites.
Step-by-Step Methodology (Competition Binding Assay):
-
Membrane Preparation: A tissue homogenate or cell membrane preparation rich in the target receptor (e.g., brain tissue) is prepared.[12]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand known to bind to the sodium channel (e.g., [³H]batrachotoxinin) and varying concentrations of the unlabeled 5,5-diphenylhydantoin derivative.[13]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a filter that traps the membranes.[12]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled drug. This allows for the determination of the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be calculated.
Caption: Steps in a Radioligand Competition Binding Assay.
Secondary Mechanisms of Action: Expanding the Pharmacological Profile
While the primary mechanism of action of 5,5-diphenylhydantoin derivatives is the blockade of VGSCs, evidence suggests that they may also exert effects through other pathways, although these are generally considered to be less significant at therapeutic concentrations.
Modulation of Voltage-Gated Calcium Channels
Some studies have indicated that phenytoin can block voltage-gated calcium channels (VGCCs).[14][15] This action could contribute to its anticonvulsant effects by reducing neurotransmitter release at presynaptic terminals. The blockade of calcium channels by diphenylhydantoin has been shown to be voltage-dependent, with a preference for the inactivated state of the channel.[14]
Effects on GABAergic Neurotransmission
There is also evidence to suggest that phenytoin may enhance GABAergic inhibition.[16] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. An enhancement of GABAergic transmission would lead to a decrease in neuronal excitability. Some studies have shown that diphenylhydantoin can prolong postsynaptic inhibition and the action of iontophoretically applied GABA.[16]
Structure-Activity Relationships: The Molecular Blueprint for Efficacy
The anticonvulsant activity of 5,5-diphenylhydantoin derivatives is intimately linked to their chemical structure.[17]
-
The Hydantoin Ring: The core hydantoin structure is essential for activity.
-
5,5-Disubstitution: The presence of two phenyl groups at the 5-position is crucial for the activity against generalized tonic-clonic seizures.[17] One aromatic substituent is generally considered essential.
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence potency and pharmacokinetic properties.[18] For example, the introduction of certain electron-donating or electron-withdrawing groups can alter the drug's interaction with the sodium channel binding site.[19]
-
N-3 Position Modifications: Modifications at the N-3 position of the hydantoin ring have been explored to create prodrugs with improved solubility and bioavailability, such as fosphenytoin.[17]
In Vivo Models for Efficacy and Neurotoxicity Assessment
Preclinical evaluation of 5,5-diphenylhydantoin derivatives relies on a battery of in vivo animal models to assess both their anticonvulsant efficacy and potential neurotoxicity.[20][21]
Maximal Electroshock Seizure (MES) Test
Rationale: The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[22][23] It involves inducing a seizure in rodents via electrical stimulation.
Protocol:
-
Animal Preparation: Rodents (typically mice or rats) are used.[24]
-
Drug Administration: The test compound is administered, usually intraperitoneally or orally, at various doses.
-
Electrical Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Seizure Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension is the primary endpoint. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.
Pentylenetetrazole (PTZ) Seizure Test
Rationale: The PTZ test is used to identify drugs effective against myoclonic and absence seizures.[23][25] PTZ is a GABA antagonist that induces seizures.
Protocol:
-
Animal Preparation and Drug Administration: Similar to the MES test.
-
PTZ Injection: A subcutaneous or intraperitoneal injection of PTZ is administered at a dose that reliably induces seizures.
-
Seizure Observation: The animals are observed for a set period for the occurrence of clonic seizures.
-
Endpoint: The ability of the drug to prevent or delay the onset of seizures is the endpoint.
It is noteworthy that phenytoin is effective in the MES test but not in the PTZ test, which is consistent with its mechanism of action on high-frequency neuronal firing rather than on the thalamocortical oscillations associated with absence seizures.[5][26]
Rotarod Test for Neurotoxicity
Rationale: This test is used to assess motor coordination and identify potential neurological deficits caused by the test compound.
Protocol:
-
Training: Animals are trained to remain on a rotating rod.
-
Drug Administration: The test compound is administered.
-
Testing: At various time points after drug administration, the animals are placed back on the rotating rod, and the time they are able to stay on the rod is measured.
-
Endpoint: A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates neurotoxicity. The TD₅₀ (the dose that causes neurotoxicity in 50% of the animals) can be determined.
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Therapeutic Plasma Concentration (Total) | 10-20 µg/mL | The target concentration range for seizure control. | [27] |
| Therapeutic Plasma Concentration (Unbound) | 1-2 µg/mL | Represents the pharmacologically active fraction. | [27] |
| Protein Binding | ~90% (to albumin) | High protein binding can lead to drug-drug interactions. | [2][27] |
| Phenytoin ED₅₀ (MES test, mice) | ~5.96 - 30 mg/kg | A measure of anticonvulsant potency in a preclinical model. | [18][28] |
| Phenytoin Inhibition of K⁺-stimulated ⁴⁵Ca uptake (IC₅₀) | 9.6 µM | Demonstrates activity at calcium channels at clinically relevant concentrations. | [29] |
Conclusion and Future Directions
The mechanism of action of 5,5-diphenylhydantoin and its derivatives is a classic example of targeted pharmacotherapy. Their selective, use-dependent blockade of voltage-gated sodium channels provides a robust explanation for their efficacy in controlling seizures with a favorable side-effect profile compared to earlier anticonvulsants. While secondary mechanisms may contribute to their overall pharmacological profile, the interaction with VGSCs remains the cornerstone of their therapeutic effect.
Future research in this area will likely focus on:
-
Developing derivatives with improved pharmacokinetic profiles: This includes enhancing solubility, reducing drug-drug interactions, and minimizing non-linear kinetics.[30]
-
Designing subtype-selective sodium channel blockers: Targeting specific Nav isoforms involved in epilepsy could lead to drugs with greater efficacy and fewer side effects.
-
Exploring the role of secondary targets: A more detailed understanding of the interactions with calcium channels and GABAergic systems could open avenues for the development of multi-target antiepileptic drugs.
By building on the foundational knowledge outlined in this guide, the scientific community can continue to innovate and develop safer and more effective treatments for individuals with epilepsy.
References
-
Epilepsy Society. Mechanisms of action of antiepileptic drugs. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Available from: [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available from: [Link]
-
Dr.Oracle. (2025, October 2). What is the mechanism of action of Phenytoin? Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin sodium? Available from: [Link]
-
Consensus. What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? Available from: [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Available from: [Link]
-
Lukacs, M., Fodor, L., & Panyi, G. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 709652. Available from: [Link]
-
Woodbury, D. M. (2025, August 7). Phenytoin: Basic and clinical pharmacology. ResearchGate. Available from: [Link]
-
Slideshare. Determination of anticonvulsant activity of drugs using animal models. Available from: [Link]
-
Song, J. H., & Narahashi, T. (1988). Diphenylhydantoin blocks cardiac calcium channels and binds to the dihydropyridine receptor. Journal of Pharmacology and Experimental Therapeutics, 247(2), 527-531. Available from: [Link]
-
Tchekalarova, J., Atanasova, M., Nenkova, R., & Angelova, V. T. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. Available from: [Link]
-
Tchekalarova, J., Atanasova, M., Nenkova, R., & Angelova, V. T. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. Available from: [Link]
-
Löscher, W. (2022, February 1). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available from: [Link]
-
Al-Ghorbani, M., & Thabet, H. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 125-141. Available from: [Link]
-
InVivo Biosystems. Humanized C. elegans Models for Epilepsy Drug Development. Available from: [Link]
-
Tchekalarova, J., Atanasova, M., Nenkova, R., & Angelova, V. T. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI. Available from: [Link]
-
Pandeya, S. N., Kumar, A., & Pandeya, A. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1527–1535. Available from: [Link]
-
Gupta, Y. K., Malhotra, J., & Sharma, S. S. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. Available from: [Link]
-
Pacifici, G. M. (2021). Clinical Pharmacology of Phenytoin in Infants and Children. Journal of Pharmacology and Clinical Toxicology, 9(1), 1157. Available from: [Link]
-
Todorov, P., Peneva, P., Georgieva, S., Tchekalarova, J., Rangelov, M., & Todorova, N. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. New Journal of Chemistry, 46(5), 2198-2208. Available from: [Link]
-
Twombly, D. A., Yoshii, M., & Narahashi, T. (1988). Mechanisms of calcium channel block by phenytoin. The Journal of pharmacology and experimental therapeutics, 246(1), 189–195. Available from: [Link]
-
Socała, K., Nieoczym, D., Pieróg, M., & Wlaź, P. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current pharmaceutical design, 26(15), 1693–1711. Available from: [Link]
-
Faturachman, G. F., Sari, L. T., Artanti, N., Shakira, & Zalikha, T. N. (2023). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions Review. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(2), 115-125. Available from: [Link]
-
Deisz, R. A., & Lux, H. D. (1977). Diphenylhydantoin prolongs postsynaptic inhibition and iontophoretic GABA action in the crayfish stretch receptor. Neuroscience letters, 5(3-4), 199–203. Available from: [Link]
-
Slideshare. Phenytoin and its clinical pharmacokinetics. Available from: [Link]
-
McGraw Hill. Chapter 10. Phenytoin. In Applied Clinical Pharmacokinetics (2nd ed.). AccessPharmacy. Available from: [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshafeey, A. H., & El-Awady, R. (2025, July 7). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available from: [Link]
-
Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 43(6), 1014–1023. Available from: [Link]
-
Li, X., Liu, C., Yang, M., Zhang, Y., & Li, Y. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of pharmacological and toxicological methods, 86, 43–51. Available from: [Link]
-
Papke, R. L., & Dwoskin, L. P. (2014). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Current protocols in toxicology, 61, 18.10.1–18.10.12. Available from: [Link]
-
Selzer, M. E. (1978). Depression of Synaptic Transmission by Diphenylhydantoin. Annals of neurology, 4(4), 308–311. Available from: [Link]
-
Slideshare. SAR of Anticonvulsant Drugs. Available from: [Link]
-
Nune, M. (n.d.). A simplified protocol for whole-cell patch-clamp recordings in neuronal cultures. Available from: [Link]
-
Stella, V., & Higuchi, T. (1973). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 62(6), 968–971. Available from: [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Dadmehr, M., Tavasol, A., & Heidari, A. (2021). Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications. Current medicinal chemistry, 28(15), 2933–2946. Available from: [Link]
-
Perceptive. Radioligand Binding Assay Services. Available from: [Link]
-
Sonders, M. S., Keana, J. F., & Weber, E. (1991). Allosteric modulation of ligand binding to pentazocine-defined sigma recognition sites by phenytoin. Molecular pharmacology, 39(5), 679–686. Available from: [Link]
-
Yaari, Y., Pincus, J. H., & Argov, Z. (1979). Phenytoin and transmitter release at the neuromuscular junction of the frog. Brain research, 160(3), 479–487. Available from: [Link]
-
Greenberg, D. A., Cooper, E. C., & Carpenter, C. L. (1985). Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists. Annals of neurology, 18(6), 646–651. Available from: [Link]
Sources
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. calonmedical.com [calonmedical.com]
- 3. journal.unnes.ac.id [journal.unnes.ac.id]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diphenylhydantoin blocks cardiac calcium channels and binds to the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diphenylhydantoin prolongs postsynaptic inhibition and iontophoretic GABA action in the crayfish stretch receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pcbiochemres.com [pcbiochemres.com]
- 18. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.com [ijpsr.com]
- 22. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 23. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 24. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 25. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpp.com [ijpp.com]
- 27. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 28. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Biological activity of 5,5-Diphenylhydantoin-3-butyric acid
An In-Depth Technical Guide to the Biological Activity of 5,5-Diphenylhydantoin Derivatives, with a Focus on 5,5-Diphenylhydantoin-3-butyric acid
Abstract
This technical guide provides a comprehensive analysis of the biological activities associated with 5,5-Diphenylhydantoin (Phenytoin) and its derivatives, with a specific focus on 5,5-Diphenylhydantoin-3-butyric acid. Phenytoin is a cornerstone therapeutic agent for epilepsy, primarily functioning through the modulation of voltage-gated sodium channels. The derivatization of the hydantoin scaffold, particularly at the N-3 position, represents a key strategy in drug discovery to enhance pharmacokinetic properties and explore novel therapeutic applications. This document details the known anti-tumor properties of 5,5-Diphenylhydantoin-3-butyric acid, contextualizes its activity within the broader family of N-3 substituted hydantoins, and provides detailed experimental protocols for validating its biological effects. The content is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of heterocyclic compounds for therapeutic use.
The 5,5-Diphenylhydantoin Scaffold: A Foundation in Neurology
The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Its most prominent member is 5,5-Diphenylhydantoin, universally known as Phenytoin. First synthesized in 1908 and its anti-seizure activity discovered in 1938, Phenytoin revolutionized the treatment of epilepsy.[2][3] It is effective against partial and tonic-clonic seizures, though not absence seizures.[4][5]
The primary mechanism of action for Phenytoin is the blockade of voltage-gated sodium channels in a use-dependent manner.[2][4] It stabilizes the neuronal membrane in its inactive state, which limits the repetitive firing of action potentials that underlies seizure propagation.[4] This targeted action on the motor cortex effectively inhibits the spread of seizure discharge with minimal sedative effects compared to earlier treatments like phenobarbital.[3][4] Beyond its anticonvulsant properties, the hydantoin scaffold has been explored for a wide range of biological activities, including antiarrhythmic, anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]
Figure 1: Core chemical structure of 5,5-Diphenylhydantoin (Phenytoin).
Rationale for N-3 Position Derivatization
While Phenytoin is highly effective, its therapeutic window is narrow, and its low aqueous solubility can complicate formulation. Chemical modification of the parent scaffold is a proven strategy to overcome such limitations and to discover new biological functions. The hydantoin ring offers several sites for substitution, but the N-1 and N-3 positions are particularly attractive targets for derivatization.
Modification at the N-3 position is a common strategy employed to:
-
Create Prodrugs: Attaching a cleavable moiety can improve solubility or bioavailability, which is then metabolized in vivo to release the active parent drug.[4]
-
Modulate Potency: The nature of the substituent can influence the molecule's interaction with its biological target, potentially enhancing its primary activity.
-
Explore Novel Therapeutic Activities: Altering the chemical structure can lead to new pharmacological profiles, shifting the compound's primary activity from anticonvulsant to anticancer, anti-inflammatory, or antimicrobial.[6][8]
The addition of a butyric acid chain at the N-3 position, creating 5,5-Diphenylhydantoin-3-butyric acid, is a prime example of this exploratory strategy, aiming to leverage the core scaffold for new therapeutic indications.
Figure 2: Logic flowchart for the N-3 position derivatization strategy.
Biological Profile of 5,5-Diphenylhydantoin-3-butyric acid
Direct research on 5,5-Diphenylhydantoin-3-butyric acid is specialized, but available data points to a significant and distinct biological activity compared to its parent compound.
Primary Reported Activity: Anti-Tumor Agent
The most notable reported biological activity for 5,5-Diphenylhydantoin-3-butyric acid is its potential as a therapeutic agent in the treatment of human brain tumors.[9] This finding suggests that the addition of the butyric acid moiety fundamentally alters the compound's pharmacological profile, shifting it from a primarily neuroactive agent to one with antiproliferative properties. The acidic functional group may influence cell permeability, target interaction, or metabolic pathways differently than the parent hydantoin.
Pharmacokinetic Marker
The compound has been shown to be detectable in human serum and urine through electrochemical immunoassay methods.[9] This is a critical feature for any potential drug candidate, as it provides a means for monitoring the compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical settings.
Hypothesized Mechanism of Action
The precise mechanism for its anti-tumor activity has not been fully elucidated in the reviewed literature. However, two primary hypotheses can be proposed based on the structure:
-
Retention of Ion Channel Activity: Phenytoin itself has been investigated for effects on glioma cells, as voltage-gated ion channels can play a role in cancer cell proliferation and migration. The butyric acid derivative may retain some affinity for these channels, but with an effect that leads to cell cycle arrest or apoptosis rather than neuronal stabilization.
-
Novel Target Interaction: The butyric acid side chain may enable the molecule to interact with new biological targets not engaged by Phenytoin. This could include metabolic enzymes, histone deacetylases (as other butyrate-containing compounds are known to do), or specific signaling pathways involved in tumor growth.
Further research is required to validate these hypotheses and pinpoint the exact molecular targets.
Experimental Protocols for Activity Validation
To rigorously assess the biological activity of 5,5-Diphenylhydantoin-3-butyric acid, standardized and self-validating experimental protocols are essential. The following sections describe methodologies for evaluating its antiproliferative and potential anticonvulsant effects.
Figure 3: Proposed experimental workflow for validating biological activity.
Protocol: In Vitro Antiproliferative Assay (MTT)
This protocol determines the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Objective: To quantify the cytotoxic/cytostatic effects of 5,5-Diphenylhydantoin-3-butyric acid on a human glioblastoma cell line (e.g., U-87 MG).
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Culture: Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 5,5-Diphenylhydantoin-3-butyric acid in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.
-
Treatment: Replace the media in the wells with the media containing the various compound concentrations. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of compound concentration. Calculate the IC50 value using non-linear regression.
-
-
Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls ensures the assay is performing correctly and that any observed effect is due to the compound itself.
Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)
This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[10][11]
-
Objective: To determine if 5,5-Diphenylhydantoin-3-butyric acid retains the anticonvulsant activity of its parent compound.
-
Principle: A supramaximal electrical stimulus applied to rodents induces a characteristic tonic hindlimb extension. An effective anticonvulsant will prevent this endpoint.
-
Methodology:
-
Animal Model: Use male ICR mice (20-25 g). Allow animals to acclimate for at least one week.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle. Administer Phenytoin as a positive control and the vehicle as a negative control.
-
Testing Time: Conduct the test at the time of peak effect, typically 30-60 minutes post-injection.
-
Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds.
-
Analysis: The compound is considered protective if the tonic hindlimb extension is abolished. Calculate the median effective dose (ED50) using probit analysis.
-
-
Causality and Validation: This test directly assesses the ability to prevent seizure spread, a hallmark of Phenytoin's action. The use of a vehicle control group is critical to ensure that the vehicle itself does not have an effect on seizure threshold.
Comparative Analysis of N-3 Substituted Hydantoin Derivatives
The biological activity of hydantoin derivatives is highly dependent on the nature of the substituent at the N-3 position. A comparative analysis highlights the chemical diversity and functional plasticity of this scaffold.
| Derivative Substituent at N-3 | Primary Biological Activity | Reference(s) |
| - (CH₂)₃COOH (Butyric Acid) | Anti-tumor (Human Brain Tumors) | [9] |
| - CH₂OCH₃ (Methoxymethyl) | Anticonvulsant (MES & PTZ) | [4][12] |
| - SO₂C₆H₅ (Benzenesulfonyl) | Anti-inflammatory, Anticonvulsant (MES) | [4] |
| - Aminoalkyl Groups | Inactive (Anticonvulsant) | [4] |
| - Schiff Bases | Anticonvulsant (MES) | [13] |
| - Propargyl Group | Antiepileptic, Antiarrhythmic, Cytotoxic | [14] |
| - Basic Amide Derivatives | Antiarrhythmic, Antihypertensive | [7] |
This table summarizes findings from multiple studies on various N-3 substituted 5,5-Diphenylhydantoin derivatives.
Conclusion and Future Directions
5,5-Diphenylhydantoin-3-butyric acid emerges as a promising derivative of a classic therapeutic scaffold, exhibiting a distinct and clinically relevant anti-tumor activity. While its parent compound, Phenytoin, is a mainstay in epilepsy treatment, the addition of a butyric acid chain at the N-3 position redirects its biological effects towards oncology, specifically targeting brain tumors.
The path forward for this compound requires a focused research effort to:
-
Elucidate the Mechanism of Action: Determine the precise molecular targets responsible for its antiproliferative effects using techniques such as target-based screening, proteomics, and transcriptomics.
-
In Vivo Efficacy Studies: Validate the in vitro findings in relevant animal models, such as orthotopic glioblastoma xenografts, to assess tumor growth inhibition, survival benefit, and blood-brain barrier penetration.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the butyric acid chain (e.g., varying chain length, introducing unsaturation or branching) to optimize potency and selectivity.
-
Safety and Toxicology Profiling: Conduct comprehensive safety assessments to determine the therapeutic index and identify any potential off-target effects.
By systematically addressing these areas, the full therapeutic potential of 5,5-Diphenylhydantoin-3-butyric acid can be unlocked, potentially leading to a new class of therapeutics for challenging malignancies.
References
-
Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
-
Cieplik, J., & Stolarczyk, M. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Archiv der Pharmazie, 334(11), 366-368. [Link]
-
Peycheva, E., et al. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 12(45), 29335-29348. [Link]
-
Peycheva, E., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15777. [Link]
-
Stella, V., & Swarbrick, J. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 64(5), 842-845. [Link]
-
BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Wadghane, A., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-211. [Link]
-
Ušćumlić, G., et al. (2012). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 77(12), 1597-1607. [Link]
-
Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Applied Sciences Research. [Link]
-
Handzlik, J., et al. (2012). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. Acta Poloniae Pharmaceutica, 69(3), 437-446. [Link]
-
El Moutaouakil Ala Allah, O., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 455-459. [Link]
-
Iranian Journal of Science and Technology. (2011). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Iranian Journal of Science and Technology. [Link]
-
Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. [Link]
-
ResearchGate. (2015). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5,5-Diphenylhydantoin-3-butyric acid | CymitQuimica [cymitquimica.com]
- 10. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating 5,5-Diphenylhydantoin-3-Butyric Acid as a Potential Therapeutic Agent for Brain Tumors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of 5,5-Diphenylhydantoin-3-butyric acid for the treatment of brain tumors. It outlines the scientific rationale, a hypothesized mechanism of action, and detailed experimental protocols to rigorously assess its therapeutic potential.
Executive Summary: The Unmet Need in Neuro-Oncology
Malignant brain tumors, particularly glioblastoma (GBM), present a formidable clinical challenge, characterized by aggressive infiltration, rapid proliferation, and profound resistance to conventional therapies. The prognosis for patients with GBM remains dismal, underscoring the urgent need for innovative therapeutic strategies that can overcome the unique hurdles of treating intracranial neoplasms. This document introduces 5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-established anticonvulsant phenytoin, as a candidate molecule worthy of investigation. Drawing upon the known growth-inhibitory effects of phenytoin on astrocytoma cells and the emerging role of ion channels in cancer biology, we propose a structured research plan to elucidate the anti-tumor potential of this novel compound.
Compound Profile: 5,5-Diphenylhydantoin-3-Butyric Acid
5,5-Diphenylhydantoin-3-butyric acid is a chemical entity derived from 5,5-Diphenylhydantoin (phenytoin). While information on the butyric acid derivative is sparse, the parent compound, phenytoin, has been shown to inhibit the growth of cultured human astrocytoma cells[1]. This observation provides a foundational rationale for exploring its derivatives as potential anti-cancer agents.
| Property | Value | Source |
| IUPAC Name | 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid | |
| CAS Number | 56976-66-0 | |
| Molecular Formula | C₁₉H₁₈N₂O₄ | |
| Molecular Weight | 338.36 g/mol | |
| Parent Compound | 5,5-Diphenylhydantoin (Phenytoin) | N/A |
Hypothesized Mechanism of Action: Targeting Voltage-Gated Sodium Channels in Glioblastoma
Phenytoin is a well-characterized blocker of voltage-gated sodium channels (VGSCs). Recent research has implicated these channels in the pathophysiology of glioblastoma. Upregulation of VGSCs in glioma cells can promote invasion, proliferation, and resistance to therapy by altering cellular electrophysiology and downstream signaling pathways[2][3][4]. We hypothesize that 5,5-Diphenylhydantoin-3-butyric acid retains the VGSC-blocking activity of its parent compound and that this action disrupts crucial oncogenic signaling in brain tumor cells, ultimately leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of 5,5-Diphenylhydantoin-3-butyric acid in brain tumor cells.
Preclinical Evaluation Strategy: A Stepwise Approach
A systematic evaluation is critical to determine the therapeutic potential of 5,5-Diphenylhydantoin-3-butyric acid. The following workflow outlines a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A streamlined workflow for the preclinical evaluation of the candidate compound.
In Vitro Methodologies: Foundational Screening
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 5,5-Diphenylhydantoin-3-butyric acid in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10]
Protocol:
-
Cell Treatment: Seed and treat cells with 5,5-Diphenylhydantoin-3-butyric acid at its IC50 concentration for 24-48 hours, including positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol of a commercial caspase-3 activity assay kit (e.g., from Abcam, Promega, or Sigma-Aldrich).[9][11]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength (e.g., 405 nm for colorimetric assays).[10]
-
Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved caspase-3.[12][13]
Protocol:
-
Protein Extraction: Treat cells as described for the caspase-3 assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative expression of the apoptotic markers.
In Vivo Methodologies: Efficacy in a Preclinical Model
Orthotopic Glioblastoma Mouse Model
Patient-derived xenograft (PDX) or cell-line-derived orthotopic models are essential for evaluating the efficacy of experimental therapeutics in a setting that better recapitulates the tumor microenvironment.[14][15][16]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[16]
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG engineered to express luciferase) and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1x10⁵ cells/µL.
-
Stereotactic Intracranial Injection: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired brain region (e.g., the striatum). Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.[17]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging once or twice a week.[18]
-
Treatment Administration: Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and control groups. Administer 5,5-Diphenylhydantoin-3-butyric acid (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Monitor the mice daily for clinical signs of tumor progression and measure body weight regularly. Continue bioluminescence imaging to track tumor burden. The primary endpoints are tumor growth inhibition and overall survival.
-
Terminal Analysis: At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest the brains for histopathological and immunohistochemical analysis to confirm tumor presence and assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Data Analysis and Interpretation
Future Directions
Should 5,5-Diphenylhydantoin-3-butyric acid demonstrate significant anti-tumor activity, future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross the blood-brain barrier.
-
Combination Therapies: Investigating synergistic effects with standard-of-care treatments for glioblastoma, such as temozolomide and radiation therapy.
-
Advanced Mechanistic Studies: Utilizing techniques like patch-clamp electrophysiology to confirm its effects on VGSCs and transcriptomic/proteomic analyses to identify other potential molecular targets.
References
Sources
- 1. Growth-inhibitory effects of diphenylhydantoin on human brain tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating voltage-gated sodium channels to enhance differentiation and sensitize glioblastoma cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the voltage‑gated sodium channel Nav1.6 in glioma and candidate drugs screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Orthotopic brain tumor models derived from glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glioblastoma Mouse Model Development [certisoncology.com]
- 18. Orthotopic Mouse Model Of Glioblastoma - Explicyte Immuno-Oncology [explicyte.com]
The Fulcrum of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of 3-Substituted 5,5-Diphenylhydantoins
Abstract
5,5-Diphenylhydantoin, known clinically as phenytoin, represents a cornerstone in the management of epilepsy. Its efficacy is intrinsically linked to its chemical architecture, a scaffold that has invited extensive pharmacological exploration. A particularly fruitful avenue of this research has been the modification at the N-3 position of the hydantoin ring. This guide provides a comprehensive examination of the structure-activity relationship (SAR) of 3-substituted 5,5-diphenylhydantoins, delving into the nuanced interplay between chemical modifications and anticonvulsant efficacy. We will explore the synthesis of these analogs, dissect the impact of various N-3 substituents on biological activity, and detail the experimental protocols crucial for their evaluation. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the SAR of this important class of anticonvulsants.
Introduction: The Enduring Legacy of Phenytoin and the N-3 Position
Phenytoin has been a mainstay in epilepsy treatment for decades, primarily exerting its anticonvulsant effect by modulating voltage-gated sodium channels in neurons.[1][2] Its mechanism involves binding to the inactivated state of these channels, which stabilizes this conformation and limits the repetitive firing of action potentials that underlies seizure activity.[3][4] The 5,5-diphenyl substitution is a critical pharmacophoric element for this activity. However, the hydantoin ring itself, with its two nitrogen atoms, offers opportunities for chemical modification to refine the pharmacological profile.
The N-3 position, in particular, has emerged as a key site for derivatization. Substituents at this position can significantly influence the molecule's physicochemical properties, such as lipophilicity, as well as its interaction with the biological target, thereby altering its potency, duration of action, and neurotoxicity.[5][6] Understanding the SAR at the N-3 position is therefore paramount for the rational design of novel hydantoin-based anticonvulsants with improved therapeutic indices.
Synthetic Pathways to 3-Substituted 5,5-Diphenylhydantoins
The synthesis of 3-substituted 5,5-diphenylhydantoins typically begins with the parent compound, 5,5-diphenylhydantoin (phenytoin), which can be synthesized through a base-catalyzed reaction between benzil and urea.[7][8] The acidic proton on the N-3 nitrogen of the hydantoin ring is readily removed by a base, generating a nucleophilic anion that can react with various electrophiles to introduce a diverse array of substituents.
General Synthetic Scheme
A common synthetic strategy involves the deprotonation of 5,5-diphenylhydantoin with a suitable base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF). The resulting sodium or potassium salt is then reacted with an appropriate alkyl or acyl halide to yield the desired N-3 substituted derivative.[9]
Caption: General synthetic route to 3-substituted 5,5-diphenylhydantoins.
This versatile approach allows for the introduction of a wide range of functional groups at the N-3 position, including alkyl, alkoxymethyl, acyloxymethyl, and amino moieties.[6][10][11]
Decoding the Structure-Activity Relationship at the N-3 Position
The nature of the substituent at the N-3 position profoundly impacts the anticonvulsant profile of 5,5-diphenylhydantoin derivatives. The key determinants of activity appear to be a combination of lipophilicity, steric bulk, and the potential for hydrogen bonding interactions.
Impact of Alkyl and Alkoxy Substituents
Early studies demonstrated that the introduction of small alkyl and alkoxymethyl groups at the N-3 position can maintain or, in some cases, enhance anticonvulsant activity.[5][12] For instance, 3-methoxymethyl-5,5-diphenylhydantoin has been shown to be effective against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures.[10] This suggests that modest, lipophilic substituents are well-tolerated. However, larger, bulky groups, such as N3-alkyl- or arylpiperazinoalkyl substituents, have been reported to result in a loss of anticonvulsive activity.[13] This indicates a potential steric hindrance at the binding site.
The Role of Prodrug Moieties
The N-3 position is an ideal site for the attachment of prodrug moieties designed to improve the physicochemical properties of phenytoin, such as its aqueous solubility. For example, the synthesis of 5,5-diphenylhydantoin-3-methyl sodium phosphate creates a water-soluble prodrug.[14] Similarly, acyloxymethyl derivatives can act as prodrugs, undergoing hydrolysis in vivo to release the active parent compound.[10]
Schiff Bases and Amide Derivatives: Expanding the Chemical Space
More recent investigations have explored the introduction of Schiff bases and amide functionalities at the N-3 position. Certain 3-amino-phenytoin Schiff base derivatives have shown potent anticonvulsant activity, with some compounds exhibiting efficacy comparable to phenytoin in the MES test.[15] Amide derivatives have also been synthesized and evaluated, with some showing promising antiarrhythmic activity, a known secondary effect of phenytoin.[16]
Quantitative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of 3-substituted 5,5-diphenylhydantoins is typically quantified using standardized animal models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Neurotoxicity is often assessed using the rotarod test. The results are commonly reported as the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity.[17] The ratio of these two values (TD₅₀/ED₅₀) provides the protective index (PI), a measure of the drug's safety margin.
| Compound | N-3 Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin | -H | 5.96 | Inactive | 37.07 | 6.22 | [15] |
| Schiff Base Derivatives | ||||||
| SB2-Ph | -(N=CH)-2-hydroxyphenyl | 8.29 | - | 54.51 | 6.58 | [15] |
| Alkoxymethyl Derivatives | ||||||
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | -CH₂OCH₃ | Active | Active | - | - | [10] |
| 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin | -CH₂OCH₃ (at N-1 and N-3) | Active | - | - | - | [10] |
| Acyloxymethyl Derivatives | ||||||
| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | -CH₂OC(O)CH₃ | Active | - | - | - | [10] |
Note: A comprehensive list of all tested compounds is beyond the scope of this table. This is a representative sample. "-" indicates data not reported in the cited source.
Proposed Mechanism of Action and Molecular Interactions
The primary mechanism of action for phenytoin and its active 3-substituted derivatives is the blockade of voltage-gated sodium channels.[3] Molecular modeling studies suggest that these compounds bind to a receptor site within the inner pore of the channel, specifically interacting with residues in the S6 transmembrane segment of domain IV.[18]
Key proposed interactions include:
-
An aromatic-aromatic interaction between one of the phenyl rings of the hydantoin and a tyrosine residue (e.g., Tyr-1771 in NaV1.2).[12]
-
An amino-aromatic hydrogen bond between the polar amide or imide group of the hydantoin ring and the aromatic ring of a phenylalanine residue (e.g., Phe-1764 in NaV1.2).[12]
-
The second phenyl ring is thought to fill the pore lumen, physically occluding the channel and preventing sodium ion permeation.
The N-3 substituent can influence these interactions through steric and electronic effects, potentially altering the binding affinity and kinetics.
Caption: Proposed binding interactions of 3-substituted 5,5-diphenylhydantoins with the voltage-gated sodium channel.
Experimental Protocols
The evaluation of novel 3-substituted 5,5-diphenylhydantoins relies on a standardized set of in vivo assays to determine their anticonvulsant efficacy and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[18]
-
Animal Preparation: Adult male mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Corneal electrodes are applied after the administration of a topical anesthetic.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.[10]
-
Animal Preparation: Adult male mice or rats are administered the test compound.
-
Convulsant Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[8][9]
-
Animal Preparation: Mice or rats are trained to walk on a rotating rod.
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect of the drug, the animal is placed on the rotarod, which is rotating at a constant or accelerating speed.
-
Observation: The time the animal remains on the rod is recorded.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a measure of neurotoxicity.
-
Data Analysis: The TD₅₀ is calculated as the dose that causes 50% of the animals to fail the test.
Caption: Experimental workflow for the evaluation of novel anticonvulsant compounds.
Conclusion and Future Directions
The N-3 position of the 5,5-diphenylhydantoin scaffold is a critical determinant of anticonvulsant activity. The structure-activity relationship at this position is a complex interplay of lipophilicity, steric factors, and the potential for specific molecular interactions with the voltage-gated sodium channel. The introduction of small, lipophilic substituents or prodrug moieties has proven to be a successful strategy for maintaining or enhancing anticonvulsant efficacy.
Future research in this area will likely focus on the use of computational modeling to design N-3 substituents with optimized binding affinities and pharmacokinetic profiles. The synthesis and evaluation of novel derivatives with unique electronic and steric properties will continue to be a priority in the quest for safer and more effective anticonvulsant drugs. A deeper understanding of the molecular interactions at the binding site, potentially through high-resolution structural studies, will be invaluable in guiding these efforts.
References
-
Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638. [Link]
-
Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638. [Link]
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145–181. [Link]
-
Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724–1728. [Link]
-
Malawska, B. (2005). New anticonvulsant agents. Current topics in medicinal chemistry, 5(1), 69–85. [Link]
-
Yang, C., Schanne, F. A., Yoganathan, S., & Stephani, R. A. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & medicinal chemistry letters, 26(12), 2912–2914. [Link]
-
Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330. [Link]
-
Todorov, P., Peneva, P., Tchekalarova, J., & Stoyanov, S. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Pharmacia, 71(2), 279-288. [Link]
-
Yang, C., Schanne, F. A., Yoganathan, S., & Stephani, R. A. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & medicinal chemistry letters, 26(12), 2912–2914. [Link]
-
Abdullah, D. S., Hassan, Q. A., & Ahmed, H. S. (2025). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]
-
Stella, V. J., & Gish, J. R. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 68(9), 1071–1073. [Link]
-
Krstulović, L., Perković, I., Zorc, B., Ester, K., Kralj, M., & Raić-Malić, S. (2017). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules (Basel, Switzerland), 22(11), 1969. [Link]
-
Tchekalarova, J., Pechlivanova, D., Atanasova, T., Georgieva, S., Ivanova, N., & Statkova-Abeghe, S. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1541. [Link]
-
Chaurasiya, A., Sahu, M., & Sahu, R. K. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European journal of medicinal chemistry, 45(12), 5870–5877. [Link]
-
Arani, N. M., & Safari, J. (2011). A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. Ultrasonics sonochemistry, 18(2), 640–643. [Link]
-
Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Dłuska, E., Ołdak, A., & Ryng, S. (1987). Synthesis of amide derivatives of 5,5-diphenylhydantoin as potential antiarrhythmic agents. I. Il Farmaco; edizione scientifica, 42(10), 727–734. [Link]
-
Todorov, P., Peneva, P., Tchekalarova, J., & Stoyanov, S. (2024). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC medicinal chemistry. [Link]
-
Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
The Organic Synthesis. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin) [Video]. YouTube. [Link]
-
Zejc, A., & Pawłowski, M. (1980). 3-Alkyl(aryl)-piperazinoalkyl derivatives of 5,5-diphenylhydantoin. Polish journal of pharmacology and pharmacy, 32(2), 173–178. [Link]
-
Macdonald, R. L., & Kelly, K. M. (1995). Antiepileptic drug mechanisms of action. Epilepsia, 36 Suppl 2, S2–S12. [Link]
-
Al-Bayati, R. I. H., & Hussien, A. A. (2013). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Journal of Al-Nahrain University, 16(2), 127-132. [Link]
-
Acharya, C. (2014, September 10). SAR of Anticonvulsant Drugs [Slides]. SlideShare. [Link]
- Li, G., Wang, Y., & Zhang, J. (2014). Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate.
-
Kaminski, K., & Obniska, J. (2017). The quantitative pharmacological parameters: median effective dose (ED...). ResearchGate. [Link]
-
Wang, Y., Zhang, J., & Li, Y. (2009). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Hanneng Cailiao/Chinese Journal of Energetic Materials, 17(1), 19-22. [Link]
-
Orsu, P., & Kumar, B. V. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]
-
Iorga, A., & Horowitz, B. Z. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Główka, F. K., Stawny, M., & Stawny, N. (2003). Synthesis, structure and antiarrhythmic properties evaluation of new basic derivatives of 5,5-diphenylhydantoin. European journal of medicinal chemistry, 38(6), 555–566. [Link]
-
Kadaba, P. K. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Archiv der Pharmazie, 334(11), 366–368. [Link]
-
Priyanka, A., & Preeti, P. (2023). ED50. In StatPearls. StatPearls Publishing. [Link]
-
ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. (2014). Epilepsy Currents, 14(S1), 2.261. [Link]
-
Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Semantic Scholar. [Link]
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171–184. [Link]
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews. Neuroscience, 5(7), 553–564. [Link]
-
Trišović, N., Božić, B., Obradović, A., Stefanović, O., Marković, S., Čomić, L., ... & Ušćumlić, G. (2011). Structure-activity relationships of 3-substituted-5, 5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76(12), 1597-1608. [Link]
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. youtube.com [youtube.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure and antiarrhythmic properties evaluation of new basic derivatives of 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore | Semantic Scholar [semanticscholar.org]
- 10. 3-Alkyl(aryl)-piperazinoalkyl derivatives of 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [QSAR studies on the anticonvulsant activity of 5-substitutedphenyl-1-hydro- and 1-propyl-3-pyrazolidinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Anticonvulsant Properties of Novel Hydantoin Schiff Bases
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, evaluation, and optimization of novel hydantoin Schiff bases as potential anticonvulsant agents. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental design, the principles of self-validating protocols, and the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Rationale for Novel Hydantoin-Based Anticonvulsants
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1][2] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients are pharmacoresistant, highlighting the urgent need for new, more effective anticonvulsant therapies.[1][2] The hydantoin scaffold, a cornerstone of anticonvulsant therapy exemplified by phenytoin, has been a focal point in medicinal chemistry for decades.[3][4] Hydantoins are known to modulate neuronal excitability, primarily by interacting with voltage-gated sodium channels.[5][6][7]
The strategic hybridization of the hydantoin core with a Schiff base moiety (containing an azomethine or imine group, -C=N-) presents a promising avenue for developing novel drug candidates.[8][9] Schiff bases are a versatile class of compounds known to possess a wide range of biological activities, including anticonvulsant effects.[8][9] The imine linkage is believed to be crucial for the biological actions of these derivatives.[9] This guide explores the synthesis of these hybrid molecules, the critical experimental models for their evaluation, and the key structural features that dictate their anticonvulsant potential.
Core Mechanism of Action: Modulating Neuronal Excitability
The primary mechanism of action for hydantoin-based anticonvulsants involves the stabilization of neuronal membranes against hyperexcitability.[7] They achieve this by modulating the activity of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[5][6] Specifically, hydantoins block these channels by slowing their rate of recovery from the inactivated state.[4][5] This action is use-dependent, meaning the block becomes more pronounced with higher frequencies of neuronal firing, a characteristic feature of seizure activity.[4] This selective targeting of hyperactive neurons helps to prevent the spread of seizure discharge throughout the brain.[6][7]
Caption: Mechanism of Hydantoin Schiff Base Action on Sodium Channels.
Design and Synthesis of Novel Hydantoin Schiff Bases
The synthesis of hydantoin Schiff bases is typically achieved through a condensation reaction. This process involves reacting a 3-amino-hydantoin derivative with a selected aromatic aldehyde.[8][9] The choice of substituents on both the hydantoin ring and the aromatic aldehyde is critical for tuning the molecule's physicochemical properties and biological activity.
Experimental Protocol: General Synthesis
The following protocol outlines a standard method for synthesizing 3-amino-5,5'-diphenylhydantoin Schiff Bases, which can be adapted for other derivatives.
Rationale: This multi-step synthesis first creates the core hydantoin structure via the Bucherer-Bergs reaction, a robust and efficient method for this purpose.[10] The subsequent steps introduce the amino group necessary for the final condensation reaction with an aldehyde to form the Schiff base. The use of glacial acetic acid as a catalyst is standard for imine formation.
Step-by-Step Methodology:
-
Synthesis of 5,5-diphenylhydantoin: This can be achieved via the Bucherer-Bergs reaction, reacting benzophenone with ammonium carbonate and sodium cyanide.[10]
-
Synthesis of 3-amino-5,5-diphenylhydantoin: The synthesized 5,5-diphenylhydantoin is then reacted with hydrazine hydrate to introduce the amino group at the N-3 position.
-
Condensation Reaction:
-
Dissolve 3-amino-5,5-diphenylimidazolidine-2,4-dione (1 molar equivalent) in absolute methanol.[8][9]
-
Add the desired substituted aromatic aldehyde (1 molar equivalent) to the solution.[8][9]
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[11]
-
Reflux the mixture for several hours (e.g., 12 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[11]
-
Upon completion, cool the reaction mixture. The resulting precipitate is the Schiff base product.[11]
-
Collect the precipitate by filtration, wash with cold water, and dry.[11]
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to achieve high purity.[11]
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, 1H NMR, and 13C NMR.[11][12]
Caption: General Workflow for Hydantoin Schiff Base Synthesis.
Preclinical Evaluation of Anticonvulsant Activity
A tiered approach is essential for the preclinical evaluation of novel compounds. This typically begins with high-throughput screening in acute seizure models, followed by assessment of neurotoxicity to establish a therapeutic window.
In Vivo Models for Anticonvulsant Screening
In vivo models are indispensable for assessing the overall physiological effect of a potential AED.[1][2] The choice of model is critical, as different models represent different seizure types.[13]
Rationale: The MES test is considered the "gold standard" for identifying compounds effective against generalized tonic-clonic seizures.[9] It assesses a compound's ability to prevent the spread of seizures. Phenytoin, the archetypal hydantoin, is highly effective in this model.[9]
Step-by-Step Protocol (Mice):
-
Animal Preparation: Use adult male Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 20, 40 mg/kg).[8] A vehicle control group (e.g., 1% DMSO) and a positive control group (e.g., Phenytoin, 30 mg/kg) must be included.[8]
-
Time Interval: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.[8]
-
Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: The absence of tonic hind-limb extension is considered protection. The effective dose 50 (ED50), the dose that protects 50% of the animals, is then calculated.[9]
Rationale: The scPTZ test is a widely used model for identifying compounds that may be effective against clonic and absence seizures.[12][14] It evaluates a compound's ability to elevate the seizure threshold.
Step-by-Step Protocol (Mice):
-
Animal Preparation & Compound Administration: As described in the MES protocol.
-
Seizure Induction: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for a period of 30 minutes for the onset of generalized clonic seizures (characterized by loss of righting reflex for at least 5 seconds).
-
Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the vehicle group indicates anticonvulsant activity.[15] The ED50 can be calculated.
Neurotoxicity Assessment: The Rotarod Test
Rationale: It is crucial to distinguish true anticonvulsant activity from non-specific motor impairment. The rotarod test is the standard procedure for evaluating motor coordination and potential neurological deficits (neurotoxicity) induced by the test compound.[12][16]
Step-by-Step Protocol (Mice):
-
Training: Acclimate mice to the rotarod apparatus (rotating at a constant speed, e.g., 15-25 rpm) in training sessions prior to the test day.
-
Compound Administration: Administer the test compound at various doses.
-
Testing: At the time of peak drug effect (determined from MES/scPTZ tests), place the animal on the rotating rod.
-
Observation: Record the time the animal is able to maintain its balance on the rod over a set period (e.g., 1-2 minutes).
-
Endpoint: A fall from the rod is indicative of motor impairment. The toxic dose 50 (TD50), the dose at which 50% of the animals fail the test, is calculated.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant activity of hydantoin Schiff bases is highly dependent on their chemical structure. Understanding the SAR is key to designing more potent and less toxic analogues.
Key SAR Insights:
-
Substitution at C5 of Hydantoin Ring: A phenyl or other aromatic group at the C5 position is generally considered essential for activity against tonic-clonic seizures (MES model).[4][17][18] Alkyl substituents at this position may introduce sedative properties.[17][18]
-
Substitution at N3 of Hydantoin Ring: The introduction of the amino group and subsequent formation of the Schiff base at the N3 position is the core of these novel derivatives. The nature of the aromatic aldehyde used for the Schiff base formation significantly impacts potency.
-
Aromatic Ring of the Schiff Base: The electronic properties of the substituent on the aromatic ring of the Schiff base moiety are critical. Electron-donating groups or specific heterocyclic rings (like thienyl or pyridyl) can influence the molecule's conformation and potency.[8] For example, a 2-hydroxyphenyl portion has been shown to be crucial for the potency of one derivative.[9]
-
Stereochemistry: Recent studies have shown that the stereoisomeric state of the molecule can play a vital role. For some 5,5'-diphenylhydantoin Schiff bases, the cis isomers exhibited higher potency than their trans counterparts in the MES test.[8]
Caption: Key Structure-Activity Relationships for Hydantoin Schiff Bases.
Data Summary: Efficacy of Novel Compounds
The ultimate goal of synthesizing novel derivatives is to improve upon existing therapies. This involves enhancing anticonvulsant potency while minimizing neurotoxicity, thereby widening the therapeutic window. The Protective Index (PI), calculated as TD50/ED50, is a critical measure of a compound's safety and selectivity. A higher PI value is desirable.
| Compound ID | Test Model | ED₅₀ (mg/kg) | TD₅₀ (Rotarod) (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin (Standard) | MES | 5.96 | >100 | >16.8 | [9] |
| SB2-Ph | MES | 8.29 | >100 | >12.1 | [9] |
| cis-SB1-Ph | MES | Exhibited superior activity to Phenytoin at tested doses (10, 20, 40 mg/kg) | Not Reported | Not Reported | [8][19] |
| cis-SB4-Ph | MES | Fully protective at 40 mg/kg | Not Reported | Not Reported | [8][19] |
| Compound 3 * | MES | 5.29 | Not Reported | Not Reported | [16] |
| Compound 5 † | MES | Active at 30 mg/kg (0.5h) | Not Reported | Not Reported | [11] |
* 3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione † Murrayanine-Schiff's base-hydantoin derivative
Conclusion and Future Directions
The hybridization of the hydantoin core with Schiff bases represents a highly viable strategy in the quest for novel anticonvulsant agents. The research highlighted in this guide demonstrates that these compounds can exhibit potent activity in preclinical models, sometimes comparable or superior to standard drugs like phenytoin.[8][9][16] The synthetic accessibility and the potential for extensive structural modification allow for fine-tuning of their pharmacological profile.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like characteristics.
-
Elucidation of Broader Mechanisms: While modulation of sodium channels is the primary hypothesis, investigating other potential targets, such as calcium channels or neurotransmitter systems, could reveal additional mechanisms of action.[20]
-
Chronic Seizure Models: Evaluating the most promising compounds in chronic epilepsy models, such as the kindling model, to assess their efficacy in more clinically relevant, drug-resistant scenarios.[1][13]
-
Stereoselective Synthesis: Given the differential activity observed between cis and trans isomers, developing synthetic routes to produce stereochemically pure isomers will be crucial for optimizing potency and reducing potential off-target effects.[8]
By systematically applying the principles of rational drug design and rigorous preclinical evaluation outlined in this guide, the scientific community can continue to advance hydantoin Schiff bases as a promising new class of therapies for epilepsy.
References
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
- Drugs.com. (n.d.). Hydantoin anticonvulsants.
- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?.
- ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- CUTM Courseware. (n.d.). SAR of Hydantoins.
- MDPI. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071.
- Mahapatra, D. K., et al. (2018). Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular. MOJ Bioorganic & Organic Chemistry, 2(2), 52-58.
- NIH. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530.
- Research Journal of Pharmacy and Technology. (n.d.).
- PubMed. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals (Basel), 16(11), 1530.
- PubMed. (n.d.). Effect of structural modification of the hydantoin ring on anticonvulsant activity.
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
- Encyclopedia.com. (n.d.). Hydantoins.
- PubMed. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie, 344(11), 732-739.
- PubMed. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5'-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071.
- Filo. (2025). SAR and MOA of Anticonvulsant Drugs.
- BrainKart. (2017). Hydantoins.
- Recent advances in the synthesis and medicinal application of hydantoin. (2024). RSC Medicinal Chemistry.
- PubMed Central. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening.
- Pharmacy 180. (n.d.). SAR of Hydantoins - Anticonvulsants.
- Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-140.
- Bioactive Compounds in Health and Disease. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 1-15.
- ResearchGate. (2025).
- PubMed Central. (n.d.). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties.
- InVivo Biosystems. (n.d.). Humanized C. elegans Models for Epilepsy Drug Development.
- PubMed Central. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Heliyon, 11(2), e34567.
- MDPI. (n.d.). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
- PubMed Central. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1187-1193.
- MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. drugs.com [drugs.com]
- 6. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 7. brainkart.com [brainkart.com]
- 8. mdpi.com [mdpi.com]
- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5'-Diphenylhydantoin Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of 5,5-diphenylhydantoin and its metabolites
An In-Depth Technical Guide to the Pharmacokinetics of 5,5-Diphenylhydantoin (Phenytoin) and its Metabolites
Abstract
5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone antiepileptic drug with a legacy spanning decades. Despite its efficacy, its clinical application is complicated by a narrow therapeutic index and highly variable pharmacokinetics. This guide provides a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of phenytoin and its primary metabolites. We delve into the complexities of its non-linear, saturable metabolism, which is predominantly governed by the polymorphic cytochrome P450 enzymes, CYP2C9 and CYP2C19. This document elucidates the causal mechanisms behind its extensive inter-individual variability, including genetic factors, drug-drug interactions, and patient-specific physiological states. Furthermore, we present detailed methodologies for therapeutic drug monitoring (TDM) and bioanalytical quantification, offering researchers and drug development professionals a synthesis of technical accuracy and field-proven insights to navigate the challenges of phenytoin therapy and research.
Introduction to 5,5-Diphenylhydantoin (Phenytoin)
Phenytoin is a hydantoin derivative used in the management of generalized tonic-clonic seizures, complex partial seizures, and the prevention of seizures following neurosurgery or head trauma.[1] Its mechanism of action involves the modulation of voltage-gated sodium channels, stabilizing neuronal membranes against hyperexcitability. While effective, phenytoin's clinical utility is constrained by its non-linear pharmacokinetics and a narrow therapeutic window, generally accepted as 10 to 20 mcg/mL for total serum concentration.[2][3] Concentrations outside this range can lead to loss of seizure control or significant toxicity. This necessitates careful therapeutic drug monitoring (TDM) and a profound understanding of its metabolic fate.[4]
The Pharmacokinetic Profile of Phenytoin (ADME)
The journey of phenytoin through the body is characterized by several critical features that dictate its therapeutic and toxic effects.
Absorption
Phenytoin is a weakly acidic drug with poor water solubility.[1][5] It is typically administered as its sodium salt to improve dissolution.[1]
-
Oral Administration: Absorption occurs primarily in the small intestine.[1] The rate and extent of absorption can be erratic and are influenced by the formulation, particle size, and the presence of food or other medications like antacids.[6][7] Bioavailability ranges from 50% to 90%.[5]
-
Intravenous Administration: Fosphenytoin, a water-soluble prodrug, is often preferred for intravenous use as it can be administered more rapidly and with less risk of local tissue reactions compared to phenytoin sodium. Fosphenytoin is rapidly converted to phenytoin in the body.
Distribution
Once absorbed, phenytoin distributes into body tissues, reaching the central nervous system within 30 to 60 minutes.[1]
-
Protein Binding: A defining characteristic of phenytoin is its high degree of plasma protein binding (approximately 90%), primarily to albumin.[2][5] Only the unbound (free) fraction is pharmacologically active and able to cross the blood-brain barrier.[2]
-
Volume of Distribution: It has a moderately large volume of distribution (Vd), indicating distribution into various tissues.[7]
-
Clinical Significance of Binding: Conditions that alter albumin levels or binding affinity, such as hypoalbuminemia, renal failure, pregnancy, or the presence of displacing drugs (e.g., valproic acid, salicylates), can significantly increase the free fraction of phenytoin.[1][8][9] In these scenarios, a total phenytoin level within the normal therapeutic range may be associated with toxicity due to elevated free drug concentrations.[2][9] This underscores the importance of measuring free phenytoin levels or calculating an adjusted concentration in at-risk populations.[10]
Metabolism: The Core of Phenytoin's Complexity
Phenytoin is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged in the urine.[2][11] The metabolic process is saturable, meaning the enzymes responsible can become overwhelmed at therapeutic concentrations.[1][6] This leads to non-linear, or zero-order, kinetics, where a small increase in dose can cause a disproportionately large increase in serum concentration, elevating the risk of toxicity.[1][5]
The principal metabolic route is the aromatic hydroxylation of one of the phenyl rings to form 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which is an inactive metabolite.[11][12][13]
-
Key Enzymes: This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2C9 , with a smaller contribution from CYP2C19 .[2][14][15]
-
Stereoselectivity: The hydroxylation creates a chiral center. CYP2C9 is highly stereoselective, favoring the formation of the (S)-p-HPPH isomer by a ratio of up to 40:1.[12][13][16] In contrast, CYP2C19 shows little to no stereoselectivity, producing (R)- and (S)-p-HPPH in approximately a 1:1 ratio.[12][13]
While p-HPPH is the major metabolite, other pathways exist.
-
Arene Oxide Formation: The formation of p-HPPH is believed to proceed through a reactive arene oxide intermediate.[12] This highly reactive molecule is central to the "arene oxide hypothesis," which posits that its covalent binding to cellular macromolecules can trigger idiosyncratic hypersensitivity reactions like Stevens-Johnson syndrome (SJS).[12][13]
-
Dihydrodiol Pathway: The arene oxide intermediate can be detoxified by the enzyme epoxide hydrolase (EPHX1) to form an inactive dihydrodiol metabolite.[12][13]
-
Catechol Formation: p-HPPH can undergo further hydroxylation to form a catechol metabolite. This reaction can be catalyzed by several P450 enzymes, including CYP2C19, CYP3A4, and CYP3A5.[17] The catechol can then auto-oxidize to form reactive semiquinone and quinone species, which may also contribute to toxicity by forming adducts with proteins.[17]
The primary metabolite, p-HPPH, undergoes Phase II conjugation with glucuronic acid before excretion.[14] This reaction is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9.[12][14][18] This glucuronidation step is crucial for detoxification and enhances the water solubility of the metabolite, facilitating its renal excretion.[18]
Caption: Core metabolic pathways of Phenytoin.
Excretion
The final water-soluble metabolites, primarily p-HPPH-glucuronide, are excreted from the body via the kidneys.[1][14] The elimination of phenytoin itself is slow and variable due to the saturable nature of its metabolism.
Factors Influencing Phenytoin Pharmacokinetics
The marked inter-individual variability in phenytoin response is a direct consequence of several influencing factors.
Genetic Polymorphisms
Genetic variations in metabolic enzymes are a major source of pharmacokinetic variability.[19]
-
CYP2C9: This is the most clinically significant polymorphism. Alleles such as CYP2C92 and CYP2C93 code for enzymes with reduced activity.[20][21] Individuals who are heterozygous or homozygous for these variants are "poor metabolizers" and exhibit decreased phenytoin clearance.[19][20] They are at a significantly higher risk of developing concentration-dependent toxicity at standard doses and may require dose reductions.[12][20]
-
CYP2C19: Polymorphisms in CYP2C19 (e.g., CYP2C192, CYP2C193) also reduce metabolic capacity, though the effect is generally less pronounced than with CYP2C9 variants because it is a minor pathway.[22][23] However, the impact can become more significant at higher phenytoin concentrations when CYP2C9 is saturated.[22]
Table 1: Influence of Key Genetic Polymorphisms on Phenytoin Metabolism
| Gene | Allele(s) | Effect on Enzyme Activity | Clinical Implication on Phenytoin |
|---|---|---|---|
| CYP2C9 | *2, *3 | Decreased | Significantly reduced clearance, increased risk of toxicity. Dose reduction is often required.[20][24] |
| CYP2C19 | *2, *3 | Decreased / Absent | Moderately reduced clearance, may increase toxicity risk, especially at higher doses.[22][23] |
Drug-Drug Interactions
Phenytoin is involved in numerous clinically significant drug interactions as both a substrate and an inducer of metabolic enzymes.[8][25]
-
Enzyme Inhibitors: Drugs that inhibit CYP2C9 or CYP2C19 can decrease phenytoin metabolism, leading to elevated serum levels and potential toxicity. Examples include azole antifungals (e.g., fluconazole), amiodarone, cimetidine, and isoniazid.[2][26][27]
-
Enzyme Inducers: Drugs that induce CYP enzymes (particularly CYP3A4, which phenytoin itself induces) can increase the metabolism of co-administered drugs.[8] Concomitant use of strong inducers like carbamazepine, rifampin, and phenobarbital can also increase phenytoin metabolism, potentially reducing its efficacy.[26][27]
-
Protein Binding Displacement: Drugs that are also highly protein-bound, such as valproic acid and salicylates, can displace phenytoin from albumin, transiently increasing the free drug concentration.[8][9]
Table 2: Common Drug Interactions Affecting Phenytoin Pharmacokinetics
| Interaction Type | Interacting Drug(s) | Mechanism | Clinical Outcome |
|---|---|---|---|
| Inhibition of Metabolism | Fluconazole, Amiodarone, Isoniazid | Inhibition of CYP2C9/CYP2C19[2][26] | Increased phenytoin levels, risk of toxicity |
| Induction of Metabolism | Carbamazepine, Rifampin, Phenobarbital | Induction of CYP enzymes[26][27] | Decreased phenytoin levels, risk of treatment failure |
| Displacement from Protein | Valproic Acid, Salicylates | Competition for albumin binding sites[8][9] | Transient increase in free phenytoin, followed by increased clearance |
| Decreased Absorption | Antacids, Enteral Nutrition | Physical binding or altered GI pH[1][27] | Decreased phenytoin absorption and levels |
Patient-Specific Factors
-
Hepatic Impairment: Since phenytoin is metabolized by the liver, liver disease can significantly impair its clearance, necessitating dose adjustments.[3]
-
Renal Impairment: In uremic patients, protein binding is reduced, leading to a higher free fraction.[7][11] While total phenytoin levels may be lower, the active free concentration can be normal or elevated.[11]
-
Pregnancy: Phenytoin clearance can increase during pregnancy, potentially leading to lower serum concentrations and requiring dose increases to maintain seizure control.[7]
Methodologies for Pharmacokinetic Analysis
Therapeutic Drug Monitoring (TDM)
Given its narrow therapeutic index and high pharmacokinetic variability, TDM is essential for the safe and effective use of phenytoin.[2][4]
-
Target Concentration: The generally accepted therapeutic range for total phenytoin is 10-20 mg/L (mcg/mL).[2] The therapeutic range for free (unbound) phenytoin is 1-2 mg/L.[10]
-
Albumin Correction: In patients with low serum albumin (<4.0 g/dL), renal failure, or those on displacing drugs, the total phenytoin level can be misleading.[10] The Sheiner-Tozer equation is a validated method to calculate an adjusted phenytoin concentration that estimates what the total level would be if albumin were normal:
Adjusted Concentration = Measured Total Concentration / ((0.2 x Albumin) + 0.1)
This calculation provides a more accurate basis for clinical decision-making in these populations.[2]
Caption: A self-validating workflow for Therapeutic Drug Monitoring of Phenytoin.
Bioanalytical Protocol: Quantification of Phenytoin and p-HPPH in Plasma via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying phenytoin and its metabolites in biological matrices due to its high sensitivity and specificity.[28]
Causality Behind Methodological Choices:
-
Protein Precipitation: This is a rapid and effective initial step to remove the bulk of plasma proteins (like albumin) that interfere with analysis and can damage the LC column. Acetonitrile is commonly chosen as it efficiently denatures proteins while keeping the analytes in solution.
-
Internal Standard (IS): A deuterated analog (e.g., d10-phenytoin) is used as an IS.[28] Because the IS is chemically identical to the analyte but mass-shifted, it behaves identically during sample preparation (extraction) and ionization, but is distinguishable by the mass spectrometer. This allows it to correct for any variability in sample handling or instrument response, ensuring a robust and accurate quantification.
-
LC Separation: A C18 column is used for reversed-phase chromatography, which effectively separates the moderately nonpolar phenytoin and its more polar metabolite (p-HPPH) from endogenous matrix components based on their hydrophobicity.[28]
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode is efficient for protonating phenytoin and p-HPPH. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This two-stage filtering provides exceptional specificity, eliminating interference from other compounds in the matrix.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare stock solutions of phenytoin, p-HPPH, and a suitable internal standard (e.g., d10-phenytoin) in methanol at 1 mg/mL.[28]
-
Create a series of calibration standards and quality control (QC) samples by spiking the stock solutions into blank plasma.
-
Thaw patient plasma samples, calibration standards, and QCs.
-
-
Protein Precipitation (Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Kinetex EVO C18 (or equivalent), 150 x 2.1 mm, 5 µm.[28]
-
Mobile Phase A: 0.1% formic acid in water.[28]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (2:1).[28]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute phenytoin and p-HPPH, followed by a wash and re-equilibration.
-
Flow Rate: 0.25 mL/min.[28]
-
Injection Volume: 5 µL.[28]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for phenytoin, p-HPPH, and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the concentration of phenytoin and p-HPPH in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The pharmacokinetics of 5,5-diphenylhydantoin are a classic example of the intricate interplay between a drug's physicochemical properties, enzymatic metabolism, genetic influences, and clinical outcomes. Its non-linear kinetics and narrow therapeutic window demand a rigorous, evidence-based approach to therapy. For researchers and drug development professionals, a deep understanding of the central role of CYP2C9 and CYP2C19, the formation of reactive intermediates, and the factors causing inter-individual variability is paramount. By integrating this knowledge with robust TDM practices and precise bioanalytical methodologies, the challenges posed by phenytoin can be effectively managed, optimizing its therapeutic benefits while minimizing the risk of adverse events.
References
-
StatPearls. (2023-07-10). Phenytoin. NCBI Bookshelf. [Link]
-
PharmGKB. Phenytoin Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Perucca, E., & Gram, L. (1990). Pharmacokinetic Drug Interactions with Phenytoin (Part I). Monash University. [Link]
-
University of Lausanne. Phenytoin – Pharmacokinetics. [Link]
-
Nakajima, M., et al. (2012). Major metabolic pathways of phenytoin in humans. ResearchGate. [Link]
-
Cretton-Scott, E., et al. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. PubMed. [Link]
-
Specialist Pharmacy Service. (2021-06-22). Phenytoin monitoring. NHS. [Link]
-
Franco, V., & Perucca, E. (2015). CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Craig, D. (1999). An Algorithm for Monitoring Phenytoin Therapy. Ovid. [Link]
-
Krasowski, M. D. (2010). Phenytoin: A Guide to Therapeutic Drug Monitoring. ResearchGate. [Link]
-
Franco, V., & Perucca, E. (2015). CYP2C9 polymorphisms and phenytoin metabolism: Implications for adverse effects. ResearchGate. [Link]
-
Nakajima, M., et al. (2012). Major metabolic pathways of phenytoin in humans. ResearchGate. [Link]
-
Krasowski, M. D., et al. (2014). Clinical decision support of therapeutic drug monitoring of phenytoin: measured versus adjusted phenytoin plasma concentrations. PubMed Central. [Link]
-
Odani, A., et al. (2003). The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy. PubMed. [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: phenytoin pathway. PubMed Central. [Link]
-
ResearchGate. Metabolic pathways of Phenytoin. O-and N-glucuronide. [Link]
-
University of Melbourne. (2015). CYP2C9 polymorphisms and phenytoin metabolism: Implications for adverse effects. [Link]
-
Armijo, J. A., et al. (2018). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations. PubMed Central. [Link]
-
Perucca, E., & Gram, L. (1990). Pharmacokinetic drug interactions with phenytoin (Part I). PubMed. [Link]
-
Nakajima, M., et al. (2006). Urinary Excretion of Phenytoin Metabolites...and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. PubMed. [Link]
-
ClinPGx. hydroxyphenytoin. [Link]
-
Consultant360. (2010). Effects of Other Drugs on Phenytoin. [Link]
-
Neupsy Key. (2016-08-01). Phenytoin, Fosphenytoin, and Other Hydantoins. [Link]
-
Dr.Oracle. (2025-10-02). What are the potential interactions with Phenytoin and how can they be managed?[Link]
-
Albright, P. S., & Bruni, J. (1985). Pharmacokinetic Interactions of Antiepileptic Drugs. Cambridge University Press & Assessment. [Link]
-
Levy, R. H. (1995). Cytochrome P450 isozymes and antiepileptic drug interactions. PubMed. [Link]
-
Hamdy, D. A., et al. (2017). Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region. PubMed Central. [Link]
-
ResearchGate. Phenytoin metabolic changes comparing both CYP2C9 wild-type and mutant variants. [Link]
-
Chowdhury, G., et al. (2005). P450 2C18 Catalyzes the Metabolic Bioactivation of Phenytoin. ACS Publications. [Link]
-
Deranged Physiology. (2023-12-18). Phenytoin. [Link]
-
Richens, A., & Dunlop, A. (1975). A study of the pharmacokinetics of phenytoin (diphenylhydantoin) in epileptic patients, and the development of a nomogram for making dose increments. PubMed. [Link]
-
Richens, A. (1976). Clinical pharmacokinetics of phenytoin. PubMed. [Link]
Sources
- 1. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenytoin monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. A study of the pharmacokinetics of phenytoin (diphenylhydantoin) in epileptic patients, and the development of a nomogram for making dose increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. consultant360.com [consultant360.com]
- 10. Clinical decision support of therapeutic drug monitoring of phenytoin: measured versus adjusted phenytoin plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytochrome P450 isozymes and antiepileptic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy: studies in stereoselective hydroxylation and population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP2C9 polymorphisms and phenytoin metabolism: Implications for adverse effects : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 25. Pharmacokinetic drug interactions with phenytoin (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. cambridge.org [cambridge.org]
- 28. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 5,5-Diphenylhydantoin-3-butyric acid
An Application Note for the Synthesis of 5,5-Diphenylhydantoin-3-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-known anticonvulsant drug Phenytoin. The synthesis proceeds via an initial N-alkylation of 5,5-Diphenylhydantoin at the more acidic N-3 position, followed by a robust hydrolysis step to yield the target carboxylic acid. This document is designed to offer a reproducible and scientifically-grounded methodology, complete with explanations for key experimental choices, safety precautions, and analytical validation techniques. The target audience includes researchers in medicinal chemistry, drug development, and organic synthesis who require a reliable method for obtaining this compound for further investigation.
Introduction and Significance
5,5-Diphenylhydantoin, commonly known as Phenytoin, is a cornerstone therapeutic agent for the management of epilepsy and other seizure-related disorders.[1] Its derivatives are of significant interest in medicinal chemistry for exploring new therapeutic applications and improving pharmacokinetic profiles. 5,5-Diphenylhydantoin-3-butyric acid is one such derivative, incorporating a butyric acid moiety onto the hydantoin ring. This modification introduces a carboxylic acid functional group, which can be leveraged for various purposes, including the development of prodrugs, conjugation to other molecules, or altering the compound's solubility and biological distribution. Reports suggest its potential as an active compound in the treatment of human brain tumors.
The synthesis strategy outlined herein is based on fundamental principles of organic chemistry, specifically the nucleophilic character of the hydantoin nitrogen after deprotonation. The N-3 proton of the hydantoin ring is more acidic than the N-1 proton and is therefore more readily removed by a base, directing alkylation to this position.[2][3] This regioselectivity is a key consideration in the synthesis of N-3 substituted hydantoins.
Synthesis Pathway Overview
The synthesis of 5,5-Diphenylhydantoin-3-butyric acid is efficiently achieved in two sequential steps:
-
N-Alkylation: 5,5-Diphenylhydantoin is reacted with ethyl 4-bromobutyrate in the presence of a base. The base deprotonates the hydantoin at the N-3 position, creating a nucleophile that subsequently displaces the bromide from the ethyl 4-bromobutyrate, forming the intermediate, Ethyl 5,5-Diphenylhydantoin-3-butyrate.
-
Hydrolysis: The ethyl ester of the intermediate is hydrolyzed under basic conditions, followed by acidification to yield the final product, 5,5-Diphenylhydantoin-3-butyric acid, as a solid precipitate.
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 5,5-Diphenylhydantoin (Phenytoin) | 57-41-0 | C₁₅H₁₂N₂O₂ | 252.27 | ACS grade or higher |
| Ethyl 4-bromobutyrate | 2969-81-5 | C₆H₁₁BrO₂ | 195.05 | ≥98% purity |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets, ACS grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High purity |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Analytical balance
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 5,5-Diphenylhydantoin-3-butyrate (Intermediate)
This procedure details the N-alkylation of the hydantoin ring. Potassium carbonate is chosen as a mild and easy-to-handle base, and DMF serves as a polar aprotic solvent to facilitate the SN2 reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-Diphenylhydantoin (5.0 g, 19.8 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (4.1 g, 29.7 mmol, 1.5 eq) to the flask, followed by 80 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add ethyl 4-bromobutyrate (4.25 g, 3.2 mL, 21.8 mmol, 1.1 eq) to the reaction mixture dropwise using a syringe.
-
Reaction Conditions: Heat the mixture to 80°C and let it stir under a reflux condenser for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary to yield the pure intermediate ester.
Part B: Hydrolysis to 5,5-Diphenylhydantoin-3-butyric acid (Final Product)
This step converts the intermediate ester into the final carboxylic acid product via saponification.
-
Reaction Setup: Transfer the crude Ethyl 5,5-Diphenylhydantoin-3-butyrate from Part A into a 250 mL round-bottom flask with a magnetic stir bar.
-
Hydrolysis Solution: Dissolve sodium hydroxide (2.4 g, 60 mmol) in 100 mL of a 3:1 mixture of ethanol and water. Add this solution to the flask containing the ester.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Solvent Removal: Cool the reaction mixture and remove the ethanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of deionized water and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. A white precipitate of the carboxylic acid will form.
-
Product Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight to yield 5,5-Diphenylhydantoin-3-butyric acid as a white solid.
Characterization and Validation
The identity and purity of the synthesized 5,5-Diphenylhydantoin-3-butyric acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Compare with literature values for the pure compound. A sharp melting point indicates high purity. |
| ¹H NMR | Expect signals corresponding to the two phenyl groups, the CH₂ protons of the butyric acid chain, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Expect signals for the carbonyl carbons of the hydantoin and carboxylic acid, the quaternary carbon C5, and the carbons of the phenyl rings and the alkyl chain. |
| FT-IR (KBr) | Characteristic peaks for C=O stretching (hydantoin and carboxylic acid, ~1700-1780 cm⁻¹), broad O-H stretching (carboxylic acid, ~2500-3300 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). |
| Mass Spec (ESI-) | The molecular ion peak [M-H]⁻ should be observed at m/z ≈ 337.12. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Ethyl 4-bromobutyrate: Is an alkylating agent and should be handled with care as it can be a lachrymator and irritant.
-
Sodium Hydroxide & Hydrochloric Acid: Are corrosive. Handle with extreme care to avoid skin and eye burns. The acidification step should be performed slowly in an ice bath to control the exothermic reaction.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
P. N. Kourounakis, A. P. Kourounakis, "Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides," PubMed, [Link]
-
A. Bouziane, et al., "N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation," ACS Omega, [Link]
-
A. G. Kostakis, et al., "Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins," ResearchGate, [Link]
-
Organic Synthesis International, "Dilantin, 5,5-Diphenylhydantoin," Organic Synthesis International, [Link]
-
MDPI, "Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin," MDPI, [Link]
-
MDPI, "N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels," MDPI, [Link]
-
N. Buckley, T. L. Burkoth, "A reinvestigation of the alkylation of 5-(p-hydroxyphenyl)-5-phenylhydantoin," PubMed, [Link]
-
Y. Okada, et al., "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases," ResearchGate, [Link]
-
Y. Okada, et al., "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases," PubMed, [Link]
-
Scribd, "Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment," Scribd, [Link]
-
T. Keenan, A. Jean, S. Arseniyadis, "Phase-Transfer-Catalyzed Alkylation of Hydantoins," PubMed, [Link]
Sources
Application Notes and Protocols for the Biltz Synthesis of 5,5-Diphenylhydantoin
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
This document provides an in-depth guide to the Biltz synthesis of 5,5-diphenylhydantoin, more commonly known as phenytoin. As a cornerstone anticonvulsant medication for over 60 years, the synthesis of phenytoin remains a relevant and illustrative example of heterocyclic chemistry in drug development.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure a successful and high-yield synthesis.
Scientific Foundation: Mechanism and Rationale
The Biltz synthesis, first reported by Heinrich Biltz in 1908, is a robust method for creating the hydantoin ring system from a 1,2-dicarbonyl compound (an α-diketone) and urea.[2][3] The reaction is a powerful demonstration of base-catalyzed condensation followed by an intramolecular rearrangement.
Mechanism of Action
The synthesis proceeds through a mechanism analogous to the benzilic acid rearrangement.[2][4] The key steps are:
-
Nucleophile Activation: The reaction is conducted under strong basic conditions (typically using KOH or NaOH). The base deprotonates urea, forming the highly nucleophilic ureate anion. This activation is critical, as urea itself is not sufficiently nucleophilic to efficiently attack the benzil carbonyls.[3]
-
Nucleophilic Attack: The ureate anion attacks one of the carbonyl carbons of benzil, forming a tetrahedral intermediate.
-
Intramolecular Cyclization: The nitrogen of the intermediate then attacks the second carbonyl group, leading to the formation of a five-membered heterocyclic intermediate.[4]
-
Pinacol-type Rearrangement: Upon acidification, this intermediate undergoes a rearrangement. This is the pivotal step where one of the phenyl groups migrates (a 1,2-phenyl shift) from one carbon to the adjacent carbon, leading to the stable 5,5-diphenylhydantoin ring structure.[4][5]
This mechanistic pathway underscores the elegance of the synthesis, transforming simple, readily available starting materials into a complex, biologically active heterocycle.
Caption: The Biltz Synthesis workflow from reactants to final product.
Experimental Protocols: From Bench Scale to Optimized Yields
Two primary protocols are presented: the classical thermal method and a modern, microwave-assisted approach that significantly enhances reaction efficiency.
Protocol 1: Classical Thermal Synthesis
This method relies on traditional reflux heating and serves as the foundational procedure for the Biltz synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, 75 mL of 95% ethanol, and 15 mL of a 30% aqueous sodium hydroxide solution.[4][6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a boil using a heating mantle. Maintain a steady reflux for a minimum of 2 hours.[4][7] The solution will typically turn a dark red or brown color.
-
Work-up and Isolation: After the reflux period, cool the flask to room temperature. Pour the reaction mixture into 125 mL of cold water and stir.[4][6] Let the mixture stand for approximately 15 minutes.
-
By-product Removal: An insoluble by-product, likely a diureide, may form.[2] Remove this solid by suction filtration and discard it.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice-water bath. Carefully and slowly acidify the filtrate with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).[4][8] A voluminous white precipitate of phenytoin will form.
-
Final Filtration and Washing: Collect the crude phenytoin product by suction filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.[9]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin.[4][9] The expected melting point is in the range of 295-298°C.[4][10]
Protocol 2: Microwave-Assisted High-Yield Synthesis
Microwave activation dramatically reduces reaction times from hours to minutes and can improve yields by minimizing the formation of side products.[11][12]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5.3 g of benzil, 3.0 g of urea, and 15 mL of 30% aqueous sodium hydroxide solution. Note: Ethanol is often omitted in this solvent-free approach, aligning with green chemistry principles.[7][11]
-
Microwave Irradiation: Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a set power (e.g., 160-300W) for a short duration, typically 3 to 10 minutes.[11][13] It is advisable to use pulsed heating to control the temperature and avoid excessive pressure buildup.[12]
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Add 100 mL of water and stir to dissolve the product salt. Filter the solution to remove any insoluble impurities.[11]
-
Acidification and Isolation: Transfer the filtrate to an ice bath and acidify with concentrated hydrochloric acid until strongly acidic, precipitating the phenytoin.[11]
-
Purification: Collect the product by filtration, wash with cold water, and recrystallize from industrial spirit or 95% ethanol.[11]
Data Summary and Performance Comparison
The choice of methodology has a significant impact on reaction efficiency and yield.
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Starting Materials | Benzil, Urea, NaOH/KOH | Benzil, Urea, NaOH/KOH |
| Solvent | 95% Ethanol[4] | Often Solvent-Free or DMSO[11][12] |
| Reaction Time | 2 - 4 hours[4][8][9] | 3 - 10 minutes[11] |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |
| Typical Yield | 44% - 70%[10][13] | 79% - 95%[7][13] |
| Key Advantage | Simple equipment setup | Rapid synthesis, high yield |
| Key Disadvantage | Long reaction time, lower yield | Requires specialized equipment |
Best Practices and Troubleshooting
Causality-Driven Experimental Choices:
-
Stoichiometry is Key: The ratio of benzil to urea is critical. An excess of urea can favor the formation of the undesired 3a,6a-diphenylglycoluril side product from a double condensation.[3] Maintaining the optimal reported ratios is crucial for maximizing the yield of phenytoin.[1]
-
Solvent Effects: While ethanol is the classic solvent, its use in an aqueous base can lead to yields rarely exceeding 55%.[1] Solvents like DMSO can improve solubility and reaction rates, particularly in microwave-assisted procedures, leading to yields over 70%.[1][14]
-
Base Strength: The kinetics of the reaction are affected by the strength and concentration of the base.[12] A 30% NaOH or KOH solution provides the necessary basicity to efficiently generate the ureate anion for the initial nucleophilic attack.[4]
-
Purification Strategy: The work-up procedure is designed to exploit solubility differences. Phenytoin is insoluble in acidic water, while the potassium or sodium salt is soluble in the basic reaction mixture.[2] This allows for the easy removal of insoluble by-products by filtration before the final product is precipitated by acid.
Safety and Handling
-
Corrosive Reagents: Both sodium hydroxide/potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle these reagents in a fume hood.
-
Flammable Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or steam bath, with no open flames nearby.
-
Pressure Hazards (Microwave Synthesis): Microwave reactions can generate significant pressure. Use only vessels designed for microwave synthesis and follow the manufacturer's operational guidelines to prevent vessel failure.
Conclusion
The Biltz synthesis of 5,5-diphenylhydantoin is a classic yet adaptable reaction that holds significant pedagogical and practical value for chemists in drug development. By understanding the mechanistic underpinnings of the reaction—from the base-catalyzed activation of urea to the critical 1,2-phenyl shift—researchers can troubleshoot and optimize the synthesis. The adoption of modern techniques like microwave irradiation showcases how foundational organic reactions can be revitalized to meet contemporary demands for efficiency and higher yields, aligning with the principles of green chemistry.[7]
References
-
Organic Synthesis International. (2014, December 25). Dilantin, 5,5-Diphenylhydantoin. Available from: [Link]
-
Gbaguidi, F. A., et al. (2011). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry, 5(7), 168-175. Available from: [Link]
-
ResearchGate. (n.d.). Table 1. Solvent effect (% yield) in the Biltz synthesis of phenytoin (1). Available from: [Link]
-
CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea. Available from: [Link]
-
DrugBank. (n.d.). 5,5-Diphenylhydantoin (IUPAC) | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Journal of Chemical Education. (1990). The synthesis of 5,5'-diphenylhydantoin. Available from: [Link]
-
Friščić, T., et al. (2018). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal, 24(59), 15795-15799. Available from: [Link]
-
ResearchGate. (2011). A high yield synthesis of phenytoin and related compounds using microwave activation. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2013). Microwave Assisted Synthesis and Characterization of Phenytoin. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenytoin from Benzil and Urea. Available from: [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2023). SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. Available from: [Link]
-
Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(9), 1301-1307. Available from: [Link]
-
Siopa, F., Perry, M. J., Francisco, A. P., & Afonso, C. A. M. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available from: [Link]
-
American Chemical Society. (n.d.). Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982. Available from: [Link]
- Google Patents. (1972). US3646056A - Process for the production of 5 5-diphenylhydantoin.
-
Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea - Labmonk | PDF. Available from: [Link]
-
Ashnagar, A., Gharib Naseri, N., & Amini, M. (2009). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research, 1(1), 47-51. Available from: [Link]
-
Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea: Requirements | PDF. Available from: [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 6. scribd.com [scribd.com]
- 7. wjpls.org [wjpls.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 10. scribd.com [scribd.com]
- 11. ajrconline.org [ajrconline.org]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Continuous Flow Synthesis of 5,5-Diphenylhydantoin using Ultrasound
Abstract
This document provides a detailed guide for the synthesis of 5,5-diphenylhydantoin, a crucial active pharmaceutical ingredient (API) also known as phenytoin, utilizing a synergistic approach of continuous flow chemistry and ultrasound irradiation. This method offers significant advantages over traditional batch processes, including enhanced reaction rates, improved safety, higher yields, and greater process control.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals seeking to implement modern, efficient, and greener synthetic methodologies.[5][6]
Introduction: The Imperative for Process Intensification
5,5-Diphenylhydantoin (phenytoin) is a widely used anticonvulsant medication for the treatment of epilepsy.[1][7][8] The traditional synthesis, often a variation of the Bucherer-Bergs reaction, is typically performed in batch reactors.[9][10][11] However, batch processing can be associated with long reaction times, potential safety hazards due to poor heat transfer, and challenges in scalability.[12][13]
Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing.[14] By conducting reactions in a continuously flowing stream through a reactor of small dimensions, it offers superior control over reaction parameters such as temperature, pressure, and residence time. This leads to more consistent product quality, improved safety profiles, and simplified scalability.[2][3]
The integration of ultrasound, a field known as sonochemistry, provides an additional layer of process intensification.[15][16] Ultrasound promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[17][18] This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[17] In the context of 5,5-diphenylhydantoin synthesis, ultrasound has been shown to shorten reaction times and improve yields.[19][20][21][22]
This guide details a robust protocol for the continuous flow synthesis of 5,5-diphenylhydantoin, leveraging the power of ultrasound to create a highly efficient and safe manufacturing process.
The Underlying Chemistry: The Bucherer-Bergs Reaction
The synthesis of 5,5-diphenylhydantoin from benzil and urea is a classic example of the Bucherer-Bergs reaction.[9][10] The reaction proceeds through a base-catalyzed condensation followed by a pinacol-type rearrangement.
The generally accepted mechanism involves the following key steps:
-
Formation of an α-aminonitrile intermediate: Although not explicitly shown in the simplified scheme with benzil, the classical Bucherer-Bergs reaction involves the formation of an α-aminonitrile from a carbonyl compound, an amine source (like ammonium carbonate), and a cyanide source.[23] In our case, with urea as the nitrogen source, the reaction proceeds through a similar condensation pathway.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form a five-membered ring.
-
Rearrangement: A key step is the 1,2-phenyl migration, a type of pinacol rearrangement, to form the stable hydantoin ring structure.[4][7]
Figure 1: Simplified reaction mechanism for the synthesis of 5,5-diphenylhydantoin from benzil and urea.
The Role of Ultrasound in Reaction Enhancement
The application of ultrasound provides significant kinetic enhancement to the synthesis. This is not due to direct interaction of the sound waves with molecules, but rather the physical phenomenon of acoustic cavitation.[15][17]
-
Micro-mixing and Mass Transfer: The violent collapse of cavitation bubbles generates powerful microjets and shockwaves, leading to intense local mixing.[15] This overcomes mass transfer limitations, especially in heterogeneous or viscous reaction mixtures, ensuring that reactants are efficiently brought together.
-
Surface Cleaning and Activation: In reactions involving solid catalysts or intermediates, ultrasound can clean and activate the surfaces, exposing fresh catalytic sites and accelerating the reaction.
-
Generation of High-Energy Intermediates: The extreme conditions within the collapsing bubbles can lead to the formation of high-energy intermediates, opening up new reaction pathways or accelerating existing ones.[17]
For the synthesis of 5,5-diphenylhydantoin, ultrasound facilitates the dissolution of reactants and promotes the key condensation and rearrangement steps, leading to a faster and more efficient process.[19][20][22]
Experimental Protocol
This protocol is designed to be a comprehensive guide for setting up and running the continuous flow synthesis of 5,5-diphenylhydantoin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Benzil | ≥98% | Sigma-Aldrich | 134-81-6 |
| Urea | ≥99% | Sigma-Aldrich | 57-13-6 |
| Potassium Hydroxide (KOH) | ≥85% | Sigma-Aldrich | 1310-58-3 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Deionized Water | - | - | 7732-18-5 |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Two High-Pressure Liquid Chromatography (HPLC) pumps or syringe pumps
-
T-mixer
-
Coiled tube reactor (PFA or similar inert material, e.g., 10 mL volume)
-
Ultrasonic cleaning bath
-
Back-pressure regulator (BPR)
-
Collection vessel
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Vacuum filtration apparatus
Experimental Workflow Diagram
Figure 2: Schematic of the ultrasound-assisted continuous flow setup.
Reagent Preparation
-
Solution A (Organic Phase): Dissolve 1.05 g (5.0 mmol) of benzil and 0.54 g (9.0 mmol) of urea in 20 mL of DMSO. Stir until fully dissolved.
-
Solution B (Aqueous Base): Dissolve 0.51 g (9.0 mmol) of solid KOH in a mixture of 18 mL of DMSO and 3 mL of deionized water.[4] Caution: This dissolution is exothermic.
Synthesis Procedure
-
System Setup: Assemble the continuous flow system as shown in Figure 2. Place the coiled tube reactor inside the ultrasonic bath and fill the bath with water.
-
Priming the System: Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.
-
Initiating the Reaction:
-
Set the flow rate for both Pump A and Pump B to 0.5 mL/min for a total flow rate of 1.0 mL/min. This will result in a residence time of 10 minutes in a 10 mL reactor.
-
Turn on the ultrasonic bath.
-
Set the back-pressure regulator to approximately 5 bar to prevent solvent boiling and ensure stable flow.
-
-
Reaching Steady State: Allow the system to run for at least two residence times (20 minutes) to reach a steady state before collecting the product.
-
Product Collection: Collect the reactor output in a flask containing a magnetic stir bar and 50 mL of cold deionized water. A precipitate of the crude product should form.
-
Shutdown: Once the desired amount of product is collected, switch the pumps to pump pure solvent (DMSO) to flush the system.
Work-up and Purification
-
Isolation: Filter the collected suspension using a Büchner funnel. Wash the crude product with cold deionized water.
-
Neutralization and Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is acidic (pH ~2). A precipitate of 5,5-diphenylhydantoin will form.[24]
-
Final Filtration: Filter the precipitated product, wash with cold deionized water, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol.[25]
Characterization
The identity and purity of the synthesized 5,5-diphenylhydantoin can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[26]
-
FT-IR Spectroscopy: To identify characteristic functional groups.[27]
-
Mass Spectrometry: To determine the molecular weight.[26]
-
Melting Point Analysis: To compare with the literature value (295-298 °C).
Expected Results
This method is expected to provide high yields and purity with significantly reduced reaction times compared to traditional batch methods.
| Parameter | Ultrasound-Assisted Continuous Flow | Traditional Batch Method |
| Reaction Time | ~10-15 minutes (residence time) | Several hours |
| Typical Yield | >85% | 60-80% |
| Purity (crude) | High | Variable, often requires significant purification |
| Operating Temp. | Room Temperature / Mildly Exothermic | High Temperature (Reflux) |
| Safety Profile | Enhanced due to small reaction volumes | Higher risk with large volumes of flammable solvents |
Note: Yields are based on typical results reported in the literature and may vary depending on the specific setup and conditions.[4][28]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Benzil: May cause skin and eye irritation. Avoid inhalation of dust.[29][30][31]
-
Urea: Generally low hazard, but handle with care.[32]
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[28]
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Work in a well-ventilated fume hood.[28]
-
-
Operational Safety: Ensure all fittings in the flow system are secure to prevent leaks, especially under pressure. Operate the ultrasonic bath according to the manufacturer's instructions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reactor Clogging | Product precipitation in the reactor | - Increase the solvent-to-reagent ratio. - Increase the flow rate to reduce residence time. - Ensure the ultrasonic bath is operating correctly to aid dissolution. |
| Low Yield | - Incomplete reaction. - Leaks in the system. | - Increase the residence time by lowering the flow rate. - Check all fittings for leaks. - Ensure correct stoichiometry of reagents. |
| Unstable Flow/Pressure | Air bubbles in the pump or lines | - Degas the solvents before use. - Carefully prime the pumps and lines to remove all air. |
| Product Fails to Precipitate | Insufficient acidification | - Check the pH of the solution after adding HCl. - Add more HCl until the solution is strongly acidic. |
Conclusion
The combination of continuous flow processing and ultrasound irradiation offers a powerful platform for the synthesis of 5,5-diphenylhydantoin. This method not only accelerates the reaction but also provides a safer, more controlled, and scalable alternative to conventional batch synthesis.[1][3][4] The protocols and guidelines presented in this document are intended to enable researchers and drug development professionals to adopt this advanced manufacturing technology, paving the way for more efficient and sustainable pharmaceutical production.
References
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
- Siopa, F., Perry, M., Francisco, A. P., & Afonso, C. A. M. (2025). Batch and Continuous Synthesis of 5,5-Diphenylhydantoin, an Active Pharmaceutical Ingredient.
- GL CHEMTEC. (2024). Continuous Flow Chemistry in Pharmaceutical Manufacturing.
- SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
- Vukelić, M., et al. (Year). A Sustainable, Semi-Continuous Flow Synthesis of Hydantoins. Request PDF.
- Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- Yang, B., et al. (2025). An improved ultrasound-assisted synthesis of phenytoin suitable for undergraduate education. Ultrasonics Sonochemistry, 112, 107207.
- WuXi AppTec. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing.
- Chem-Station. (2016).
- Hielscher Ultrasonics. (n.d.).
- Siopa, F., Perry, M., Francisco, A. P., & Afonso, C. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
- IOSR Journals. (n.d.).
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction.
- Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2879–2890.
- Morressier. (2020). Synthesis of the pharmaceutical phenytoin (diphenylhydantoin)
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.
- Siopa, F., Perry, M., Francisco, A. P., & Afonso, C. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv | Cambridge Open Engage.
- Rivas, D. F., et al. (2020).
- Yang, B., et al. (2025). An improved ultrasound-assisted synthesis of phenytoin suitable for undergraduate education.
- MDPI. (2019).
- Kumar, A., et al. (Year).
- Slideshare. (n.d.). Synthesis of phenytoin-students.pdf.
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- ResearchGate. (n.d.). Two-step continuous-flow hydantoin synthesis.
- da Silva, F. C., et al. (Year). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC - PubMed Central.
- Scribd. (n.d.).
- Art-Sonics. (n.d.). Flow Chemistry - Ultrasonic Reactors.
- ResearchGate. (n.d.). Scheme 1. (a) Ultrasound-assisted synthesis of benzil. (b) One-pot....
- Dhariwal, A., et al. (2023). SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Life Sciences, 9(4), 110-114.
- Siopa, F., Perry, M., Francisco, A. P., & Afonso, C. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
- Arote, R. B., et al. (Year).
- Rivas, D. F., et al. (2020). Design and Characterization of a Scaled-up Ultrasonic Flow Reactor. Organic Process Research & Development, 24(7), 1317–1326.
- Synquest Labs. (n.d.).
- Siopa, F., et al. (2025). Batch and Continuous Synthesis of 5,5-Diphenylhydantoin, an Active Pharmaceutical Ingredient.
- ResearchGate. (2025). Ultrasound-enhanced Green Synthesis of 5,5-Diphenylhydantoin Derivatives Using Symmetrical or Unsymmetrical Benzils.
- El-Faham, A., et al. (2025).
- Sigma-Aldrich. (2017).
- RSC Publishing. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents.
- National Toxicology Program. (n.d.). TR-404: 5,5-Diphenylhydantoin (CASRN 57-41-0) (Phenytoin)
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar.
- Fisher Scientific. (n.d.).
- Stoyanov, G. S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15729.
- Stoyanov, G. S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Semantic Scholar.
- Airgas. (2021).
- Sigma-Aldrich. (2025).
- Arani, N. M., & Safari, J. (2011). A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. Ultrasonics Sonochemistry, 18(2), 640-643.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]
- 8. Synthesis and CNS Activity of Phenytoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 12. blog.glchemtec.ca [blog.glchemtec.ca]
- 13. helgroup.com [helgroup.com]
- 14. contractpharma.com [contractpharma.com]
- 15. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. An improved ultrasound-assisted synthesis of phenytoin suitable for undergraduate education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 25. scribd.com [scribd.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. chemrxiv.org [chemrxiv.org]
- 29. synquestlabs.com [synquestlabs.com]
- 30. geneseo.edu [geneseo.edu]
- 31. westliberty.edu [westliberty.edu]
- 32. airgas.com [airgas.com]
Application Notes and Protocols for the Quantification of 5,5-diphenylhydantoin (Phenytoin) in Serum and Urine
Introduction: The Critical Role of Phenytoin Monitoring
5,5-diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the management of epilepsy and other seizure disorders.[1][2][3] Despite its efficacy, phenytoin exhibits a narrow therapeutic index and complex, saturable pharmacokinetics.[4][5][6] This means that small changes in dosage or patient metabolism can lead to significant fluctuations in serum concentrations, pushing levels into either sub-therapeutic or toxic ranges.[3] Therapeutic drug monitoring (TDM) of phenytoin is therefore not just beneficial, but essential for optimizing treatment, ensuring patient safety, and individualizing dosage regimens.[1][5][7] This document provides a comprehensive guide to the principal analytical methods for quantifying phenytoin in serum and urine, designed for researchers, clinical scientists, and professionals in drug development. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols.
Guiding Principles of Method Selection
The choice of an analytical method for phenytoin quantification is governed by the specific requirements of the study or clinical setting. Key considerations include:
-
Sensitivity: The ability to detect low concentrations of the drug, crucial for pharmacokinetic studies and monitoring trough levels.
-
Specificity: The ability to differentiate phenytoin from its metabolites and other co-administered drugs.
-
Matrix: The biological fluid being analyzed (serum, plasma, or urine) presents unique challenges in terms of protein binding and interfering substances.[8][9][10]
-
Throughput: The number of samples that can be processed in a given time, a critical factor in high-volume clinical laboratories.
-
Regulatory Compliance: Methods used for clinical decision-making must be rigorously validated according to guidelines from bodies like the FDA and EMA.[11]
This guide will focus on the most prevalent and robust techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for phenytoin TDM due to its reliability, precision, and relatively low cost.[12] The principle involves separating phenytoin from other components in the sample matrix using a chromatographic column, followed by detection, typically with an ultraviolet (UV) detector.[13][14][15][16]
Causality in HPLC Method Design
-
Mobile Phase Selection: The choice of mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal separation (resolution) of phenytoin from endogenous matrix components and potential interfering substances. The pH of the aqueous component is adjusted to ensure phenytoin is in a non-ionized state, promoting its retention on a reversed-phase column.[4][15]
-
Column Chemistry: C18 columns are the workhorses for phenytoin analysis, offering excellent hydrophobic retention for the drug.[13][14] The choice of a specific C18 column depends on factors like particle size and surface area, which influence efficiency and backpressure.
-
Internal Standard (IS): The use of an internal standard is paramount for accurate quantification. The IS is a compound with similar chemical properties to phenytoin that is added to all samples, calibrators, and controls at a constant concentration. It compensates for variations in sample extraction and injection volume. 5-(p-methylphenyl)-5-phenylhydantoin (MPPH) or phenobarbital are commonly used internal standards for phenytoin analysis.[17][18]
-
Sample Preparation: The primary goal of sample preparation is to remove proteins and other interferences from the serum or urine sample that could clog the HPLC column or interfere with detection. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[18][19] While PPT is simpler and faster, LLE and SPE often provide cleaner extracts, leading to improved assay sensitivity and column longevity.[19]
Detailed HPLC-UV Protocol for Phenytoin in Serum
This protocol is a representative example and may require optimization for specific laboratory conditions.
1. Reagent and Standard Preparation:
- Mobile Phase: Prepare a mixture of methanol, water, and glacial acetic acid (67:33:1, v/v/v).[13] Filter through a 0.45 µm filter and degas before use.
- Phenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenytoin reference standard in 10 mL of methanol.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of 5-(p-methylphenyl)-5-phenylhydantoin in methanol.
- Working Standards: Prepare a series of working standards by diluting the phenytoin stock solution with drug-free serum to achieve concentrations spanning the therapeutic range (e.g., 2.5, 5, 10, 20, 40 µg/mL).
2. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 200 µL of serum sample, calibrator, or quality control sample into a microcentrifuge tube.
- Add 50 µL of the IS working solution.
- Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analytes.[13]
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of mobile phase.
- Inject 20 µL into the HPLC system.
3. HPLC-UV Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.[13]
- Detection Wavelength: 230 nm.[13][14]
- Column Temperature: Ambient or controlled at 25°C.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (phenytoin/IS) against the corresponding phenytoin concentration of the calibrators.
- Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Performance Characteristics of a Typical HPLC-UV Method
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50.0 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.20 µg/mL | [15] |
| Recovery | > 90% | [13][17] |
| Inter-day Precision (RSD) | < 10% | [13][20] |
| Intra-day Precision (RSD) | < 7% | [13][20] |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high throughput capabilities.[5][8] It couples the separation power of HPLC with the highly selective detection of tandem mass spectrometry.
The Rationale Behind LC-MS/MS Superiority
-
Specificity: Tandem mass spectrometry operates on the principle of monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. This is known as Multiple Reaction Monitoring (MRM). This high degree of specificity virtually eliminates interferences from the complex biological matrix.
-
Sensitivity: LC-MS/MS methods can achieve much lower limits of quantification (LOQ) compared to HPLC-UV, often in the low ng/mL range.[5] This is particularly advantageous for pharmacokinetic studies or when analyzing samples with low drug concentrations.
-
Reduced Sample Volume: The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is beneficial when working with pediatric patients or when sample availability is limited.
-
Stable Isotope Labeled Internal Standard: The ideal internal standard for LC-MS/MS is a stable isotope-labeled (SIL) analog of the analyte (e.g., phenytoin-d10).[20][21] The SIL-IS co-elutes with the analyte and experiences identical ionization efficiency, providing the most accurate correction for matrix effects and instrument variability.[8]
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantification of phenytoin in biological samples using LC-MS/MS.
Detailed LC-MS/MS Protocol for Phenytoin in Urine
This protocol is designed for high sensitivity and specificity.
1. Reagent and Standard Preparation:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Phenytoin Stock Solution (1 mg/mL): As described in the HPLC section.
- Phenytoin-d10 (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of phenytoin-d10 in methanol.
- Working Standards: Prepare calibrators by spiking drug-free urine with phenytoin to cover the expected concentration range (e.g., 10-5000 ng/mL).[22]
2. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of urine, add 50 µL of the IS working solution.
- For conjugated phenytoin: Perform hydrolysis by adding β-glucuronidase and incubating at 37°C.[23] This step is crucial for measuring total phenytoin in urine as it is primarily excreted as a glucuronide conjugate.[6]
- Condition a mixed-mode SPE cartridge with methanol followed by water.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with water to remove salts and polar interferences.
- Elute phenytoin and the IS with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
3. LC-MS/MS Conditions:
- Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
- Gradient Elution: A gradient from 20% to 80% Mobile Phase B over 3 minutes.
- Flow Rate: 0.4 mL/min.[22]
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions:
- Phenytoin: Precursor ion (m/z) -> Product ion (m/z)
- Phenytoin-d10: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be optimized for the instrument used)
4. Data Analysis:
- Similar to the HPLC method, use the peak area ratio of the analyte to the SIL-IS for constructing the calibration curve and quantifying unknown samples.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for phenytoin quantification, offering high specificity.[2][17][20][24][25] However, it often requires a derivatization step to make the polar phenytoin molecule volatile enough for gas chromatography.
The Rationale for Derivatization in GC-MS
Phenytoin contains N-H groups that make it polar and prone to adsorption in the GC system, leading to poor peak shape and low sensitivity. Derivatization, such as methylation, converts these polar groups into less polar, more volatile derivatives, significantly improving chromatographic performance.[17][24]
GC-MS Workflow with Derivatization
Caption: A generalized workflow for phenytoin analysis by GC-MS, highlighting the essential derivatization step.
Protocol for GC-MS Analysis of Phenytoin in Serum
1. Sample Preparation and Derivatization:
- Extract phenytoin from 1 mL of serum using a suitable method (e.g., LLE with an organic solvent).[20]
- Evaporate the extract to dryness.
- Add a derivatizing agent, such as trimethylsulfonium hydroxide (TMSH), to the dried extract and inject directly into the hot GC inlet for on-column methylation.[17]
2. GC-MS Conditions:
- GC Column: A non-polar capillary column (e.g., SPB-1 or equivalent).
- Carrier Gas: Helium.
- Temperature Program: An optimized temperature ramp to separate the derivatized phenytoin from other components.
- MS Mode: Electron Ionization (EI). Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[17]
Comparative Performance of Analytical Methods
| Method | Principle | Pros | Cons |
| HPLC-UV | Chromatographic separation, UV detection | Cost-effective, robust, widely available | Lower sensitivity and specificity than MS methods |
| LC-MS/MS | Chromatographic separation, mass detection | High sensitivity, high specificity, high throughput | Higher instrument cost and complexity |
| GC-MS | Chromatographic separation, mass detection | High specificity | Often requires derivatization, lower throughput than LC-MS/MS |
| Immunoassay | Antibody-antigen binding | Rapid, automated, suitable for high-throughput screening | Potential for cross-reactivity with metabolites, less specific than chromatographic methods |
Section 4: Immunoassays
Immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (FPIA), are widely used in clinical laboratories for rapid TDM of phenytoin.[7][26][27] These methods are based on the competitive binding of phenytoin in the patient sample and a labeled phenytoin conjugate to a limited number of anti-phenytoin antibody binding sites.
Causality of Immunoassay Design
The signal generated (e.g., enzyme activity or fluorescence polarization) is inversely proportional to the concentration of phenytoin in the sample. These assays are designed for speed and automation on clinical chemistry analyzers.[28]
Limitations and Considerations
While rapid and convenient, immunoassays can be susceptible to cross-reactivity from phenytoin metabolites or other structurally similar compounds, which can lead to inaccuracies.[26][27] This is a critical consideration, especially in patients with renal impairment where metabolite accumulation can occur.[27] Therefore, results that are unexpected or inconsistent with the clinical picture should be confirmed by a more specific method like LC-MS/MS or HPLC.
Conclusion and Future Perspectives
The quantification of 5,5-diphenylhydantoin in serum and urine is a critical component of effective patient management. While immunoassays offer a rapid solution for clinical screening, chromatographic methods, particularly LC-MS/MS, provide the highest degree of accuracy, specificity, and sensitivity. The choice of method should be guided by the specific analytical needs, available resources, and the required level of analytical rigor. As personalized medicine continues to evolve, the demand for highly accurate and precise bioanalytical methods will only increase, further solidifying the role of mass spectrometry-based techniques as the definitive standard in therapeutic drug monitoring.
References
-
Ho, P. C., Triggs, E. J., Heazlewood, V., & Bourne, D. W. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275. [Link]
-
Kumps, A. H. (1998). A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 731-736. [Link]
-
Westerling, D., Lindberg, C., & Anderson, K. E. (2012). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. Journal of Chromatography B, 903, 111-116. [Link]
-
Jain, S., & Singh, G. (2003). Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum. Arzneimittelforschung, 53(11), 763-768. [Link]
-
Wang, J., & Wang, Y. (2017). Determination of Phenytoin Sodium in Serum with SPE-HPLC and Its Clinical Application. Chinese Journal of Pharmaceutical Analysis, 37(4), 723-726. [Link]
-
Yilmaz, B. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Acta Pharmaceutica Sciencia, 59(1), 149-163. [Link]
-
Wong, R. C., Burd, J. F., Carrico, R. J., Buckler, R. T., Thoma, J., & Boguslaski, R. C. (1979). Substrate-labeled fluorescent immunoassay for phenytoin in human serum. Clinical Chemistry, 25(5), 686-691. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International, 23(6), 1-8. [Link]
-
Patel, S., & Patel, N. J. (2012). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2639. [Link]
-
Patsalos, P. N. (2011). Modern methods for analysis of antiepileptic drugs in the biological fluids for pharmacokinetics, bioequivalence and therapeutic drug monitoring. The Korean Journal of Physiology & Pharmacology, 15(2), 67-81. [Link]
-
Abdel-Hamid, M. E. (2011). High-performance liquid chromatographic method for determination of phenytoin in rabbits receiving sildenafil. Journal of Chromatographic Science, 49(6), 438-444. [Link]
-
Yilmaz, B. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. ResearchGate. [Link]
-
Chang, T., & Glazko, A. J. (1970). Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography. The Journal of Laboratory and Clinical Medicine, 75(1), 145-155. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenytoin. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
Kumar, A., & Sharma, R. (2018). Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs in Presen. Bio-Science and Bio-Technology, 10(1), 1-12. [Link]
-
Das, S., & Pattnaik, S. (2021). Therapeutic Drug Monitoring of Serum Phenytoin for Early Post Traumatic Seizure Prophylaxis in Traumatic Brain Injury Patients Using Emit Assay in a Tertiary Care Hospital. International Journal of Pharmaceutical Sciences and Research, 12(4), 2195-2200. [Link]
-
Reddy, Y. R., & Kumar, D. S. (2011). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. Journal of Chemical and Pharmaceutical Research, 3(3), 859-867. [Link]
-
Khan, J. K., & Zhu, Y. (2018). Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications. Current Pharmaceutical Analysis, 14(5), 450-457. [Link]
-
de Lima, D. R., & de Oliveira, A. C. (2011). Determination of Phenytoin in Human Plasma by a Validated Liquid Chromatography Method and its Application to a Bioequivalence Study. Journal of the Brazilian Chemical Society, 22(12), 2351-2357. [Link]
-
Suneetha, A., & Rao, D. K. (2019). Simultaneous Estimation and Validation of Four Antiepileptic Drugs from Bulk and Formulations Using Reverse Phase HPLC. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Tutor-Crespo, M. J., Hermida, J., & Tutor, J. C. (2007). Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high-performance liquid chromatography. Journal of Clinical Laboratory Analysis, 21(2), 119-123. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). Validation of analytical procedures: text and methodology Q2(R1). [Link]
-
Westerling, D., Lindberg, C., & Anderson, K. E. (2012). A Quantitative Phenytoin GC-MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction. ResearchGate. [Link]
-
Various Authors. (n.d.). Chemical structures of phenytoin and phenytoin-d10 (internal standard). ResearchGate. [Link]
-
Lee, S., & Park, Y. (2019). Simultaneous determination of barbiturates, phenytoin and topiramate in hair by LC-MS/MS and application to real samples. Forensic Science International, 301, 136-143. [Link]
-
Li, W., & Jia, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 925-928. [Link]
-
Kutt, H., & Fouts, J. R. (1971). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. The Journal of Pharmacology and Experimental Therapeutics, 176(1), 11-26. [Link]
-
Siemens Healthineers. (n.d.). Therapeutic Drug Monitoring /Immunosuppressant Drugs. [Link]
-
Gerber, N., Lynn, R., & Oates, J. (1972). Acute intoxication with 5,5-diphenylhydantoin (Dilantin) associated with impairment of biotransformation. Plasma levels and urinary metabolites; and studies in healthy volunteers. Annals of Internal Medicine, 77(5), 765-771. [Link]
-
Albert, K. S., Hallmark, M. R., Sakmar, E., & Wagner, J. G. (1978). Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. Clinical Chemistry, 24(10), 1845-1847. [Link]
-
Gerson, B., & Anhalt, J. P. (1982). Simultaneous determination of p-hydroxylated and dihydrodiol metabolites of phenytoin in urine by high-performance liquid chromatography. Therapeutic Drug Monitoring, 4(1), 93-99. [Link]
-
Butler, T. C. (1956). A new metabolite of 5,5-diphenylhydantoin (Dilantin). Science, 123(3203), 947. [Link]
-
Dinger, J., & Köhler, H. (2016). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 40(8), 639-646. [Link]
-
Peters, F. T. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. Analytical and Bioanalytical Chemistry, 403(8), 2155-2172. [Link]
-
Garg, U., & Al-Amery, M. (2016). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 237-243). Humana Press. [Link]
-
Cook, S. L., & Raphael, A. P. (2017). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 145, 46-52. [Link]
-
Gerber, N., & Wagner, J. G. (1972). Acute Intoxication with 5,5-Diphenylhydantoin (Dilantin®) Associated with Impairment of Biotransformation. Annals of Internal Medicine, 77(5), 765-771. [Link]
-
Siddiqui, A. A. (2021, July 28). Phenytoin Level: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
-
Tomohito, M., & et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 1-10. [Link]
-
Kahl, J., & et al. (2020). A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine. Journal of Analytical Toxicology, 44(8), 848-856. [Link]
Sources
- 1. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Phenytoin Sodium in Serum with SPE-HPLC and Its Clinical Application [qks.jhun.edu.cn]
- 15. journaljpri.com [journaljpri.com]
- 16. scispace.com [scispace.com]
- 17. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medipol.edu.tr [medipol.edu.tr]
- 20. A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Substrate-labeled fluorescent immunoassay for phenytoin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. siemens-healthineers.com [siemens-healthineers.com]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Hydantoin Derivatives: An Application Guide
Introduction: The Significance of Hydantoin Derivatives and the Need for Robust Analytical Methods
Hydantoin, a five-membered heterocyclic ring structure, serves as a crucial scaffold in medicinal chemistry, leading to the development of a diverse class of pharmaceutical compounds.[1][2] Prominent among these are the anticonvulsant drugs, such as phenytoin, mephenytoin, and ethotoin, which are mainstays in the management of epilepsy. Other notable hydantoin derivatives include nitrofurantoin, an antibiotic used for urinary tract infections, and dantrolene, a muscle relaxant. Given their widespread therapeutic use and often narrow therapeutic indices, the accurate and precise quantification of these compounds in pharmaceutical formulations and biological matrices is paramount for ensuring safety and efficacy.
High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent analytical technique for the analysis of hydantoin derivatives due to its high resolution, sensitivity, and versatility.[3] This application guide provides a comprehensive overview of HPLC methods for the analysis of common hydantoin derivatives, offering detailed protocols and insights into method development, sample preparation, and troubleshooting. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this important class of compounds.
Method Development Considerations: A Rational Approach to Separation
The development of a successful HPLC method for hydantoin derivatives hinges on a thorough understanding of their physicochemical properties and the principles of chromatography. Key considerations include the choice of stationary phase, mobile phase composition, and detector settings.
Stationary Phase Selection: The Foundation of Separation
The most commonly employed stationary phase for the analysis of hydantoin derivatives is reversed-phase C18 (octadecylsilyl) silica. This nonpolar stationary phase provides excellent retention and separation for the moderately nonpolar hydantoin molecules. For more polar hydantoins or when analyzing them in complex matrices, a C8 (octylsilyl) column may offer a suitable alternative with slightly less retention.[4]
In cases where peak tailing is observed, which can be a common issue with basic compounds on silica-based columns, utilizing a column with end-capping or a base-deactivated silica can significantly improve peak shape. For chiral hydantoin derivatives, such as mephenytoin, specialized chiral stationary phases are necessary to resolve the enantiomers.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition is a critical parameter for controlling the retention and resolution of hydantoin derivatives. A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV cutoff compared to methanol. The proportion of the organic modifier is adjusted to achieve optimal retention times; increasing the organic content will decrease retention.
-
Aqueous Buffer and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable hydantoin derivatives. For acidic hydantoins, maintaining the mobile phase pH below their pKa will keep them in their neutral, more retained form. Conversely, for basic hydantoins, a mobile phase pH above their pKa will result in their neutral, more retained form. The use of a buffer, such as phosphate or acetate, is essential to maintain a stable pH and ensure reproducible results.[5][6][7][8][9]
Detection: Visualizing the Analytes
Most hydantoin derivatives possess a chromophore that allows for their detection using a UV-Vis detector. The selection of the optimal wavelength is crucial for achieving maximum sensitivity. A UV scan of the analyte of interest should be performed to determine its wavelength of maximum absorbance (λmax). For many hydantoin derivatives, this falls within the range of 210-280 nm.
Detailed Application Protocols
The following section provides detailed, step-by-step protocols for the HPLC analysis of several common hydantoin derivatives. These methods have been adapted from validated procedures and serve as a starting point for laboratory implementation.
Protocol 1: Analysis of Phenytoin in Human Plasma
This protocol describes a reversed-phase HPLC method for the quantification of phenytoin in human plasma, a common application in therapeutic drug monitoring.
1. Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Internal Standard | 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) |
3. Rationale for Method Choices
-
Protein Precipitation: This is a simple and effective method for removing the bulk of interfering proteins from the plasma sample. Acetonitrile is a commonly used precipitating agent that also has good solubilizing properties for phenytoin.
-
C18 Column: Provides good retention and separation of the relatively nonpolar phenytoin molecule from endogenous plasma components.
-
Mobile Phase: The phosphate buffer maintains a stable pH, ensuring consistent ionization and retention of phenytoin. The acetonitrile concentration is optimized for an appropriate retention time.
-
Internal Standard: The use of an internal standard, structurally similar to the analyte, corrects for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.
Protocol 2: Chiral Separation of Mephenytoin Enantiomers in Urine
This protocol details a normal-phase HPLC method for the separation of the (S)- and (R)-enantiomers of mephenytoin, which is crucial for stereoselective metabolism studies.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of urine in a glass tube, add 100 µL of 1 M sodium hydroxide to adjust the pH to >11.
-
Add 5 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
| Parameter | Setting |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
3. Rationale for Method Choices
-
Liquid-Liquid Extraction: This technique is effective for extracting mephenytoin from the aqueous urine matrix into an organic solvent, thereby concentrating the analyte and removing polar interferences.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD-H, is necessary to achieve enantiomeric separation through stereospecific interactions.
-
Normal-Phase Mobile Phase: A non-polar mobile phase is typically used with this type of chiral column to facilitate the chiral recognition mechanism. The isopropanol content is a critical parameter for optimizing the resolution of the enantiomers.
Protocol 3: Analysis of Nitrofurantoin in a Pharmaceutical Formulation
This protocol outlines a reversed-phase HPLC method for the assay of nitrofurantoin in capsules, a common quality control application.
1. Sample Preparation
-
Empty and combine the contents of 20 nitrofurantoin capsules.
-
Accurately weigh a portion of the powder equivalent to 100 mg of nitrofurantoin into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.01 M Sodium Acetate Buffer (pH 4.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | UV at 367 nm |
3. Rationale for Method Choices
-
Simple Dilution: For pharmaceutical formulations, extensive sample cleanup is often not necessary. A simple dissolution and dilution procedure is sufficient.
-
Mobile Phase: The acidic pH of the mobile phase ensures that nitrofurantoin is in its neutral form, leading to good retention and peak shape on the C18 column.
-
Detection Wavelength: Nitrofurantoin has a strong absorbance at a higher wavelength (367 nm), which provides excellent sensitivity and selectivity, minimizing interference from excipients that may absorb at lower UV wavelengths.
Data Presentation and System Suitability
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte versus its concentration. The linearity of the method should be assessed over the desired concentration range.
Table 1: Representative System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
Experimental Workflows
The following diagrams illustrate the general workflows for the analysis of hydantoin derivatives in biological matrices and pharmaceutical formulations.
Caption: Workflow for Hydantoin Analysis in Biological Samples.
Caption: Workflow for Hydantoin Analysis in Pharmaceutical Formulations.
Troubleshooting Common HPLC Issues
Even with a well-developed method, chromatographic problems can arise. The following table outlines some common issues encountered during the analysis of hydantoin derivatives and their potential solutions.
Table 2: Common HPLC Troubleshooting for Hydantoin Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH close to the analyte's pKa.- Column overload. | - Use an end-capped or base-deactivated column.- Adjust mobile phase pH to be at least 2 units away from the pKa.- Reduce the sample concentration or injection volume. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the organic modifier percentage or change the organic solvent (e.g., methanol to acetonitrile).- Replace the column. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and sample loop.- Include a needle wash step in the injection sequence. |
Conclusion
The HPLC methods outlined in this application guide provide a solid foundation for the accurate and reliable analysis of hydantoin derivatives. By understanding the principles of method development, carefully executing the protocols, and employing systematic troubleshooting, researchers and analysts can achieve high-quality data for a wide range of applications, from therapeutic drug monitoring to pharmaceutical quality control. The versatility of HPLC, coupled with the specific guidance provided herein, empowers scientists to confidently tackle the analytical challenges associated with this important class of compounds.
References
-
Al-Saeedy, M., et al. (2022). An overview of liquid chromatographic methods for analyzing new generation anti-epileptic drugs. Journal of Liquid Chromatography & Related Technologies, 45(5-8), 213-234. [Link]
-
Andrade, B., et al. (2022). Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. Bioanalysis, 14(3), 149-160. [Link]
-
Hollman, A., et al. (1977). Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids. Journal of Pharmaceutical Sciences, 66(5), 751-753. [Link]
-
MicroSolv Technology Corporation. (n.d.). Dantrolene Sodium Analyzed with HPLC with UV. [Link]
-
Hammoud, A., Nguyen, D. K., & Sawan, M. (2019). Detection Methods and Tools of Administered Anti-Epileptic Drugs - A Review. Biosensors & Bioelectronics: Open Access, 8(1), 1-12. [Link]
-
Waters Corporation. (2003). Antiepileptics and Metabolites. [Link]
-
IJCRT. (2024). Development and validation of stability indicating rp-hplc method for the estimation of dantrolene. [Link]
-
Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. [Link]
-
Trifunović, J., et al. (2014). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules, 19(11), 17894-17912. [Link]
-
Gotor, R., et al. (2022). Determination of Antiepileptics in Biological Samples—A Review. Pharmaceuticals, 15(11), 1365. [Link]
-
Shimadzu Corporation. (2019). High Speed Analysis of Phenytoin in accordance with chapter 621 in USP 39. [Link]
-
Abdel Moneim, M. M. (2022). Simultaneous determination of dantrolene with ibuprofen and diclofenac in plasma by HPLC-DAD: Application to comparative pharmacokinetic study. Acta Chromatographica, 35(1), 63-70. [Link]
-
El-Kimary, E. R., et al. (2018). Determination of dantrolene sodium in the presence of its process-related impurity by high-performance thin-layer chromatography—spectrodensitometry. Journal of Planar Chromatography-Modern TLC, 31(5), 373-379. [Link]
-
International Journal of Innovative Research in Technology. (2024). Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin. [Link]
-
Waters Corporation. (2016). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. [Link]
-
Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. [Link]
-
Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International, 22(6), 1-7. [Link]
-
ResearchGate. (n.d.). The UV spectra of compounds 1 (a), 13 (b) and 20 (c) in methanol and 1... [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability indicating RP-HPLC method validation for the assay of phenytoin sodium in phenytoin. [Link]
-
Hammoud, A., Nguyen, D. K., & Sawan, M. (2019). Detection Methods and Tools of Administered Anti-Epileptic Drugs - A Review. Biosensors and Bioelectronics: Open Access, 8(1). [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Hydantoin and Its Derivatives. [Link]
-
Fellenberg, A. J., & Pollard, A. C. (1979). Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT. Clinical Biochemistry, 12(2), 54-57. [Link]
-
Shimadzu Corporation. (2019). High Speed Analysis of Phenytoin in accordance with chapter 621 in USP 39. [Link]
-
SIELC Technologies. (2018). Mephenytoin. [Link]
-
Al-Angary, A. A., et al. (2011). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. Journal of Chromatographic Science, 49(8), 589-594. [Link]
-
DergiPark. (n.d.). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. Jordan Journal of Pharmaceutical Sciences, 6(1). [Link]
-
Zhang, Y. M., et al. (1994). [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography]. Yao Xue Xue Bao, 29(10), 776-780. [Link]
-
Shimadzu Corporation. (2024). Fully automated LC-MS/MS solution for determination of antiepileptic drugs in serum/plasma. [Link]
-
Zhou, H., et al. (1999). Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography. Yao Xue Xue Bao, 34(11), 849-852. [Link]
-
SciSpace. (n.d.). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. [Link]
-
Roots, I., et al. (1995). Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation. Pharmacogenetics, 5(2), 80-88. [Link]
-
ResearchGate. (n.d.). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. [Link]
-
Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the determination of phenytoin sodium residues on the surface of manufacturing equipment. [Link]
-
Open Ukrainian Citation Index. (n.d.). Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry. [Link]
-
PubChem. (n.d.). Phenytoin. [Link]
-
Deranged Physiology. (2023). Phenytoin. [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Phenytoin and Phenytoin Sodium. [Link]
-
Oriental Journal of Chemistry. (n.d.). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. [Link]
-
Nakagawa, H., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 29(10), 2978-2987. [Link]
-
ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]
-
PubChem. (n.d.). Nitrofurantoin. [Link]
-
ResearchGate. (n.d.). Recent Developments in Hydantoin Chemistry. [Link]
-
PubChem. (n.d.). Dantrolene. [Link]
-
Wikipedia. (n.d.). Hydantoin. [Link]
-
Malec, M., et al. (2021). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
Sources
- 1. Detection Methods and Tools of Administered Anti-Epileptic Drugs - A Review [gavinpublishers.com]
- 2. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Effects of 5,5-Diphenylhydantoin-3-butyric acid on Cultured Pituitary Tumor Cells
Prepared by: Senior Application Scientist, Gemini Division
Abstract & Core Objective
This document provides a comprehensive framework and detailed experimental protocols for researchers investigating the effects of 5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-established anticonvulsant Phenytoin (5,5-Diphenylhydantoin), on pituitary tumor cells in vitro. Phenytoin is known to exert various effects on the endocrine system, including the hypothalamic-pituitary axis.[1][2][3] This guide leverages established pituitary adenoma cell lines, such as the rat-derived GH3 line (secreting growth hormone and prolactin) and the mouse-derived AtT-20 line (secreting adrenocorticotropic hormone), as robust models for mechanistic studies.[4][5][6] The primary objective is to equip researchers with the foundational knowledge and step-by-step methodologies to assess the compound's impact on cell viability, apoptosis, hormone secretion, and key intracellular signaling pathways.
Scientific Rationale & Experimental Design
The Rationale for Selecting Pituitary Tumor Cell Lines
The study of pituitary adenomas relies on consistent and reproducible in vitro models. While primary cultures offer a direct link to the original tumor, they are often limited by short survival times and cellular heterogeneity.[6][7] Established cell lines provide a solution, offering immortality and relatively stable phenotypes.
-
GH3 Cells: Derived from a rat pituitary tumor, this line is epithelial-like and secretes both growth hormone (GH) and prolactin (PRL).[4][8] It is an exemplary model for studying compounds that may affect somatotroph and lactotroph function. Hydrocortisone, for instance, is known to stimulate GH production while inhibiting prolactin in these cells, making them a well-characterized system for studying hormonal regulation.[9][10]
-
AtT-20 Cells: This mouse pituitary tumor cell line is renowned for its production of adrenocorticotropic hormone (ACTH).[5] It serves as a critical tool for investigating the hypothalamic-pituitary-adrenal (HPA) axis and the effects of pharmacological agents on corticotroph function.[11]
Hypothesized Mechanisms of Action for 5,5-Diphenylhydantoin
Phenytoin's primary anticonvulsant action involves the modulation of voltage-gated sodium channels. However, its endocrine effects are multifaceted. Studies have shown that Phenytoin can directly influence pituitary function by inhibiting the nuclear binding of tri-iodothyronine (T3) and affecting hormone release.[1][12][13] Furthermore, it has been observed to alter GH and PRL dynamics in patients.[2][3] Based on this, our investigation into its butyric acid derivative will focus on three key cellular processes:
-
Cellular Viability and Apoptosis: Does the compound exert cytotoxic or cytostatic effects?
-
Hormone Synthesis and Secretion: Does it modulate the secretory function of pituitary tumor cells?
-
Intracellular Signaling: Which molecular pathways are perturbed by the compound's activity?
Overall Experimental Workflow
The experimental design follows a logical progression from broad cytotoxic screening to more focused mechanistic assays. This approach ensures that resource-intensive analyses, such as Western blotting, are performed on a foundation of well-characterized dose-response and time-course data.
Caption: Hypothetical signaling pathway analyzable by Western blot.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for phosphoproteins, or 5% non-fat dry milk) [14]* Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as desired. Wash cells with ice-cold PBS. Lyse cells by adding 1X SDS sample buffer or ice-cold lysis buffer. [15]Scrape the cells, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA. [15]2. Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE: Load equal amounts of protein (10-50 µg) onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [14]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST. [15]8. Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities using appropriate software.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Source: Roche Life Science.
-
Abcam. (n.d.). MTT assay protocol. Source: Abcam.
-
Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Source: Thermo Fisher Scientific.
-
Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Source: Protocols.io.
-
Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Source: Promega.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Source: Creative Bioarray.
-
BenchChem. (n.d.). Grifolic Acid Treatment in GH3 Pituitary Adenoma Cell Culture: Application Notes and Protocols. Source: BenchChem.
-
Franklyn, J. A., et al. (1985). Phenytoin and thyroid hormone action in the pituitary gland. Journal of Endocrinology.
-
BioHippo. (n.d.). Mouse pituitary gland neoplasms cell line AtT-20. Source: BioHippo.
-
Franklyn, J. A., et al. (1985). Phenytoin and thyroid hormone action. PubMed.
-
ATCC. (n.d.). GH3 - CCL-82.1. Source: ATCC.
-
Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Source: Abcam.
-
Cytion. (n.d.). GH3 Cells. Source: Cytion.
-
European Collection of Authenticated Cell Cultures. (n.d.). GH3. Source: Public Health England.
-
Banco de Células do Rio de Janeiro. (n.d.). GH3. Source: BCRJ.
-
Giammalva, M. D., et al. (n.d.). Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas. National Institutes of Health.
-
European Collection of Authenticated Cell Cultures. (n.d.). AtT20. Source: Public Health England.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Source: MP Biomedicals.
-
D'Alessandro, R., et al. (1984). Phenytoin-induced increase in growth hormone response to levodopa in adult males. Journal of Neurology, Neurosurgery & Psychiatry.
-
ATCC. (n.d.). AtT-20 - CCL-89. Source: ATCC.
-
Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Source: Sigma-Aldrich.
-
Dana-Haeri, J., et al. (1984). Prolactin and growth hormone dynamics in epileptic patients receiving phenytoin. PubMed.
-
Eagle Biosciences. (n.d.). Adrenocorticotropic Hormone (ACTH) ELISA Assay Kit. Source: Eagle Biosciences.
-
Cytion. (n.d.). AtT-20 Cells. Source: Cytion.
-
JoVE. (2022). 3D Alginate-bead Culture of Pituitary Adenoma Cells. Source: YouTube.
-
Wang, Q., et al. (2020). Common tools for pituitary adenomas research: cell lines and primary cells. PubMed.
-
Arbor Assays. (2021). Now Available: DetectX® ACTH ELISA Kit. Source: Arbor Assays.
-
Sigma-Aldrich. (n.d.). Adrenocorticotropic Hormone (ACTH) ELISA (SE120140) - Technical Bulletin. Source: Sigma-Aldrich.
-
MyBioSource. (n.d.). Human Adrenocorticotropic Hormone (ACTH) ELISA Kit. Source: MyBioSource.
-
Luque, R. M., et al. (2016). Primary pituitary cell culture. Bio-protocol.
-
Invitrogen. (n.d.). Human ACTH ELISA Kit. Source: Thermo Fisher Scientific.
-
Herzog, A. G., et al. (1986). Phenytoin-induced elevation of serum estradiol and reproductive dysfunction in men with epilepsy. PubMed.
-
Smith, P. J., et al. (1984). Diphenylhydantoin (Dilantin) Decreases Cytosol and Specific Nuclear 3,5,3'-triiodothyronine Binding in Rat Anterior Pituitary in Vivo and in Cultured GC Cells. PubMed.
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Source: Cell Signaling Technology.
-
Smith, P. J., et al. (1985). 5,5'-Diphenylhydantoin (phenytoin) attenuates the action of 3,5,3'-triiodo-L-thyronine in cultured GC cells. PubMed.
-
Thermo Fisher Scientific. (n.d.). ATT-20 Cells. Source: Thermo Fisher Scientific.
-
Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Source: Novus Biologicals.
-
Abcam. (n.d.). Western blot for phosphorylated proteins. Source: Abcam.
-
Topilko, P., et al. (1994). Western Blot Analysis of the Presence of Hormones in the Pituitary. Source: ResearchGate.
-
Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Source: Thermo Fisher Scientific.
Sources
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Phenytoin-induced increase in growth hormone response to levodopa in adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactin and growth hormone dynamics in epileptic patients receiving phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. AtT20. Culture Collections [culturecollections.org.uk]
- 6. Common tools for pituitary adenomas research: cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GH3. Culture Collections [culturecollections.org.uk]
- 9. GH3 Cells [cytion.com]
- 10. bcrj.org.br [bcrj.org.br]
- 11. AtT-20 Cells [cytion.com]
- 12. Phenytoin and thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5,5'-Diphenylhydantoin (dilantin) decreases cytosol and specific nuclear 3,5,3'-triiodothyronine binding in rat anterior pituitary in vivo and in cultured GC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Molecular Docking of 5,5-Diphenylhydantoin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the management of epilepsy. Its mechanism of action primarily involves the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][2] By stabilizing the inactive state of these channels, phenytoin reduces the hyperexcitability of neurons associated with seizures. The development of novel 5,5-diphenylhydantoin analogues aims to enhance efficacy, improve the side-effect profile, and overcome drug resistance. Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex, is an indispensable tool in this endeavor.[3][4]
These application notes provide a comprehensive, step-by-step protocol for the molecular docking of 5,5-diphenylhydantoin analogues against a model of the voltage-gated sodium channel. This guide is designed to be self-contained, explaining not just the "how" but also the "why" behind each step, ensuring scientific rigor and reproducibility. We will utilize the widely accessible and validated open-source software AutoDock Vina, in conjunction with AutoDockTools for file preparation and PyMOL for visualization.[5][6][7]
I. Prerequisites: Software and Hardware
Before commencing the docking protocol, ensure the following software is installed and functional. These tools are widely used in the computational chemistry and molecular modeling community.
| Software | Purpose | Availability |
| AutoDockTools (ADT) | Graphical user interface for preparing protein and ligand files for AutoDock Vina. | Free |
| AutoDock Vina | Molecular docking program. | Free |
| PyMOL | Molecular visualization system for viewing and analyzing 3D structures. | Free for educational use |
| A high-performance computing (HPC) cluster or a multi-core workstation | Recommended for docking multiple ligands or for high-throughput virtual screening. | Varies |
II. The Molecular Target: Voltage-Gated Sodium Channel (NavAb)
The human voltage-gated sodium channels are complex membrane proteins, and obtaining their crystal structures can be challenging. Therefore, we will use the crystal structure of the bacterial voltage-gated sodium channel from Arcobacter butzleri (NavAb) as a homologous model.[1] The NavAb channel shares a high degree of structural and functional similarity with its human counterparts, particularly in the pore region where phenytoin is known to bind.[1]
For this protocol, we will use the PDB entry 3RW0 , which represents the crystal structure of the NavAb channel in a closed-pore conformation.[1] This conformation is relevant for studying the binding of state-dependent inhibitors like phenytoin.
III. Experimental Workflow: A Visual Overview
The entire molecular docking workflow can be visualized as a sequential process, from data acquisition to the final analysis of results.
Caption: Key protein-ligand interactions.
VI. Protocol Validation: Ensuring Trustworthiness
A crucial step in any molecular docking study is to validate the protocol to ensure that it can accurately predict the binding mode of a ligand. [8][9]The most common method for this is redocking . [9][10][11]
Redocking Protocol
If a crystal structure of the receptor with a co-crystallized ligand is available, you can perform a redocking experiment. This involves docking the co-crystallized ligand back into its own binding site and comparing the predicted pose with the experimentally determined pose.
-
Obtain a Co-crystallized Structure: For this, you would need a PDB structure of the voltage-gated sodium channel with a bound ligand similar to phenytoin.
-
Extract the Native Ligand: Separate the co-crystallized ligand from the protein structure.
-
Prepare the Receptor and Ligand: Prepare the apo-protein (protein without the ligand) and the extracted ligand as described in the protocol above.
-
Perform Docking: Run the docking simulation using the same grid parameters and settings as for your test ligands.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode. [8][12][13] The validation process ensures the reliability of your docking setup for screening new analogues.
Caption: Redocking validation workflow.
VII. Conclusion
This guide provides a robust and detailed protocol for the molecular docking of 5,5-diphenylhydantoin analogues against the voltage-gated sodium channel. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of novel compounds, thereby accelerating the drug discovery and development process. It is imperative to remember that molecular docking is a predictive tool, and its results should be complemented with experimental validation to confirm the biological activity of promising candidates.
References
-
Payandeh, J., Scheuer, T., Zheng, N., & Catterall, W. A. (2011). The crystal structure of a voltage-gated sodium channel. Nature, 475(7356), 353–358. [Link]
-
PyMOL Wiki. Ligand Interactions. [Link]
-
Bioinformatics Review. (2020, September 23). Analysing Protein-Ligand Interactions : Tutorial [Video]. YouTube. [Link]
-
Labinsights. (2023, May 8). Docking Software for Drug Development. [Link]
-
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
Lenaeus, M. J., Gamal El-Din, T. M., Ing, C., Ramanadane, K., Pomès, R., Zheng, N., & Catterall, W. A. (2017). Structures of closed and open states of a voltage-gated sodium channel. Proceedings of the National Academy of Sciences, 114(15), E3051–E3060. [Link]
-
Bioinformatics Review. (2021, May 25). How to analysis the Autodock Vina results by UCSF Chimera? [Video]. YouTube. [Link]
-
Bioinformatics Review. (2020, August 17). Autodock Vina Result Analysis [Video]. YouTube. [Link]
-
Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP [Video]. YouTube. [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol. [Link]
-
Gamal El-Din, T. M., Lenaeus, M. J., Ramanadane, K., Zheng, N., & Catterall, W. A. (2018). Molecular dissection of multiphase inactivation of the bacterial sodium channel NaVAb. eLife, 7, e41113. [Link]
-
ResearchGate. (2016, July 25). Accuracy and Validation of Docking Algorithm Using RMSD? [Forum post]. [Link]
-
Bioinformatics Review. (2024, November 23). Video Tutorial: Autodock Vina Result Analysis with PyMol [Video]. YouTube. [Link]
-
Teach Yourself E-series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
-
CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
-
Majid Ali. (2025, June 9). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand... [Image with text]. [Link]
-
Bioinformatics Review. (2021, May 21). Video Tutorial: How to use vs_analysis Python script for virtual screening result analysis of Autodock Vina? [Video]. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. [Link]
-
Scripps Research. AutoDock Tutorial. [Link]
-
AutoDock Vina Documentation. Basic docking. [Link]
-
ScotChem. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In: El-Hachem, N. (eds) In Silico Drug Discovery and Design. Methods in Molecular Biology, vol 1647. Humana Press, New York, NY. [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? [Forum post]. [Link]
-
Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Majid Ali. (2023, June 2). RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer [Video]. YouTube. [Link]
-
The Pharma Trend. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
-
Bioinformatics Stack Exchange. (2025, February 24). What should be the best strategy to define grid box in blind docking? [Link]
-
Scripps Research. AutoDock Version 4.2. [Link]
-
Bioinformatics Review. (2024, May 1). Tutorial 13: The concept of redocking explained [Video]. YouTube. [Link]
-
Bioinformatics Review. (2021, October 10). How to generate config file for docking using Autodock Tools? [Link]
-
ResearchGate. (2020, October 26). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? [Forum post]. [Link]
-
Scribd. (n.d.). Steps in Molecular Docking Using AutoDock Tools. [Link]
-
ResearchGate. (n.d.). Validation of the docking protocol by redocking the IN-35 conformation... [Image with text]. [Link]
-
Bioinformatics Online. (2022, May 11). Preparing receptor and ligand with AutoDock tools || Molecular Docking tutorial || Part 2 [Video]. YouTube. [Link]
-
Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
Michigan State University. Lessons from Docking Validation. [Link]
-
Reddit. (2024, May 19). In AutoDock Vina, what values of --center_x/y/z represent the center of the grid box? [Forum post]. [Link]
-
ResearchGate. (n.d.). SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file #. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
ResearchGate. (n.d.). I Prepare the config.txt file PART: II Perform the AutoDock Vina. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 4. rcsb.org [rcsb.org]
- 5. medium.com [medium.com]
- 6. youtube.com [youtube.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Custom Synthesis of 5,5-Diphenylhydantoin Derivatives and Analogues: An Application Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the custom synthesis of 5,5-diphenylhydantoin (phenytoin) and its derivatives. This document delves into the core synthetic methodologies, offering in-depth protocols, mechanistic insights, and practical considerations for the successful preparation of these pharmacologically significant compounds.
Introduction: The Enduring Significance of the Hydantoin Scaffold
The hydantoin ring system, a five-membered heterocyclic core, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2][3] Among these, 5,5-diphenylhydantoin, widely known as phenytoin, stands out for its profound impact on the treatment of epilepsy since its anticonvulsant properties were discovered in 1938.[4][5] The therapeutic success of phenytoin has spurred extensive research into the synthesis of its derivatives and analogues to explore and enhance their pharmacological activities, which now extend to antiarrhythmic, anticancer, and neuroprotective agents.[1][6][7]
This guide offers a structured approach to the synthesis of these molecules, emphasizing both classical and modern techniques to empower researchers in their quest for novel therapeutic agents.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of the 5,5-disubstituted hydantoin core can be achieved through several key reactions. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials.
The Biltz Synthesis: A Classic Route to Phenytoin
First reported in 1908, the Biltz synthesis is a foundational method for preparing phenytoin.[8][9][10] This reaction involves the base-catalyzed condensation of benzil with urea, followed by a pinacol-type rearrangement.
The mechanism, as depicted below, initiates with the nucleophilic attack of urea on one of the carbonyl carbons of benzil. Intramolecular cyclization and subsequent rearrangement lead to the stable 5,5-diphenylhydantoin ring. A common challenge in the Biltz synthesis is the formation of byproducts, which can be minimized by careful control of reaction conditions such as solvent and reflux time.[7][8] Recent improvements have focused on optimizing these parameters to increase yield and reduce reaction times.[8][9]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. srrjournals.com [srrjournals.com]
- 6. Synthesis of amide derivatives of 5,5-diphenylhydantoin as potential antiarrhythmic agents. I [pubmed.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Improvements to the small-scale synthesis of the pharmaceutical phenytoin [morressier.com]
- 9. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 10. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 5,5-Diphenylhydantoin Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the solubility challenges inherent to 5,5-diphenylhydantoin (phenytoin) and its derivatives. As a Biopharmaceutics Classification System (BCS) Class II compound, phenytoin's therapeutic potential is often hampered by its low aqueous solubility and high permeability, a characteristic frequently inherited by its chemical analogs.[1][2] This document provides a structured, question-and-answer-based resource center, integrating troubleshooting guides and foundational FAQs to navigate the complexities of solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: Why are 5,5-diphenylhydantoin and its derivatives poorly soluble in water?
The low aqueous solubility of the 5,5-diphenylhydantoin scaffold is rooted in its molecular structure and solid-state properties. The presence of two bulky, non-polar (hydrophobic) phenyl groups at the C5 position of the hydantoin ring is the primary contributor. These groups favor a stable crystalline lattice structure, which requires significant energy to disrupt for dissolution to occur. Phenytoin itself has a high melting point (293-295 °C), indicative of strong intermolecular forces within its crystal lattice that resist dissolution in aqueous media.[3] This inherent hydrophobicity and high lattice energy are common challenges when developing derivatives of this compound.
Q2: What are the primary strategies for improving the solubility of these compounds?
A variety of techniques can be employed, broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[4][5] The goal of these strategies is to either increase the kinetic (apparent) solubility or the thermodynamic (equilibrium) solubility of the compound.
-
Physical Modifications: These methods alter the solid-state properties of the drug without changing its chemical structure. Key techniques include:
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[6][7][8]
-
Nanosuspensions: Reducing drug particle size to the nanometer range, which increases the surface area for dissolution.[9][10][11]
-
Micronization: Decreasing particle size to the micron level to enhance the dissolution rate.[4][12][13]
-
-
Chemical Modifications: These approaches involve altering the drug molecule itself.
-
Prodrug Synthesis: Attaching a hydrophilic promoiety to the parent drug, which is cleaved in vivo to release the active compound.[14][15][16][17] This is a versatile strategy for overcoming solubility issues.[18]
-
Salt Formation: For ionizable derivatives, forming a salt can significantly improve solubility.[19] 5,5-diphenylhydantoin itself is a weak acid and its sodium salt is more soluble than the free acid form.
-
-
Formulation-Based Approaches: These involve the use of excipients to create a favorable environment for dissolution.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior.[20][21][22][23]
-
pH Modification: For ionizable drugs, adjusting the pH of the formulation or the microenvironment can increase the proportion of the more soluble ionized form.[19][24][25][26]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[4][12][13]
-
Q3: How do I select the most appropriate solubility enhancement technique for my specific derivative?
The choice of technique is not one-size-fits-all and depends on a combination of factors including the physicochemical properties of your derivative (e.g., pKa, logP, melting point, chemical stability), the target dosage form (oral, parenteral), and available processing capabilities. The following decision tree provides a logical pathway for technique selection.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, organized by the enhancement technique.
Technique 1: Solid Dispersions
Problem: My solid dispersion failed to significantly improve the dissolution rate.
-
Possible Cause 1: Drug Recrystallization. The primary advantage of a solid dispersion is maintaining the drug in a high-energy amorphous state.[6] If the drug recrystallizes, this benefit is lost.
-
Troubleshooting Steps:
-
Verify Amorphous State: Use Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to analyze your solid dispersion. The absence of sharp crystalline peaks in PXRD or the presence of a single glass transition temperature (Tg) in DSC confirms an amorphous state.
-
Improve Polymer Interaction: The chosen polymer must be miscible with your drug and inhibit crystallization. Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are excellent crystallization inhibitors.[27][28] Consider screening different polymers and drug-polymer ratios.
-
Optimize Drug Loading: High drug loading increases the risk of recrystallization. Try preparing dispersions with lower drug-to-polymer ratios (e.g., 1:3, 1:5, 1:9).
-
-
-
Possible Cause 2: Poor Polymer/Carrier Selection. The hydrophilic carrier must dissolve quickly to release the drug as fine colloidal particles.[6][7]
-
Troubleshooting Steps:
-
Assess Carrier Solubility: Ensure the selected carrier (e.g., Polyethylene Glycol (PEG), PVP) is highly soluble in your dissolution medium.[7][29]
-
Check for Drug-Polymer Miscibility: Use thermal analysis (DSC) to look for a single Tg, which indicates good miscibility. If two Tgs are observed, the drug and polymer have phase-separated, which will not effectively enhance solubility.
-
-
Caption: Troubleshooting workflow for solid dispersion failures.
Technique 2: Nanosuspensions
Problem: I'm observing significant particle aggregation and crystal growth over time.
-
Possible Cause: Inadequate Stabilization. Nanosuspensions have a very high surface area, making them thermodynamically unstable and prone to aggregation or Ostwald ripening (the growth of larger particles at the expense of smaller ones).
-
Troubleshooting Steps:
-
Optimize Stabilizer: The choice and concentration of stabilizers are critical. A combination of a primary surfactant (e.g., Tween 80, Sodium Lauryl Sulphate) and a polymeric stabilizer (e.g., Pluronic® F68, HPMC) often provides robust steric and electrostatic stabilization.
-
Measure Zeta Potential: Characterize your nanosuspension by measuring its zeta potential. A value of |±30| mV or greater is generally considered indicative of good physical stability.
-
Refine Production Method: For top-down methods like high-pressure homogenization, ensure you are using sufficient pressure and number of cycles to achieve a narrow particle size distribution, which can reduce the driving force for Ostwald ripening.[4]
-
-
Technique 3: Cyclodextrin (CD) Inclusion Complexes
Problem: Complexation resulted in only a marginal increase in solubility.
-
Possible Cause 1: Poor Stoichiometric Fit. The hydrophobic cavity of the cyclodextrin must be appropriately sized to accommodate the diphenylhydantoin derivative.
-
Troubleshooting Steps:
-
Screen Different Cyclodextrins: The most common CDs are α-CD, β-CD, and γ-CD, with increasing cavity sizes. For the bulky diphenyl groups, β-CD or γ-CD and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often the most effective.[20][21]
-
Determine Stoichiometry: Use methods like Phase Solubility Analysis (as per Higuchi and Connors) to determine the binding constant and the molar ratio (e.g., 1:1, 1:2) of the drug-CD complex. This will guide the optimal ratio to use in your preparation.
-
-
-
Possible Cause 2: Inefficient Preparation Method. The method used to form the complex greatly influences its efficiency.
Quantitative Data Summary
The following table summarizes the key advantages and potential challenges of the primary solubility enhancement techniques discussed.
| Technique | Advantages | Potential Challenges | Key Excipients |
| Solid Dispersion | Significant increase in apparent solubility; suitable for oral dosage forms.[6][8] | Physical instability (recrystallization); requires drug-polymer miscibility. | PVP, HPMCAS, PEG, Soluplus®.[27][29] |
| Nanosuspension | Increases dissolution velocity; high drug loading possible; suitable for multiple routes of administration.[9][10][30] | Physical instability (aggregation, crystal growth); requires specialized equipment (homogenizers, mills). | Surfactants (Tween 80, SLS), Polymeric Stabilizers (Pluronic F68, HPMC). |
| Cyclodextrin Complexation | Enhances solubility and stability; masks taste; established regulatory acceptance.[21][22] | Limited by drug size and stoichiometry; can be expensive for large-scale production. | α-CD, β-CD, γ-CD, HP-β-CD, SBE-β-CD. |
| Prodrug Approach | Fundamentally alters solubility; can improve other properties like permeability and targeting.[14][31] | Requires synthetic chemistry expertise; potential for altered toxicology or incomplete in vivo conversion. | Phosphate esters, amino acid conjugates, PEG.[17] |
| pH Modification | Simple and cost-effective for ionizable drugs.[25] | Risk of precipitation upon dilution (e.g., in the GI tract); potential for chemical instability at extreme pH. | Citric acid, tartaric acid, sodium bicarbonate, meglumine.[32][33] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a common laboratory-scale method for screening drug-polymer combinations.
-
Dissolution: Accurately weigh the 5,5-diphenylhydantoin derivative and the selected polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:4 w/w). Dissolve both components in a suitable common volatile solvent (e.g., a mixture of dichloromethane and methanol). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator. Maintain a controlled temperature (e.g., 40-50 °C) and vacuum to ensure gradual solvent removal, which helps prevent phase separation.
-
Drying: Once a solid film is formed, further dry the product in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the material to obtain a uniform powder.
-
Characterization: Store the resulting powder in a desiccator. Before dissolution testing, confirm the amorphous nature of the dispersion using PXRD and/or DSC as described in the troubleshooting section.
Protocol 2: High-Throughput Kinetic Solubility Screening by Laser Nephelometry
This method allows for rapid screening of multiple compounds or formulation prototypes.[34][35][36]
-
Stock Solution Preparation: Prepare high-concentration stock solutions of your 5,5-diphenylhydantoin derivatives in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of your DMSO stock solutions. Then, dilute these samples into an aqueous buffer (e.g., PBS, pH 7.4) to a final, constant DMSO concentration (e.g., 1-5%).[34][37] The goal is to create a concentration gradient where the compound transitions from soluble to insoluble (precipitated).
-
Incubation: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Place the microtiter plate in a laser nephelometer. The instrument measures the intensity of light scattered by insoluble particles (precipitate) in each well.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the signal significantly increases above the baseline indicates the kinetic solubility limit of the compound under the tested conditions. This high-throughput method is invaluable for prioritizing candidates early in the discovery process.[34][38]
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Scholar.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Dixit, A. K., Singh, R. P., & Singh, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(7), 1896.
- Pawar, J., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 128-137.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(6), 1-10.
- Mirzapure, I. A., Padole, K., & Gadhwe, S. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3).
- Popa, M. I., Novac, O. L., & Ochiuz, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725.
- Kumar, K. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Universal Journal of Pharmaceutical Research, 5(1), 54-59.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81.
- Addanki, V. R., Pondugula, S. R., & Bandari, S. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences, 2(1), 1-15.
- Nanosuspension-an effective approach for solubility enhancement. (n.d.). LinkedIn.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81.
- Sharma, D., & Saini, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.
- Kalepu, S., & Nekkanti, V. (2015). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 69-76.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
- Methods of solubility enhancements. (2015). SlideShare.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Drug solubility: why testing early m
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences, 1(4), 1-15.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability enhancement techniques for poorly aqueous soluble drugs and therapeutics. Expert opinion on drug delivery, 9(10), 1231-1244.
- Bevan, C. D., & Lloyd, R. S. (2000).
- High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.
- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000).
- Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014).
- Erickson, D. D., Lamberty, B. J., Sivanandan, D., & Mahanthappa, M. K. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. ACS Omega, 4(25), 21450-21459.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2019).
- Erickson, D. D., Lamberty, B. J., Sivanandan, D., & Mahanthappa, M. K. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. ACS Omega, 4(25), 21450-21459.
- Takács, Á., Varga, B., Várkonyi, P., & Antal, I. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(11), 2548.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
- 5,5-Diphenylhydantoin sodium salt. (n.d.). Sigma-Aldrich.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. (2024). Frontiers.
- Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. (2024).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015).
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677-694.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed.
- Prodrug strategies to overcome poor water solubility. (2007).
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candid
- Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). ChemRxiv.
- (a) Hydantoin and (b) 5,5-diphenylhydantoin (phenytoin, pht). (n.d.).
- 5,5-Diphenylhydantoin. (n.d.). ChemicalBook.
- 5,5-Diphenylhydantoin. (n.d.). Sigma-Aldrich.
Sources
- 1. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 2. Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,5-Diphenylhydantoin | 57-41-0 [chemicalbook.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jddtonline.info [jddtonline.info]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. agnopharma.com [agnopharma.com]
- 20. humapub.com [humapub.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. ijpsr.com [ijpsr.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. wjpls.org [wjpls.org]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 32. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. senpharma.vn [senpharma.vn]
- 34. pubs.acs.org [pubs.acs.org]
- 35. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
- 37. solvescientific.com.au [solvescientific.com.au]
- 38. bmglabtech.com [bmglabtech.com]
Technical Support Center: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
Welcome to the technical support center for the synthesis of 5,5-diphenylhydantoin, a widely used anticonvulsant medication. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered when scaling up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction to Synthetic Strategies
The two primary routes for synthesizing 5,5-diphenylhydantoin are the Biltz synthesis and the Bucherer-Bergs reaction. The Biltz synthesis involves the base-catalyzed reaction of benzil with urea.[1][2] This method is often favored in laboratory settings for its relatively straightforward procedure. The Bucherer-Bergs reaction provides an alternative route starting from benzophenone, potassium cyanide, and ammonium carbonate.[3][4] Both methods, while effective, present unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale production.
This guide will focus on troubleshooting the more common Biltz synthesis, with relevant principles that can be applied to other synthetic approaches.
Troubleshooting Guide: The Biltz Synthesis of 5,5-Diphenylhydantoin
This section addresses specific issues that may arise during the synthesis of 5,5-diphenylhydantoin from benzil and urea.
Problem 1: Low Yield of 5,5-Diphenylhydantoin
A diminished yield is one of the most frequent challenges. Several factors can contribute to this issue, from suboptimal reaction conditions to competing side reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting Step: Extend the reflux time. While many procedures suggest 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[5][6]
-
Expected Outcome: Increased consumption of starting materials and a higher yield of the desired product.
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical.
-
Competing Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting Step: The primary competing reaction is the formation of benzilic acid via the attack of hydroxide ions on benzil.[3][10] To mitigate this, ensure the gradual addition of the base or use a milder base if the reaction allows.
-
Expected Outcome: A reduction in the formation of benzilic acid, thereby increasing the proportion of benzil that reacts with urea to form the desired hydantoin.
-
Problem 2: Formation of an Insoluble Byproduct
Researchers often observe the formation of an insoluble white or off-white solid during the reaction or upon cooling.
Potential Cause and Solution:
-
Diphenylacetylene Diureide Formation: This byproduct arises from the condensation of urea with both carbonyl groups of benzil.[3][10]
-
Troubleshooting Step: This side reaction is often favored by prolonged reaction times at high temperatures. Optimize the reaction time by monitoring its progress via TLC. The insoluble byproduct can be removed by filtration of the reaction mixture before acidification.[7][8]
-
Expected Outcome: Isolation of a cleaner filtrate containing the soluble potassium salt of 5,5-diphenylhydantoin, leading to a purer final product after acidification.
-
Problem 3: Product Precipitation and Purification Issues
The isolation and purification of 5,5-diphenylhydantoin can be challenging due to its low solubility in many common solvents.
Potential Causes and Solutions:
-
Incomplete Precipitation: After acidification, the product may not fully precipitate from the solution.
-
Troubleshooting Step: Ensure the filtrate is made strongly acidic (pH 1-2) with a strong acid like concentrated hydrochloric acid.[7][8] Cooling the mixture in an ice bath will further decrease the solubility of the product and promote precipitation.[7]
-
Expected Outcome: Maximized recovery of the crude 5,5-diphenylhydantoin.
-
-
Co-precipitation of Impurities: The crude product may be contaminated with unreacted starting materials or byproducts.
-
Troubleshooting Step: Recrystallization is the most effective method for purifying 5,5-diphenylhydantoin. Ethanol is a commonly used solvent for this purpose.[7][11] Multiple recrystallizations may be necessary to achieve high purity.
-
Expected Outcome: A purified, crystalline product with a sharp melting point (typically 297-298°C).[7]
-
Problem 4: Discoloration of the Reaction Mixture or Product
The reaction mixture or the final product may exhibit an unexpected color, such as yellow or even purple.[12]
Potential Causes and Solutions:
-
Impure Starting Materials: The presence of impurities in the benzil or urea can lead to colored byproducts.
-
Troubleshooting Step: Ensure the purity of the starting materials. Benzil, in particular, can contain colored impurities. Recrystallization of the starting materials may be necessary.
-
Expected Outcome: A cleaner reaction profile and a final product with the expected white, crystalline appearance.
-
-
Formation of Conjugated Byproducts: Under certain conditions, side reactions can lead to the formation of highly conjugated, colored species.
-
Troubleshooting Step: While the exact identity of these colored impurities can be difficult to determine without further analysis, their formation is often linked to suboptimal reaction conditions. Adhering to established protocols regarding temperature, reaction time, and stoichiometry can minimize their formation.[12]
-
Expected Outcome: A reduction in the formation of colored impurities, leading to a purer final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Biltz synthesis of 5,5-diphenylhydantoin?
A1: The Biltz synthesis proceeds through a base-catalyzed addition of urea to one of the carbonyl groups of benzil. This is followed by an intramolecular cyclization to form a heterocyclic intermediate. The key step is a pinacol-like rearrangement, specifically a benzilic acid-type rearrangement, where one of the phenyl groups migrates. This rearrangement is the driving force for the formation of the stable hydantoin ring.[1][10]
Q2: Can other bases be used instead of sodium hydroxide or potassium hydroxide?
A2: While sodium hydroxide and potassium hydroxide are commonly used, other strong bases can also catalyze the reaction. However, the choice of base can influence the rate of competing side reactions, such as the formation of benzilic acid. The concentration of the base is also a critical parameter to control.
Q3: Are there greener or more efficient methods for this synthesis?
A3: Yes, recent research has focused on improving the efficiency and environmental footprint of 5,5-diphenylhydantoin synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[13][14] Additionally, continuous flow methodologies are being explored to enhance safety, scalability, and reproducibility.[15][16]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[6] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (benzil), the product (5,5-diphenylhydantoin), and any major byproducts. By spotting the reaction mixture alongside standards of the starting material and product, you can visually track the consumption of the former and the formation of the latter.
Q5: What are the key safety precautions to consider when performing this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when working with volatile solvents like ethanol and strong acids and bases. Care should be taken when handling corrosive reagents like concentrated hydrochloric acid and sodium hydroxide.
Experimental Protocols and Data
Standard Protocol for Biltz Synthesis of 5,5-Diphenylhydantoin[7][8]
-
In a round-bottom flask, combine benzil (e.g., 5.3 g, 0.025 mol) and urea (e.g., 3.0 g, 0.05 mol).
-
Add 75 mL of ethanol and 15 mL of a 30% aqueous sodium hydroxide solution.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for at least 2 hours.
-
After cooling to room temperature, pour the reaction mixture into approximately 125 mL of water.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2), at which point the product will precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.
| Parameter | Value |
| Benzil | 5.3 g (0.025 mol) |
| Urea | 3.0 g (0.05 mol) |
| 30% NaOH(aq) | 15 mL |
| Ethanol | 75 mL |
| Reflux Time | 2 hours |
| Theoretical Yield | ~6.3 g |
| Expected Yield | 40-60% |
| Melting Point | 297-298°C |
Table 1: Typical Reagent Quantities and Expected Outcome for the Biltz Synthesis.
Visualizing the Workflow
Caption: Workflow for the Biltz synthesis of 5,5-diphenylhydantoin.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Biltz synthesis.
References
-
Hayward, R. C. (1979). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Journal of Chemical Education, 56(5), 343. Available from: [Link][3][10][17]
-
Process for the production of 5,5-diphenylhydantoin. (1972). Google Patents. Available from: [11]
-
CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea. Available from: [Link][7]
-
Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin. Available from: [Link][1]
-
Vibzz Lab. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin) [Video]. YouTube. Available from: [Link][8]
-
Dr. N. K. Karle. (2021, April 28). Synthesis of Phenytoin from Benzil [Video]. YouTube. Available from: [Link][18]
-
Academic Journals. (n.d.). A high yield synthesis of phenytoin and related compounds using microwave activation. Available from: [Link][13]
-
datapdf.com. (n.d.). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Available from: [Link][3]
-
UCL-Bruxelles, Belgique - Pharmacie. (n.d.). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Available from: [Link][19]
-
ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Available from: [Link][4]
-
The synthesis of 5,5'-diphenylhydantoin. (n.d.). Available from: [Link][2]
-
Scribd. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Available from: [Link][17]
-
Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis and Characterization of Phenytoin. Available from: [Link][14]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available from: [Link][21]
-
Scribd. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Available from: [Link][22]
-
World Journal of Pharmaceutical and Life Sciences. (2023). SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. Available from: [Link][23]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Available from: [Link][24]
-
Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea: Requirements. Available from: [Link][5]
-
Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea - Labmonk. Available from: [Link][9]
-
Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2009). International Journal of ChemTech Research, 1(1), 47-51. Available from: [Link][25]
-
Slideshare. (n.d.). 1. syhtesis-of-phynetoin-students.pdf. Available from: [Link][6]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. Available from: [Link][26]
-
ResearchGate. (n.d.). Synthesis of phenytoin derivatives by the two-step procedure. Available from: [Link][27]
-
PubMed. (n.d.). A new metabolite of 5,5-diphenylhydantoin (Dilantin). Available from: [Link][28]
-
Reddit. (2024). Phenytoin synthesis gone purple. Available from: [Link][12]
-
ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available from: [Link][16]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link][29]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Available from: [Link][30]
-
ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available from: [Link][31]
-
Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Available from: [Link][32]
-
RSC Publishing. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Available from: [Link][33]
Sources
- 1. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3646056A - Process for the production of 5 5-diphenylhydantoin - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. academicjournals.org [academicjournals.org]
- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. scribd.com [scribd.com]
- 18. m.youtube.com [m.youtube.com]
- 19. farm.ucl.ac.be [farm.ucl.ac.be]
- 20. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Bucherer-Bergs Reaction [organic-chemistry.org]
- 22. scribd.com [scribd.com]
- 23. wjpls.org [wjpls.org]
- 24. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 25. sphinxsai.com [sphinxsai.com]
- 26. ijpsonline.com [ijpsonline.com]
- 27. researchgate.net [researchgate.net]
- 28. A new metabolite of 5,5-diphenylhydantoin (Dilantin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 31. chemrxiv.org [chemrxiv.org]
- 32. asianpubs.org [asianpubs.org]
- 33. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Biltz Hydantoin Synthesis
Welcome to the technical support center for the Biltz hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and maximizing the yield and purity of your 5,5-disubstituted hydantoin products.
Introduction to the Biltz Hydantoin Synthesis
First reported by Heinrich Biltz in 1908, the Biltz synthesis is a condensation reaction between a 1,2-dicarbonyl compound (like benzil) and urea (or thiourea) to form a 5,5-disubstituted hydantoin.[1][2] The reaction is typically base-catalyzed and involves a key molecular rearrangement, historically considered a pinacol-type rearrangement, but more accurately described as a benzilic acid-type rearrangement.[3][4][5] This synthesis remains a cornerstone for accessing a wide range of hydantoin derivatives, including the well-known anticonvulsant drug, phenytoin (5,5-diphenylhydantoin).[6][7]
While seemingly straightforward, the Biltz synthesis can be sensitive to various experimental parameters, leading to challenges in achieving optimal outcomes. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may encounter during your Biltz hydantoin synthesis experiments.
Problem 1: Low or No Yield of the Desired Hydantoin Product
Q: My reaction has resulted in a very low yield of the target hydantoin, or in some cases, no product at all. What are the likely causes and how can I rectify this?
A: Low or non-existent yields in a Biltz synthesis can often be traced back to several critical factors. Let's break them down:
-
Inadequate Base Concentration: The Biltz synthesis is a base-catalyzed reaction. Insufficient base will lead to a sluggish or stalled reaction. Conversely, an excessive amount of base can promote side reactions. For the synthesis of phenytoin from benzil and urea, a molar ratio of approximately 1:1.87 of benzil to potassium hydroxide has been shown to be effective.[8]
-
Improper Solvent Choice or Purity: The choice of solvent is crucial for ensuring all reactants are sufficiently dissolved. Ethanol is a common solvent for this reaction.[9][11] Using absolute ethanol can improve yields by minimizing water content, which can interfere with the reaction.[6]
-
Protocol Tip: Ensure your benzil is fully dissolved in the ethanol before initiating the reflux.[6] This may require gentle heating.
-
-
Suboptimal Reaction Temperature and Time: The Biltz synthesis typically requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a standard procedure.[11] The duration of the reflux can also be optimized. While traditional methods often call for 2 hours or more, studies have shown that for small-scale syntheses of phenytoin, a reflux time of 60 to 120 minutes can be optimal.[6][12]
-
Premature Precipitation of Reactants: If your reactants are not fully soluble in the chosen solvent at the reaction temperature, it can significantly hinder the reaction rate.
dot
Caption: Troubleshooting workflow for low hydantoin yield.
Problem 2: Significant Formation of an Insoluble White Precipitate (Side Product)
Q: During the workup of my reaction, I've isolated a significant amount of a white, insoluble solid along with my desired hydantoin. What is this side product and how can I minimize its formation?
A: The most common side product in the Biltz synthesis, particularly when using benzil and urea, is 3a,6a-diphenylglycoluril.[3][10][13] This compound arises from the condensation of two molecules of urea with one molecule of benzil.
-
Understanding the Side Reaction: The formation of this side product is competitive with the desired hydantoin synthesis. The reaction conditions, especially the stoichiometry of the reactants and the concentration of the base, play a pivotal role in determining the product distribution.[3][8]
-
Minimizing Glycoluril Formation:
-
Adjusting Stoichiometry: Increasing the molar ratio of urea to benzil can favor the formation of the hydantoin. However, an excessive amount of urea can also lead to purification challenges. A common starting point is a slight excess of urea.
-
Optimizing Base Concentration: The yield of glycoluril tends to decrease as the alkali concentration increases up to a certain point.[8] As mentioned previously, finding the optimal base concentration is key to maximizing the hydantoin yield while minimizing this side product.
-
Solvent System Modification: The choice of solvent can influence the relative rates of the desired reaction and the side reaction. Experimenting with different solvent systems, such as mixed ethanol/water systems, may alter the product ratio.[13]
-
| Parameter | Effect on Hydantoin Yield | Effect on Glycoluril Yield | Recommendation |
| Base Concentration | Increases with base up to an optimum | Decreases with increasing base up to an optimum | Optimize the molar ratio of base to the 1,2-dicarbonyl compound. |
| Urea Stoichiometry | Generally increases with a slight excess of urea | Can increase with a large excess of urea | Use a moderate excess of urea. |
| Reaction Time | Can decrease if the product degrades over time | May increase with prolonged reaction times | Monitor the reaction progress to determine the optimal time. |
Problem 3: Difficulty in Purifying the Hydantoin Product
Q: I'm struggling to obtain a pure sample of my hydantoin product. What are the best practices for purification?
A: Purifying hydantoins from a Biltz synthesis typically involves separating the product from unreacted starting materials, the glycoluril side product, and inorganic salts.
-
Initial Workup:
-
After the reaction is complete, cool the mixture and pour it into cold water.[11][14] This will precipitate the crude product.
-
Filter the aqueous mixture. The filtrate will contain the sodium salt of the hydantoin, while the insoluble glycoluril side product and any unreacted benzil will be collected on the filter paper.[14]
-
Acidify the filtrate with a strong acid, such as concentrated HCl or H₂SO₄, to a pH of approximately 1.5-3.[5][14] This will protonate the hydantoin salt, causing it to precipitate out of the solution.
-
Collect the precipitated hydantoin by filtration and wash it thoroughly with cold water to remove any remaining inorganic salts.[5]
-
-
Recrystallization: The crude hydantoin can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[5]
dot
Caption: General experimental workflow for Biltz hydantoin synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use other 1,2-dicarbonyl compounds besides benzil in the Biltz synthesis?
A1: Yes, the Biltz synthesis is applicable to a range of 1,2-dicarbonyl compounds, allowing for the synthesis of various 5,5-disubstituted hydantoins.[3] However, the reactivity of the dicarbonyl compound and the electronic nature of its substituents can influence the reaction conditions required and the overall yield.
Q2: Is it possible to use substituted ureas in this reaction?
A2: Yes, substituted ureas can be used, which allows for the introduction of substituents at the N1 and/or N3 positions of the hydantoin ring. This expands the scope of the Biltz synthesis for creating a diverse library of hydantoin derivatives.
Q3: Are there any modern variations of the Biltz synthesis that I should consider?
A3: Absolutely. To address some of the limitations of the classical Biltz synthesis, such as long reaction times and moderate yields, several modern approaches have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, often with improved yields and purities.[11][13]
-
Mechanochemical Synthesis: Solventless synthesis using ball milling is an emerging green chemistry approach that can also provide high yields of hydantoins.[10]
Q4: What is the proposed mechanism for the Biltz synthesis?
A4: The generally accepted mechanism involves the following key steps:
-
Deprotonation of urea by the base to form a ureate anion.[10]
-
Nucleophilic attack of the ureate anion on one of the carbonyl carbons of the 1,2-dicarbonyl compound.
-
An intramolecular cyclization step.
-
A benzilic acid-type rearrangement, which involves a 1,2-aryl or alkyl shift, to form the stable 5,5-disubstituted hydantoin ring system.[3][5]
dot
Caption: Simplified mechanistic pathway of the Biltz synthesis.
References
-
Scribd. Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Available from: [Link]
-
Morressier. Improvements to the small-scale synthesis of the pharmaceutical phenytoin. (2020). Available from: [Link]
-
National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
-
Asian Journal of Research in Chemistry. Microwave Assisted Synthesis and Characterization of Phenytoin. Available from: [Link]
-
Brainly. Condensation of benzil and urea to form dilantin. Materials needed. (2023). Available from: [Link]
-
Wiley Online Library. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Available from: [Link]
-
UCLouvain DIAL. A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Available from: [Link]
- Google Patents. Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate.
-
ACS Publications. Molecular Rearrangements. I. The Base-catalyzed Condensation of Benzil with Urea1. Available from: [Link]
-
American Chemical Society. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982. Available from: [Link]
-
ACS Publications. The synthesis of 5,5'-diphenylhydantoin: A novel benzil-benzilic acid rearrangement. Available from: [Link]
-
Springer. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (2022). Available from: [Link]
-
Indian Academy of Sciences. Electronic Effects in the Cyclocondensation of Benzil. Available from: [Link]
-
Organic Synthesis International. Dilantin, 5,5-Diphenylhydantoin. (2014). Available from: [Link]
-
Chemistry Stack Exchange. Is deprotonation limiting the product formation in this thiohydantoin synthesis?. (2022). Available from: [Link]
-
Malaysian Journal of Chemistry. Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available from: [Link]
-
SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Available from: [Link]
-
YouTube. Phenytoin Synthesis step 3: Condensation of urea and benzil. (2019). Available from: [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. srrjournals.com [srrjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 6. Improvements to the small-scale synthesis of the pharmaceutical phenytoin [morressier.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.com [brainly.com]
- 10. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 13. farm.ucl.ac.be [farm.ucl.ac.be]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: 5,5-Diphenylhydantoin (Phenytoin) Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5,5-diphenylhydantoin (Phenytoin). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, focusing on the minimization of side products to ensure high purity and yield. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate the intricacies of this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5,5-diphenylhydantoin?
The most widely employed method for synthesizing 5,5-diphenylhydantoin is the Biltz synthesis , first reported by Heinrich Biltz in 1908.[1][2] This reaction involves the base-catalyzed condensation of benzil and urea.[3][4] Typically, the reaction is performed by refluxing the reactants in an ethanolic solution with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4][5]
The core of the reaction is a base-catalyzed addition of urea to one of the carbonyl groups of benzil. This is followed by an intramolecular cyclization and a subsequent pinacol-type rearrangement, specifically a benzilic acid rearrangement, which involves a 1,2-phenyl shift to form the stable five-membered hydantoin ring.[4][5][6] While robust, this method is sensitive to reaction conditions, and deviations can lead to the formation of several side products.
Q2: What are the primary side products I should be aware of, and how are they formed?
Understanding the potential side reactions is critical for optimizing the synthesis. The main impurities arise from the starting materials and competing reaction pathways under strong basic conditions.
-
Benzilic Acid: This is the most common side product. Under the strong basic conditions of the Biltz synthesis, the starting material, benzil, can undergo a competing benzilic acid rearrangement before reacting with urea. The hydroxide ion (OH⁻) attacks a carbonyl carbon of benzil, leading to a 1,2-phenyl migration and the formation of the benzilate salt. Upon acidic workup, this is converted to benzilic acid.[2][7]
-
Unreacted Benzil: Incomplete reaction is a common issue. If the reaction time is too short, the temperature is too low, or the base concentration is insufficient, a significant amount of benzil may remain. Its yellow color is often an indicator of its presence in the crude product.[7]
-
3a,6a-Diphenylglycoluril (Diureide): This side product results from the condensation of one molecule of benzil with two molecules of urea.[1] Controlling the stoichiometry of the reactants is crucial to suppress the formation of this double condensation product.[1]
-
Hydrolysis Products: The hydantoin ring itself can be susceptible to hydrolysis under prolonged exposure to harsh basic conditions at high temperatures, leading to the opening of the ring and a reduction in yield.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems and provides actionable solutions to get your synthesis back on track.
Issue 1: My final product has a low melting point and appears yellowish.
A low or broad melting point (literature m.p. 297-298 °C) combined with a yellow tint strongly suggests the presence of unreacted benzil and possibly benzilic acid.[4]
Causality:
-
Unreacted Benzil: The reaction may not have gone to completion.
-
Benzilic Acid: The basic conditions favored the direct rearrangement of benzil over the desired condensation with urea.
Troubleshooting Actions:
| Recommended Action | Scientific Rationale |
| 1. Optimize Reaction Time & Temperature | Ensure the mixture is refluxed for a sufficient duration (typically at least 2 hours) to drive the reaction to completion.[3][4] |
| 2. Alkaline Wash (Workup) | During the workup, after pouring the reaction mixture into water, filter off any insoluble by-products. Before acidifying the filtrate, consider washing it with a mild organic solvent to remove residual benzil. |
| 3. Selective Precipitation | Benzilic acid is an acidic impurity. After the initial filtration of insoluble by-products, a careful wash of the crude precipitate with a cold, dilute sodium bicarbonate solution can selectively remove benzilic acid as its water-soluble salt. |
| 4. Recrystallization | Recrystallization from 95% ethanol is highly effective for purifying the final product.[3][4] Benzil is more soluble in ethanol than 5,5-diphenylhydantoin, allowing for its removal. |
Issue 2: The overall yield is very low, even though the product appears pure.
Low yields can stem from suboptimal reaction conditions or mechanical losses during the workup and purification stages.
Causality:
-
Side Product Formation: A significant portion of the starting material may have been converted into side products like benzilic acid or the diureide.
-
Premature Precipitation: The desired product, sodium phenytoin, is soluble in the alkaline reaction mixture. If the pH drops prematurely or the solution is cooled too quickly before filtration of insoluble by-products, the product may be lost.
-
Excessive Hydrolysis: Prolonged refluxing (e.g., > 4 hours) or excessively high concentrations of base can lead to the degradation of the hydantoin product.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and resolve issues related to low yield and product impurity.
Caption: Troubleshooting workflow for phenytoin synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity by controlling reaction conditions and implementing an effective purification strategy.
Materials:
-
Benzil: 5.3 g (0.025 mol)
-
Urea: 3.0 g (0.05 mol)
-
Sodium Hydroxide Solution: 15 mL of 30% aqueous solution (w/v)
-
Ethanol (95%): 75 mL
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask (250 mL), Reflux condenser, Heating mantle, Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzil (5.3 g), urea (3.0 g), 30% NaOH solution (15 mL), and ethanol (75 mL).[4]
-
Expert Insight: Using a 2:1 molar ratio of urea to benzil helps to suppress the formation of the diureide byproduct and favors the desired 1:1 condensation.[1]
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue to reflux for at least 2 hours. The solution will turn from yellow to a clear, orange/brown solution.[4]
-
Initial Workup & Filtration: After 2 hours, stop heating and allow the mixture to cool to room temperature. Pour the reaction mixture into 125 mL of cold water and stir.[4] Allow the mixture to stand for 15 minutes. Filter this solution by suction filtration to remove any fine, insoluble by-products.[4]
-
Trustworthiness Check: This step is crucial. The desired product exists as the soluble sodium salt in the alkaline filtrate. The insoluble material is typically the unwanted diureide or other polymeric materials.[8]
-
-
Acidification & Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated HCl dropwise to render the solution strongly acidic (pH ~2). A voluminous white precipitate of 5,5-diphenylhydantoin will form immediately.[4]
-
Expert Insight: Slow addition and efficient cooling are key to forming fine, easily filterable crystals and minimizing the co-precipitation of impurities.
-
-
Isolation of Crude Product: Collect the white precipitate by suction filtration. Wash the solid with several portions of cold deionized water to remove any residual acid and inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Final Product: Collect the pure, white, crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry in an oven. The expected melting point should be sharp, around 297-298 °C.
References
-
Colacino, E., et al. (2020). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal. Available at: [Link]
-
Pawar, S. (n.d.). Practical Experiment 5: Phenytoin. Slideshare. Available at: [Link] scienze/practical-experiment-5-phenytoin
-
Scribd. (n.d.). 216 S11-Expt 5. Available at: [Link]
-
CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea. Available at: [Link]
-
ResearchGate. (2023). PROCESS OPTIMIZATION AND REACTION OPTIMIZATION OF ANTIEPILEPTIC DRUG PHENYTOIN. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. Available at: [Link]
-
Studylib. (n.d.). Benzilic Acid Rearrangement: Dilantin Synthesis. Available at: [Link]
-
PubMed. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Archiv der Pharmazie. Available at: [Link]
-
Journal of Chemical Education. (1988). The synthesis of 5,5'-diphenylhydantoin. Available at: [Link]
-
ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available at: [Link]
-
Ashnagar, A., et al. (2009). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research. Available at: [Link]
Sources
- 1. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Cell Permeability of Novel Hydantoin Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability of novel hydantoin compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability challenges in your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about why novel hydantoin compounds may exhibit poor cell permeability and the initial steps for assessment.
Q1: My novel hydantoin inhibitor is potent in biochemical assays but shows low efficacy in cell-based models. What are the likely reasons?
A1: This common discrepancy often points directly to issues with the compound's ability to cross the cell membrane and reach its intracellular target.[1] Several factors related to the physicochemical properties of your hydantoin derivative could be responsible:
-
Poor Passive Diffusion: The compound may not possess the ideal characteristics to passively diffuse across the lipid bilayer of the cell membrane. This is often governed by properties summarized in frameworks like Lipinski's Rule of Five.[2][3]
-
Active Efflux: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[4] These transporters are embedded in the cell membrane and actively pump xenobiotics (foreign substances) out of the cell, preventing them from reaching effective intracellular concentrations.[5]
-
Low Aqueous Solubility: The compound may be precipitating out of the cell culture media, which reduces the concentration available for absorption.
-
Compound Instability: The molecule could be unstable in the experimental conditions of the cell-based assay (e.g., pH, presence of enzymes), degrading before it can enter the cells.
A systematic evaluation of these factors is the first step in troubleshooting poor cellular efficacy.
Q2: What are the key physicochemical properties that govern a hydantoin compound's ability to permeate cells?
A2: The permeability of a small molecule like a hydantoin derivative is largely dictated by a balance of lipophilicity and hydrophilicity. Key parameters, often referred to as "drug-like properties," provide a strong indication of a compound's potential for good passive permeability.[6] The most influential of these are captured by Lipinski's Rule of Five , which states that poor absorption or permeation is more likely when a compound violates more than one of these rules.[7][8]
| Physicochemical Property | Lipinski's Guideline (for Oral Bioavailability) | Rationale for Cell Permeability |
| Molecular Weight (MW) | < 500 Daltons | Smaller molecules diffuse more easily across the lipid bilayer.[2] |
| Lipophilicity (LogP) | < 5 | A measure of a compound's partitioning between an oily (octanol) and an aqueous phase. A balanced LogP is crucial; too low and it won't enter the lipid membrane, too high and it may get stuck within it.[9] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | The number of O-H and N-H bonds. Fewer HBDs reduce the energy penalty of leaving the aqueous environment to enter the lipophilic membrane.[3] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The number of nitrogen and oxygen atoms. Fewer HBAs also favor partitioning into the membrane.[3] |
While these are guidelines and not absolute rules, evaluating your hydantoin series against these criteria is a critical first step in diagnosing permeability issues.[8]
Q3: What are the standard in vitro assays I should use to quantify the cell permeability of my compounds?
A3: A tiered approach using standard in vitro permeability assays is the most effective way to quantify permeability and understand the underlying mechanism.[10] The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[12] Its primary strength is isolating passive diffusion , as there are no active transporters.[13] It is an excellent first-line screen for a compound's intrinsic permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to mimic the intestinal epithelium.[14] These cells form tight junctions and express a variety of transporters, including efflux pumps like P-gp.[15] This model, therefore, measures both passive diffusion and the impact of active transport, providing a more biologically relevant prediction of in vivo absorption.[16]
Comparing the results from these two assays is a powerful diagnostic tool, as explained in the troubleshooting section below.[13]
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may encounter.
Issue 1: My hydantoin compound shows low apparent permeability (Papp) in the PAMPA assay.
-
My Observation: The calculated Papp value for my compound in the PAMPA screen is very low (e.g., < 1.0 x 10⁻⁶ cm/s).
-
Scientific Interpretation: A low Papp in the PAMPA assay strongly indicates that the compound has poor intrinsic passive permeability .[13] The molecule's physicochemical properties (e.g., high polarity, large size, excessive hydrogen bonding capacity) are likely hindering its ability to partition into and diffuse across a simple lipid membrane.[17]
Your primary path forward involves medicinal chemistry to optimize the compound's structure.
Step 1: Analyze Physicochemical Properties Review the compound's properties against Lipinski's guidelines. Does it have a high molecular weight, too many hydrogen bond donors/acceptors, or a low LogP? Computational tools can predict these properties to guide your optimization strategy.[8]
Step 2: Implement Medicinal Chemistry Modifications Based on the analysis, consider the following structural modifications:
-
Mask Polar Groups: Introduce lipophilic groups to shield hydrogen bond donors and acceptors. For hydantoins, modifications at the N-1, N-3, and C-5 positions can significantly alter these properties.[18]
-
Reduce Hydrogen Bonding: Systematically replace groups capable of hydrogen bonding. For example, an N-methylation strategy can remove an N-H donor.
-
Increase Lipophilicity (with caution): Increase the LogP by adding non-polar moieties. However, be aware that excessively high LogP can lead to poor solubility and being trapped in the membrane.[9]
-
Prodrug Approach: Consider designing a prodrug, where a lipophilic, permeable moiety is attached to your active compound.[12] This "carrier" is designed to be cleaved by intracellular enzymes, releasing the active hydantoin inside the cell.
Caption: Comparison of PAMPA and Caco-2 assays to diagnose active efflux.
Issue 3: My hydantoin compound has very low aqueous solubility, causing inconsistent results and low recovery in my permeability assays.
-
My Observation: I see visible precipitation of my compound in the donor well during the assay. The mass balance (total recovery of the compound from all chambers) is significantly less than 100%.
-
Scientific Interpretation: Poor aqueous solubility is a major confounding factor in permeability assays. [19]It leads to an overestimation of permeability if not accounted for, as the actual concentration of dissolved compound available for transport is lower than the starting nominal concentration. Low recovery can also be caused by the compound non-specifically binding to the plastic of the assay plates.
The focus here is to improve the experimental conditions to maintain compound solubility without compromising the integrity of the assay.
Step 1: Quantify Solubility First, determine the thermodynamic solubility of your compound in the assay buffer. This will tell you the maximum concentration you can reliably test.
Step 2: Modify Assay Buffer
-
Use Co-solvents: For early-stage screening, adding a small percentage of an organic solvent like DMSO (typically ≤1%) to the assay buffer can help keep the compound in solution. [20]However, be aware that high concentrations of co-solvents can disrupt the integrity of cell monolayers. [19]* Add Bovine Serum Albumin (BSA): Include BSA (e.g., 1-4%) in the basolateral (receiver) chamber. [21]This helps to mimic in vivo "sink" conditions where compounds bind to plasma proteins after absorption. It creates a strong concentration gradient and can prevent non-specific binding of lipophilic compounds to the plate, thereby improving recovery.
Step 3: Adjust pH For hydantoin derivatives that have ionizable groups, adjusting the pH of the donor buffer can improve solubility. [22]However, this must be done carefully, as pH can also affect the charge state of the compound and thus its passive permeability.
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- In Vitro Permeability Assay.
- Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- What is Lipinski's Rule of 5?. AZoLifeSciences.
- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
- Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
- Caco-2 Permeability Assay. Enamine.
- Intrinsic Membrane Permeability to Small Molecules.
- Lipinski's rule of five. Wikipedia.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.
- Technical Support Center: Troubleshooting Low Cell Permeability of Thioxanthene-Based Drug Candid
- Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. BenchChem.
- Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solv
- Troubleshooting poor cell permeability of HSD17B13 inhibitors. BenchChem.
- Challenges in Permeability Assessment for Oral Drug Product Development. PubMed Central.
- How to increase cell permeability of highly lipophillic compounds in vitro?.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. bioivt.com [bioivt.com]
- 5. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medium.com [medium.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. nuvisan.com [nuvisan.com]
- 16. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Neurotoxicity of 5,5-Diphenylhydantoin (Phenytoin) in Animal Models
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for researchers investigating the neurotoxicity of 5,5-diphenylhydantoin (phenytoin). This guide is designed to provide practical, field-proven insights into the common challenges encountered during in-vivo studies. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve experimental issues, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the design and implementation of phenytoin neurotoxicity studies.
Q1: What is the primary mechanism of phenytoin-induced neurotoxicity?
A: Phenytoin's neurotoxicity is primarily dose-dependent and stems from its main mechanism of action: blocking voltage-gated sodium channels.[1][2][3][4] At therapeutic concentrations, this action stabilizes neuronal membranes and controls seizures. However, at supra-therapeutic or toxic levels, excessive sodium channel blockade disrupts normal neuronal function, leading to CNS depression.[3] Key neurotoxic effects, such as ataxia and nystagmus, are strongly associated with the cerebellum.[5] Furthermore, emerging evidence suggests that oxidative stress plays a significant role in phenytoin-mediated toxicity, potentially through the generation of reactive oxygen species (ROS) during its metabolism, leading to lipid peroxidation and depletion of endogenous antioxidants like glutathione (GSH).[6][7][8]
Q2: How do I select an appropriate dose and administration route for my animal model?
A: Dose selection is critical and depends on whether you are modeling acute or chronic toxicity.
-
Dose: Doses in rats ranging from 100-200 mg/kg have been shown to produce behavioral deficits and maternal serum concentrations comparable to those seen therapeutically in humans.[9][10] Toxicity is concentration-dependent, with specific neurological signs appearing as serum levels rise.[1][11][12] It is imperative to conduct a pilot dose-response study in your specific animal strain to establish the desired level of toxicity without inducing excessive mortality.
-
Route of Administration:
-
Oral (gavage): This is the most common route for mimicking clinical exposure, especially in chronic studies.[13][14] However, absorption can be slow and erratic.[3]
-
Intraperitoneal (i.p.): This route is often used for acute studies to achieve rapid and predictable serum levels. Pharmacokinetic studies in rats have shown that i.p. administration is an appropriate route for assessing phenytoin's effects.[15]
-
Intravenous (i.v.): This route is associated with a high risk of cardiovascular toxicity, primarily due to the propylene glycol vehicle used in parenteral formulations, and should be used with extreme caution at slow infusion rates.[1][3]
-
Q3: What are the typical signs of neurotoxicity I should expect to see in rats or mice?
A: The signs are dose-dependent and primarily reflect cerebellar and vestibular dysfunction.[5] Common observable signs include:
-
Ataxia: An abnormal, uncoordinated gait is a hallmark of phenytoin toxicity.[5][16][17]
-
Motor deficits: Tremors, hyperactivity, or hypoactivity (sex-dependent effects have been reported).[17][19][20]
-
Behavioral changes: Lethargy, confusion, and at very high doses, seizures can paradoxically occur.[1][11][21]
Q4: Why am I seeing significant variability in the neurotoxic response between animals in the same dose group?
A: Variability is a known challenge. Several factors can contribute:
-
Pharmacokinetics: Phenytoin exhibits saturable, zero-order metabolism in the liver (primarily via CYP2C9 and CYP2C19), meaning small increases in dose can lead to disproportionately large increases in plasma concentration.[1][3] Minor individual differences in metabolic rate can therefore cause large variations in drug exposure.
-
Genetics: Genetic polymorphisms in metabolizing enzymes can lead to different rates of drug clearance.[2]
-
Protein Binding: Phenytoin is highly protein-bound (~90%) to albumin.[1][3] Only the unbound fraction is active. Conditions that affect albumin levels (e.g., stress, illness) can alter the free drug concentration and thus toxicity.
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Animal Mortality or Unexpected Severe Systemic Toxicity
Q: My animals are showing severe lethargy, rapid weight loss, or high mortality rates, even at doses reported in the literature. What's going wrong?
-
Potential Cause 1: Dose Miscalculation or Formulation Error.
-
Scientific Rationale: Phenytoin has a narrow therapeutic index.[16] A small error in weighing the compound or calculating the concentration of the dosing solution can lead to a significant overdose.
-
Solution: Double-check all calculations. Have a second researcher independently verify the math. When using the sodium salt of phenytoin, remember to adjust the molecular weight accordingly. It has been shown that sodium phenytoin can be more developmentally neurotoxic at lower doses than phenytoin acid.[13]
-
-
Potential Cause 2: Rapid Intravenous Administration.
-
Scientific Rationale: The parenteral vehicle for phenytoin often contains propylene glycol, which is a cardiac depressant. Rapid IV infusion can lead to hypotension, bradycardia, and asystole, independent of phenytoin's neural effects.[1]
-
Solution: If IV administration is necessary, infuse the solution very slowly (e.g., not exceeding a rate equivalent to 50 mg/min in humans) and monitor the animal for cardiovascular distress.[1] For most neurotoxicity studies, oral or IP routes are safer.
-
-
Potential Cause 3: Animal Strain or Health Status.
-
Scientific Rationale: Different strains of rats and mice can have varying metabolic capacities. Underlying health issues, particularly those affecting liver or kidney function, can impair drug clearance and dramatically increase toxicity.[1]
-
Solution: Ensure all animals are healthy and free of disease before starting the study. If using a new strain, perform a preliminary dose-finding study with a small number of animals to establish a tolerable dose range.
-
Issue 2: Inconsistent or Absent Neurotoxic Effects
Q: I'm administering what should be a neurotoxic dose of phenytoin, but my animals show minimal or highly variable behavioral deficits. Why?
-
Potential Cause 1: Poor Bioavailability or Absorption.
-
Scientific Rationale: Oral absorption of phenytoin can be slow, erratic, and incomplete.[2][3] The compound can precipitate in the acidic environment of the stomach. If using a suspension, inadequate mixing can lead to inconsistent dosing.
-
Solution: Ensure your dosing vehicle is appropriate and that the compound is uniformly suspended before each administration. Consider measuring serum phenytoin levels in a satellite group of animals to confirm systemic exposure and correlate it with behavioral outcomes. Therapeutic levels are typically 10-20 mcg/mL, with toxicity appearing at levels >20 mcg/mL.[12]
-
-
Potential Cause 2: Insensitive or Inappropriate Behavioral Assays.
-
Scientific Rationale: Phenytoin-induced neurotoxicity manifests primarily as deficits in motor coordination and balance. Assays that measure general activity (e.g., open field) may not be sensitive enough to detect the specific deficits.
-
Solution: Employ a battery of tests that specifically challenge cerebellar and vestibular function. The Rotarod test is highly effective for quantifying motor coordination deficits.[22] Other useful tests include beam walking, gait analysis, and observation for ataxia and tremor.
-
-
Potential Cause 3: Timing of Observation.
-
Scientific Rationale: Following an acute dose, the peak toxic effect will depend on the route of administration and the drug's absorption and distribution kinetics. Peak blood levels after oral ingestion can be delayed by 3-12 hours or even longer in an overdose scenario.[2][3]
-
Solution: Conduct behavioral testing at multiple time points after dosing to capture the peak effect. For an acute oral dose, consider testing at 2, 4, 8, and 24 hours post-administration to build a time-course of toxicity.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing unexpected experimental outcomes.
Caption: Troubleshooting workflow for phenytoin neurotoxicity studies.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them to your specific institutional guidelines (IACUC) and experimental goals.
Protocol 1: Induction of Acute Neurotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week before the experiment.
-
Compound Preparation:
-
Weigh 5,5-diphenylhydantoin (phenytoin acid).
-
Prepare a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Create a suspension at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg volume). Ensure the suspension is continuously stirred to maintain homogeneity.
-
-
Administration:
-
Administer the phenytoin suspension via oral gavage.
-
The control group should receive the vehicle only.
-
-
Post-Dosing Monitoring:
-
Observe animals continuously for the first 4 hours and then at regular intervals (e.g., 8, 12, 24 hours).
-
Score for clinical signs of toxicity (see Table 2).
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation & Training (3 days prior to testing):
-
Day 1-2: Place each rat on the stationary rod for 60 seconds. Then, run the rod at a constant low speed (e.g., 4 RPM) for 120 seconds. Repeat 3 times per day.
-
Day 3: Train the rats on the accelerating protocol (e.g., 4 to 40 RPM over 5 minutes). Perform 3 trials. This establishes a baseline performance.
-
-
Testing:
-
At the desired time point after phenytoin administration, place the rat on the rotarod.
-
Begin the accelerating protocol (4-40 RPM over 5 minutes).
-
Record the latency to fall (in seconds). If the animal clings to the rod and makes a full rotation, the trial should be stopped and the time recorded.
-
Perform 3 trials per animal and use the average latency for analysis.
-
Protocol 3: Assessment of Oxidative Stress in the Cerebellum
-
Tissue Collection:
-
At the experimental endpoint, euthanize the animal according to approved IACUC protocols.
-
Rapidly dissect the cerebellum on ice.
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
-
Tissue Homogenization:
-
Homogenize the cerebellar tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate to obtain the supernatant for biochemical assays.
-
-
Biochemical Assays:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit. Increased MDA indicates higher lipid peroxidation.[6]
-
Reduced Glutathione (GSH): Measure GSH levels using a commercial kit based on the DTNB (Ellman's reagent) method. A decrease in GSH levels suggests depletion of antioxidant defenses.[6][7]
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit. Changes in SOD activity can indicate a response to oxidative stress.[6]
-
Section 4: Data Interpretation and Key Endpoints
Data Presentation Tables
Table 1: Correlation of Phenytoin Serum Levels with Neurotoxic Signs
| Total Serum Phenytoin (mcg/mL) | Expected Clinical Signs in Animal Models |
| < 10 | Rare to no observable side effects. |
| 10 - 20 | Occasional mild nystagmus.[1][11][12] |
| 20 - 30 | Consistent nystagmus, possible mild ataxia.[1][11][12] |
| 30 - 40 | Clear ataxia, slurred speech equivalent (altered vocalization), tremors.[1][11][12] |
| 40 - 50 | Lethargy, confusion, significant motor impairment.[1][11][12] |
| > 50 | Stupor, coma, and potentially seizures.[1][11][21] |
Table 2: Key Endpoints for Assessing Phenytoin Neurotoxicity
| Category | Endpoint | Method of Assessment |
| Behavioral | Motor Coordination & Balance | Rotarod Test, Beam Walking Test |
| Gait Abnormalities | Footprint Analysis, Automated Gait Analysis Systems | |
| General Activity | Open Field Test (Note: may show hyper- or hypo-activity)[19] | |
| Clinical Signs | Observation Scoring (Ataxia, Tremor, Nystagmus) | |
| Biochemical | Oxidative Stress | Measurement of MDA, GSH, SOD, Catalase in Cerebellum[6][8] |
| Drug Exposure | HPLC or Immunoassay for Serum Phenytoin Concentration[23] | |
| Histopathological | Neuronal Damage | H&E Staining, Nissl Staining, or Immunohistochemistry (e.g., for Purkinje cell loss in the cerebellum)[5][24] |
Core Mechanistic Pathway
The following diagram illustrates the proposed signaling pathway leading from phenytoin overdose to observable neurotoxicity.
Caption: Proposed pathway of phenytoin-induced neurotoxicity.
References
- Developmental Neurotoxicity of Anticonvulsants: Human and Animal Evidence on Phenytoin. (URL not available)
-
Phenytoin Toxicity - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2024-12-27). Available from: [Link]
-
Phenytoin toxicity - LITFL. (2020-11-03). Available from: [Link]
- Molecular and Genetic Mechanisms of Neurotoxicity During Anti-seizure Medic
-
Common histopathological processes of phenytoin drug eruption - PubMed. Available from: [Link]
-
Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023-08-05). Available from: [Link]
-
Phenytoin - StatPearls - NCBI Bookshelf - NIH. (2023-07-10). Available from: [Link]
-
Phenytoin toxicity and it's management - a systematic review. (2024-12-23). Available from: [Link]
-
Dose-response effects of prenatal phenytoin exposure in rats: effects on early locomotion, maze learning, and memory as a function of phenytoin-induced circling behavior - PubMed. (1990-03-01). Available from: [Link]
-
Incidence of seizures with phenytoin toxicity - Neurology.org. (1985-12-01). Available from: [Link]
-
Phenytoin Toxicity Clinical Presentation: History, Physical Examination. (2024-12-27). Available from: [Link]
-
Prenatal exposure to sodium phenytoin in rats induces complex maze learning deficits comparable to those induced by exposure to phenytoin acid at half the dose - PubMed. Available from: [Link]
-
Behavioral outcome after prenatal exposure to phenytoin in rats - PubMed - NIH. (1983-04-01). Available from: [Link]
-
Developmental toxicity and pharmacokinetics of phenytoin in the rhesus macaque: an interspecies comparison - PubMed. Available from: [Link]
-
Phenytoin-mediated oxidative stress in serum of female epileptics: a possible pathogenesis in the fetal hydantoin syndrome - PubMed. (1997-03-01). Available from: [Link]
- Phenytoin and damage to the cerebellum – a systematic review of published cases. (URL not available)
-
5,5-Diphenylhydantoin antagonizes neurochemical and behavioral effects of p,p'-DDT but not of chlordecone - PubMed. (1986-12-01). Available from: [Link]
-
Phenytoin Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. (2024-12-27). Available from: [Link]
-
Studies on 5, 5'-diphenylhydantoin (dilantin) in animals and man - PubMed. (1956-11-01). Available from: [Link]
-
9 Common and Rare Phenytoin Side Effects - GoodRx. (2023-08-21). Available from: [Link]
-
Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI. (2023-03-24). Available from: [Link]
-
Toxicology and Carcinogenesis Studies of 5,5-Diphenylhydantoin (CAS No. 57-41-0) (Phenytoin) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed. (1993-11-01). Available from: [Link]
-
Phenytoin Toxicity with High Dose, Concomitant Ascorbic Acid Dosing - PMC - NIH. Available from: [Link]
-
Multi-biomarker approach to evaluate the neurotoxic effects of environmentally relevant concentrations of phenytoin on adult zebrafish Danio rerio - OUCI. Available from: [Link]
-
Animal behavioral methods in neurotoxicity assessment: SGOMSEC joint report - PMC - NIH. Available from: [Link]
-
Phenytoin (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]
-
Thymoquinone Potentiates the Effect of Phenytoin against Electroshock-Induced Convulsions in Rats by Reducing the Hyperactivation of m-TOR Pathway and Neuroinflammation: Evidence from In Vivo, In Vitro and Computational Studies - MDPI. Available from: [Link]
-
A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice | International Journal of Basic & Clinical Pharmacology. (2017-10-25). Available from: [Link]
-
Phenytoin: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2023-08-11). Available from: [Link]
-
Effects of phenytoin on glutathione status and oxidative stress biomarker gene mRNA levels in cultured precision human liver slices - PubMed. (2001-01-01). Available from: [Link]
-
Acute exposure to environmentally relevant concentrations of phenytoin damages early development and induces oxidative stress in zebrafish embryos - PubMed. (2022-01-03). Available from: [Link]
-
Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - NCBI. Available from: [Link]
-
Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures - PubMed. Available from: [Link]
-
Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high‐performance liquid chromatography - PMC - PubMed Central. Available from: [Link]
-
Phenytoin toxicity - PMC - PubMed Central. Available from: [Link]
-
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - MDPI. Available from: [Link]
-
Phenytoin Toxicity: A Case Report - Journal of Young Pharmacists. Available from: [Link]
-
Thymoquinone Potentiates the Effect of Phenytoin against Electroshock-Induced Convulsions in Rats by Reducing the Hyperactivation of m-TOR Pathway and Neuroinflammation: Evidence from In Vivo, In Vitro and Computational Studies - PMC - PubMed Central. (2021-11-08). Available from: [Link]
Sources
- 1. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. litfl.com [litfl.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phenytoin-mediated oxidative stress in serum of female epileptics: a possible pathogenesis in the fetal hydantoin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of phenytoin on glutathione status and oxidative stress biomarker gene mRNA levels in cultured precision human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute exposure to environmentally relevant concentrations of phenytoin damages early development and induces oxidative stress in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response effects of prenatal phenytoin exposure in rats: effects on early locomotion, maze learning, and memory as a function of phenytoin-induced circling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Prenatal exposure to sodium phenytoin in rats induces complex maze learning deficits comparable to those induced by exposure to phenytoin acid at half the dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology and Carcinogenesis Studies of 5,5-Diphenylhydantoin (CAS No. 57-41-0) (Phenytoin) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenytoin toxicity and it’s management - a systematic review [wisdomlib.org]
- 17. Phenytoin Toxicity Clinical Presentation: History, Physical Examination [emedicine.medscape.com]
- 18. goodrx.com [goodrx.com]
- 19. Behavioral outcome after prenatal exposure to phenytoin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5,5-Diphenylhydantoin antagonizes neurochemical and behavioral effects of p,p'-DDT but not of chlordecone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Common histopathological processes of phenytoin drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 5,5-Diphenylhydantoin-3-butyric Acid
Welcome to the dedicated technical support guide for the purification of 5,5-Diphenylhydantoin-3-butyric acid (CAS 56976-66-0). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important phenytoin derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. This guide is structured into a set of frequently asked questions for general knowledge and a detailed troubleshooting section for when you encounter specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect when synthesizing 5,5-Diphenylhydantoin-3-butyric acid?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. The most common synthetic route to your target compound involves the N-alkylation of 5,5-diphenylhydantoin with a four-carbon electrophile (e.g., ethyl 4-bromobutanoate) followed by ester hydrolysis.
Based on this pathway, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
5,5-Diphenylhydantoin (Phenytoin): The nucleophile in the alkylation step.
-
Alkylating Agent: Such as ethyl 4-bromobutanoate or a similar reagent.
-
-
Reaction Intermediates:
-
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester: This is the direct product of the alkylation step. Its presence indicates incomplete hydrolysis.[1]
-
-
Side-Reaction Products:
-
N1-Alkylated Isomer: Phenytoin has two nucleophilic nitrogens (N1 and N3). While N3 is generally more reactive due to lower steric hindrance and higher acidity, some alkylation may occur at the N1 position.[2]
-
N1,N3-Dialkylated Product: Over-alkylation can lead to the addition of the butyric acid ester chain to both nitrogen atoms.
-
-
Upstream Impurities:
-
Benzil and Benzophenone: These are common impurities carried over from the synthesis of the 5,5-diphenylhydantoin core structure.[3]
-
A summary of these potential impurities is provided in the table below.
| Impurity Class | Specific Compound Example | Reason for Presence | Typical Removal Strategy |
| Starting Material | 5,5-Diphenylhydantoin | Incomplete alkylation reaction. | Chromatography, Base/Acid Extraction |
| Intermediate | 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester | Incomplete ester hydrolysis. | Chromatography, Recrystallization |
| Isomeric Byproduct | N1-alkylated isomer | Non-regioselective alkylation. | Chromatography |
| Over-reaction Byproduct | N1,N3-dialkylated product | Use of excess alkylating agent. | Chromatography |
| Upstream Impurity | Benzil, Benzophenone | Carried over from phenytoin synthesis. | Chromatography, Recrystallization |
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A multi-technique approach is always recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for selecting solvent systems for column chromatography. Due to the carboxylic acid moiety, adding a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) will sharpen your spots and provide more reliable Rf values by preventing streaking.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) is typically effective. The mobile phase should be acidic to ensure the carboxylic acid is protonated and well-retained. A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can detect impurities if they are present in significant amounts (>1-5%). Comparing the integrals of characteristic peaks of the product versus those of known impurities (like unreacted phenytoin or the ethyl ester intermediate) can provide a purity estimate.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the general principles for choosing a purification strategy for this molecule?
A3: The choice depends on the scale of your synthesis and the nature of the impurities. 5,5-Diphenylhydantoin-3-butyric acid is a solid organic compound with a polar carboxylic acid group and a large, relatively non-polar diphenylhydantoin core. This amphiphilic nature guides the strategy. The workflow below can help you decide.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
Q1: I've attempted recrystallization, but my product "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially if impurities are present that depress the melting point.
Causality & Explanation: Your compound is coming out of solution too quickly at a temperature where it is still molten. Slowing down the crystallization process is key.
Solutions to Try:
-
Re-heat and Add More Solvent: Place the flask back on the heat source. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation level. This ensures the compound remains dissolved for longer as it cools, allowing it to reach its freezing point before coming out of solution.[6]
-
Use a Different Solvent System: The initial solvent may be too poor. Try a solvent in which your compound has slightly higher solubility. Alternatively, use a two-solvent (binary) system. Dissolve your crude product in a minimum of a "good" hot solvent (e.g., ethanol or acetone), then slowly add a "poor" hot solvent (e.g., water or hexane) until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly. A good starting binary system for this compound would be Ethanol/Water.
-
Lower the Crystallization Temperature: If you are using a high-boiling point solvent, the solution may be too hot when saturation is reached. Try a lower-boiling solvent.
Q2: My TLC plate shows a major spot for my product but also a persistent, less polar spot that I believe is the unreacted ethyl ester intermediate. How can I remove it?
A2: This is a classic purification challenge when a reaction (in this case, hydrolysis) is incomplete. The ester intermediate is structurally very similar to your product, but it lacks the acidic proton, making it significantly less polar.
Causality & Explanation: The ester is neutral, while your product is a carboxylic acid. This difference in acidity is the key to separating them.
Solutions:
-
Acid/Base Extraction (Recommended): This is the most efficient method.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral ester will remain in the organic layer.
-
Separate the layers. You can discard the organic layer containing the ester.
-
Re-acidify the aqueous layer carefully with 1-2M HCl until the pH is ~2. Your pure product will precipitate out as a solid.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Flash Column Chromatography: If extraction is not sufficiently effective, chromatography is the next step. The ester will elute much faster than the acid. Use a mobile phase like 2-3% Methanol in Dichloromethane, or 30-40% Ethyl Acetate in Hexane with 0.5% acetic acid added to the mobile phase to ensure the carboxylic acid elutes as a sharp band.
Q3: After purification, my yield is very low. What are the common causes?
A3: Low yield is a frustrating but common problem. The cause can be in the reaction itself or during the purification workup.
Causality & Explanation: Material loss can occur at multiple stages: incomplete reactions, mechanical losses during transfers, or excessive dissolution of the product during purification.
Potential Causes & Solutions:
-
During Recrystallization:
-
Using Too Much Solvent: This is the most frequent cause. If you add too much hot solvent, the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[6] If you've already used too much, you can carefully evaporate some solvent to re-concentrate the solution.
-
Cooling Too Quickly: Rapid cooling traps impurities and leads to the formation of small, often impure, crystals that are harder to collect. Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve your product off the filter paper. Solution: Always wash your crystals with a small amount of ice-cold recrystallization solvent.
-
-
During Extraction:
-
Incomplete Precipitation: After acidifying the aqueous layer to retrieve your product, ensure the pH is low enough (pH 1-2) for complete protonation and precipitation. Check with pH paper.
-
Insufficient Extraction: If performing a liquid-liquid extraction, ensure you perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction to maximize recovery.
-
Q4: My NMR spectrum looks clean, but I suspect I have the N1-alkylated isomer mixed with my desired N3-alkylated product. How can I separate them?
A4: This is a challenging separation because the isomers have identical molecular weights and very similar polarities.
Causality & Explanation: The N1 and N3 isomers are constitutional isomers with subtle differences in their steric environment and dipole moment. These small differences must be exploited for separation.
Solution:
-
Optimized Flash Column Chromatography: This is the only practical method to separate these isomers.
-
Use a High-Resolution Stationary Phase: Standard silica gel (40-63 µm) should work, but for very difficult separations, consider finer silica.
-
Find the Right Mobile Phase: This will require careful TLC screening. Test a range of solvent systems with varying polarity. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The key is to find a system where the Rf values of the two spots are maximally different, even if the difference is small (e.g., an Rf of 0.30 vs 0.35).
-
Run a Shallow Gradient: A slow, shallow gradient during the column run will provide the best chance of resolving the two isomers. For example, instead of running 0% to 10% methanol in DCM, try a gradient of 2% to 5% methanol over many column volumes.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is ideal for purifying crude, solid 5,5-Diphenylhydantoin-3-butyric acid when impurities are minimal.
-
Solvent Preparation: Prepare a beaker of ethanol and a beaker of deionized water. Place both on a hot plate and bring them to a gentle boil.
-
Dissolution: Place your crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol dropwise while stirring until the solid just dissolves completely.
-
Induce Saturation: Remove the flask from the heat. Add hot water dropwise to the ethanol solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling & Crystallization: Cover the flask with a watch glass and leave it on a cork ring or folded paper towel to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin within 10-30 minutes.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water (in the same approximate ratio as your final solvent mixture).
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate spectroscopic method.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for complex mixtures containing multiple impurities or for separating isomers.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 20% Ethyl Acetate in Hexane + 0.5% Acetic Acid).
-
Loading: Carefully add your dry-loaded sample to the top of the packed silica bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution by TLC. A typical gradient for this compound might be:
-
Initial Phase: 20% Ethyl Acetate / 79.5% Hexane / 0.5% Acetic Acid (to elute non-polar impurities like benzophenone).
-
Gradient: Gradually increase the polarity to 50% Ethyl Acetate / 49.5% Hexane / 0.5% Acetic Acid.
-
Final Elution: Your product, being a polar acid, will elute at higher solvent polarity. The unreacted phenytoin starting material will be even more polar and elute later.
-
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 5,5-Diphenylhydantoin-3-butyric acid.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
-
Columbia University, Department of Chemistry. Crystallization Solvents. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Grzegożek, M., Nowak, K., & Szpakiewicz, B. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Molbank, 2006(2), M480. [Link]
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Hayward, R. C. (1979). Synthesis of the Anticonvulsant Drug 5,5-Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment.
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. [Link]
-
Afonso, C. A. M., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]
-
Grzegożek, M., Nowak, K., & Szpakiewicz, B. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. ResearchGate. [Link]
-
National Center for Biotechnology Information. Phenytoin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
- Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Journal of Pharmaceutical Sciences, 69(7), 853-854.
-
Chen, Y., et al. (2018). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Molecules, 23(11), 2947. [Link]
-
National Center for Biotechnology Information. Phenytoin. PubChem Compound Summary for CID 1775. [Link]
- Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
-
National Center for Biotechnology Information. Indole-3-Butyric Acid. PubChem Compound Summary for CID 8617. [Link]
- Gared, A., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega.
- Zhang, Y., et al. (2021). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
-
Arctom. ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETH.... [Link]
- Vasu, et al. (2003). Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1549-o1550. E: Structure Reports Online, 59(10), o1549-o1550.
Sources
- 1. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Drug Resistance to 5,5-Diphenylhydantoin (Phenytoin)-Based Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating drug resistance to 5,5-diphenylhydantoin (phenytoin)-based therapies. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and accelerate your research toward overcoming phenytoin resistance.
Introduction to Phenytoin Resistance
5,5-diphenylhydantoin, commonly known as phenytoin, is a cornerstone antiepileptic drug that functions by stabilizing the inactive state of voltage-gated sodium channels.[1] However, a significant portion of patients develop resistance, rendering the therapy ineffective. Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies. The primary mechanisms of phenytoin resistance can be broadly categorized into three areas:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), at the blood-brain barrier actively pumps phenytoin out of the brain, reducing its effective concentration at the target site.[2][3]
-
Altered Drug Metabolism: Genetic variations in cytochrome P450 enzymes, mainly CYP2C9 and CYP2C19, can lead to either rapid metabolism of phenytoin, lowering its systemic levels, or reduced metabolic capacity, which can contribute to toxicity and complicate dosing.[2][4][5]
-
Modification of the Drug Target: Alterations in the voltage-gated sodium channels, the direct target of phenytoin, can reduce the drug's binding affinity and efficacy.[2][6]
This guide is structured to provide practical solutions to common experimental hurdles encountered when studying each of these resistance mechanisms.
Section 1: Drug Efflux by ABC Transporters (P-glycoprotein)
Overexpression of P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-established mechanism of multidrug resistance.[7] Here, we address common issues in quantifying P-gp expression and function.
Frequently Asked Questions (FAQs): P-glycoprotein
-
Q1: What are the most suitable cell lines for studying P-gp-mediated phenytoin resistance?
-
A1: Several well-characterized cell lines are available. For a robust experimental setup, it is advisable to use a parental, drug-sensitive cell line alongside its P-gp-overexpressing, drug-resistant counterpart. Commonly used pairs include:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (MDCKII-ABCB1) and the parental MDCKII line.[7]
-
Human breast cancer cells MCF-7 and their adriamycin-resistant derivative, MCF-7/A, which overexpresses P-gp.[8][9]
-
Human chronic myeloid leukemia K562 cells and their adriamycin-resistant counterpart, K562/A.[8][9]
-
Human uterine sarcoma MES-SA cells and the doxorubicin-resistant MES-SA/DX5 cell line.[10]
-
-
-
Q2: Which fluorescent substrates are best for assessing P-gp function?
-
A2: Rhodamine 123 is a widely used and reliable fluorescent substrate for P-gp.[11][12] Its intracellular accumulation is inversely proportional to P-gp activity. Calcein-AM is another excellent option; it is a non-fluorescent P-gp substrate that is cleaved by intracellular esterases into the fluorescent and membrane-impermeable calcein.[13] The resulting fluorescence is a direct measure of substrate accumulation.
-
-
Q3: How can I confirm that the observed drug efflux is specific to P-gp?
-
A3: To ensure specificity, include a known P-gp inhibitor in your assay as a positive control. Verapamil and cyclosporin A are classic P-gp inhibitors that should increase the intracellular accumulation of your fluorescent substrate in P-gp-overexpressing cells.[11] Conversely, inhibitors of other ABC transporters, such as probenecid for MRPs and fumitremorgin C for BCRP, should not significantly affect the accumulation of a P-gp-specific substrate like Rhodamine 123.[11]
-
Troubleshooting Guide: P-glycoprotein Functional Assays
-
Problem: High background fluorescence in my Rhodamine 123 accumulation assay.
-
Potential Causes & Solutions:
-
Sub-optimal Dye Concentration: High concentrations of Rhodamine 123 can lead to self-quenching and increased background. Perform a concentration-response curve to determine the optimal, non-saturating concentration for your cell line. A typical starting concentration is 5.25 µM.[11]
-
Inadequate Washing: Insufficient washing will leave extracellular dye, contributing to high background. Wash cells at least three times with ice-cold phosphate-buffered saline (PBS) after dye loading to effectively remove excess Rhodamine 123.[14]
-
Light Sensitivity: Rhodamine 123 is light-sensitive. Protect your solutions and plates from light as much as possible to prevent photobleaching and the generation of fluorescent artifacts.
-
Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Before starting your experiment, measure the fluorescence of unstained cells to establish a baseline. This background can be subtracted from your experimental values.
-
-
-
Problem: I am not observing a significant difference in substrate accumulation between my parental and P-gp-overexpressing cell lines.
-
Potential Causes & Solutions:
-
Low P-gp Expression: The level of P-gp expression may not be high enough to produce a detectable difference. Confirm P-gp expression levels using Western blotting or quantitative PCR (qPCR). If expression is low, consider using a different resistant cell line or further selecting your current line with increasing concentrations of a P-gp substrate drug.
-
Incorrect Assay Timing: The kinetics of substrate uptake and efflux are critical. Optimize the incubation time for both dye loading and efflux. For Rhodamine 123, a 30-minute loading time is a good starting point.[11] The efflux phase should be long enough to observe a difference but short enough to remain in the linear phase of the assay, typically around 7.5 minutes.[14]
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect membrane transport processes. Always perform a viability assay (e.g., trypan blue exclusion) in parallel.
-
-
Experimental Protocol: Rhodamine 123 Efflux Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of P-gp inhibitors.[1]
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/A) and parental cells (e.g., MCF-7) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Incubation: The next day, remove the culture medium and wash the cells once with pre-warmed Hank's Balanced Salt Solution (HBSS). Add HBSS containing your test compounds or a positive control inhibitor (e.g., verapamil) and incubate at 37°C for 30 minutes.
-
Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate at 37°C for 30 minutes, protected from light.
-
Efflux and Measurement:
-
Accumulation Assay: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells with a suitable lysis buffer and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~505 nm, emission ~525 nm).[14]
-
Efflux Assay: After loading, wash the cells three times with ice-cold PBS. Add pre-warmed HBSS (with or without inhibitors) and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). Measure the fluorescence remaining in the cells as described above. A decrease in fluorescence over time indicates active efflux.
-
Visualization of P-glycoprotein-Mediated Efflux
Caption: P-glycoprotein utilizes ATP hydrolysis to efflux phenytoin from the cell.
Section 2: Altered Drug Metabolism by Cytochrome P450 Enzymes
The metabolism of phenytoin is primarily carried out by the cytochrome P450 enzymes CYP2C9 and CYP2C19.[15] Genetic polymorphisms in the CYP2C9 gene can significantly alter enzyme activity, impacting phenytoin clearance and patient response.
Frequently Asked Questions (FAQs): CYP2C9 Genotyping
-
Q1: Which CYP2C9 alleles are most important to screen for in phenytoin resistance studies?
-
A1: The Association for Molecular Pathology and the College of American Pathologists have recommended a tiered system for clinical CYP2C9 genotyping.[6]
-
Tier 1 Alleles (recommended for all clinical assays): CYP2C92,3,5,6,8, and**11. These alleles are associated with decreased enzyme function and are found at appreciable frequencies in major ethnic populations.[6]
-
Tier 2 Alleles (optional): These are alleles with less well-established functional consequences or that are rarer in the general population.[6]
-
-
-
Q2: What are the most common methods for CYP2C9 genotyping?
-
A2: Several methods are available, each with its own advantages and disadvantages:
-
Real-Time PCR (RT-PCR) with allele-specific probes: This is a rapid and widely used method for detecting known single nucleotide polymorphisms (SNPs).[16]
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method is cost-effective but can be more time-consuming than RT-PCR.[17]
-
Pyrosequencing: This technique offers high accuracy and is more time-efficient than PCR-RFLP, making it suitable for higher throughput applications.[17]
-
Sanger Sequencing and Next-Generation Sequencing (NGS): These methods can identify both known and novel variants but are generally more expensive and require more complex data analysis.[6]
-
-
-
Q3: Where can I obtain genomic DNA samples with known CYP2C9 genotypes to use as controls?
-
A3: The Coriell Institute for Medical Research offers DNA samples from diverse populations with well-characterized genotypes for various pharmacogenes, including CYP2C9.[18] Using these as controls is essential for validating your genotyping assay.
-
Troubleshooting Guide: CYP2C9 Genotyping by RT-PCR
-
Problem: My RT-PCR assay is showing ambiguous or no amplification for certain samples.
-
Potential Causes & Solutions:
-
Poor DNA Quality: Degraded or impure DNA can inhibit PCR. Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis. If necessary, re-extract the DNA using a high-quality kit.
-
Primer/Probe Design: Sub-optimal primer or probe design can lead to inefficient amplification or non-specific binding. Ensure your primers and probes are specific to the target sequence and do not form secondary structures. Use a validated, published primer/probe set whenever possible.
-
Incorrect Annealing Temperature: The annealing temperature is critical for specific primer binding. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primer set.
-
Presence of a Novel Variant: Your primers or probes may be designed to bind to a region that contains an unknown SNP in some individuals, preventing amplification. If you consistently have issues with specific samples, consider sequencing the problematic region to check for novel variants.
-
-
Table: Key CYP2C9 Alleles and their Functional Impact
| Allele | Key Polymorphism | Consequence | Functional Status |
| CYP2C92 | c.430C>T | p.Arg144Cys | Decreased activity |
| CYP2C93 | c.1075A>C | p.Ile359Leu | Decreased activity |
| CYP2C95 | c.1080C>G | p.Asp360Glu | No activity |
| CYP2C96 | c.818delA | Frameshift | No activity |
| CYP2C98 | c.449G>A | p.Arg150His | Decreased activity |
| CYP2C911 | c.1003C>T | p.Arg335Trp | Decreased activity |
Data sourced from PharmGKB.[6]
Visualization of Phenytoin Metabolism
Caption: Major metabolic pathway of phenytoin via cytochrome P450 enzymes.[15]
Section 3: Drug Target Modifications (Voltage-Gated Sodium Channels)
Phenytoin exerts its anticonvulsant effects by binding to voltage-gated sodium channels and stabilizing their inactive state.[19] Alterations in these channels can reduce drug binding and lead to resistance. Electrophysiological techniques, such as patch-clamp, are the gold standard for studying these modifications.
Frequently Asked Questions (FAQs): Sodium Channel Analysis
-
Q1: What is the best experimental preparation for studying the effects of phenytoin on sodium channels?
-
A1: Cultured neurons or cell lines expressing specific sodium channel subunits (e.g., HEK293 cells transfected with SCN1A) are excellent systems for patch-clamp analysis.[19] They allow for precise control of the extracellular environment and direct application of phenytoin. Small cells from adult rat dorsal root ganglia have also been used effectively.[20]
-
-
Q2: What are the expected effects of phenytoin on sodium currents in a patch-clamp experiment?
-
A2: Phenytoin reduces sodium currents by promoting the inactivated state of the channel. This effect is both voltage- and frequency-dependent. You should expect to see a greater reduction in sodium current with more depolarized holding potentials and with repetitive stimulation (e.g., at frequencies of 2 Hz or higher).[19]
-
-
Q3: How can I isolate sodium currents from other ionic currents?
-
A3: To isolate sodium currents, you need to block other channels pharmacologically. Your extracellular solution should contain blockers for potassium channels (e.g., tetraethylammonium, 4-aminopyridine) and calcium channels (e.g., cadmium chloride). The intracellular solution in your pipette should also contain potassium channel blockers (e.g., cesium fluoride).
-
Troubleshooting Guide: Whole-Cell Patch-Clamp Recordings
-
Problem: I am having difficulty forming a stable gigaohm (GΩ) seal.
-
Potential Causes & Solutions:
-
Pipette Tip Quality: The pipette tip should be clean and have a smooth, fire-polished opening. Debris on the tip can prevent a tight seal. Ensure your pipettes are pulled fresh and stored in a clean, dust-free environment.
-
Cell Health: Only patch onto healthy-looking cells with smooth membranes. Unhealthy cells will not form a stable seal.
-
Vibrations: The patch-clamp rig is extremely sensitive to vibrations. Ensure your setup is on an anti-vibration table and that there are no nearby sources of mechanical noise.
-
-
-
Problem: The cell dies shortly after I achieve the whole-cell configuration.
-
Potential Causes & Solutions:
-
Osmolarity Mismatch: A significant difference in osmolarity between your intracellular pipette solution and the extracellular bath solution can cause the cell to swell or shrink, leading to cell death. Measure and adjust the osmolarity of both solutions to be within a physiological range (typically around 290-310 mOsm).
-
Intracellular Solution Composition: The composition of your pipette solution is critical for cell health. Ensure it contains essential components like ATP and GTP to support cellular metabolism.
-
Excessive Suction: Applying too much suction when rupturing the membrane patch can damage the cell. Use gentle, brief pulses of suction.
-
-
Experimental Workflow: Whole-Cell Voltage-Clamp
Caption: Simplified workflow for whole-cell patch-clamp recording of sodium currents.[21]
References
- Whalen, K. (Ed.). (2015). Lippincott Illustrated Reviews: Pharmacology (6th ed.). Wolters Kluwer.
-
Quantitative Assessment of P-Glycoprotein Expression and Function Using Confocal Image Analysis. Microscopy and Microanalysis, 20(5), 1329-1339. [Link]
-
Comparison of cytochrome P450 2C9 genotyping methods and implications for the clinical laboratory. Pharmacotherapy, 24(9), 1161-1169. [Link]
-
Animal Models of Pharmacoresistant Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Major metabolic pathways of phenytoin in humans. ResearchGate. [Link]
-
Major metabolic pathways of phenytoin in humans. ResearchGate. [Link]
-
Pharmacological characterization of phenytoin-resistant amygdala-kindled rats, a new model of drug-resistant partial epilepsy. Epilepsy Research, 12(2), 95-104. [Link]
-
Determination of CYP2D6, CYP2C9 and CYP2C19 genotypes with Tag-It mutation detection assays. The Pharmacogenomics Journal, 5(1), 40-47. [Link]
-
Recommendations for Clinical CYP2C9 Genotyping Allele Selection: A Joint Recommendation of the Association for Molecular Pathology and College of American Pathologists. The Journal of Molecular Diagnostics, 21(5), 746-755. [Link]
-
Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 23(19), 11848. [Link]
-
Experimental Models for the Study of Drug-Resistant Epilepsy. ResearchGate. [Link]
-
Quantitative Assessment of P-Glycoprotein Expression and Function Using Confocal Image Analysis. Microscopy and Microanalysis, 20(5), 1329-1339. [Link]
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 485. [Link]
-
Characterization of phenytoin-resistant kindled rats, a new model of drug-resistant partial epilepsy: influence of experimental and environmental factors. Epilepsy Research, 34(2-3), 169-179. [Link]
-
Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers. Biochemical Pharmacology, 53(12), 1847-1854. [Link]
-
Quantification of P-Glycoprotein in the Gastrointestinal Tract of Humans and Rodents: Methodology, Gut Region, Sex, and Species Matter. Molecular Pharmaceutics, 15(11), 5226-5235. [Link]
-
The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells. Cancer Letters, 272(2), 171-185. [Link]
-
PharmGKB summary: phenytoin pathway. Pharmacogenetics and Genomics, 22(7), 559-565. [Link]
-
Cytochrome P450 2C9 Genotyping. Labcorp. [Link]
-
Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLoS ONE, 7(3), e33253. [Link]
-
P-glycoprotein (P-gp) activity assessed through the Rhodamine 123 (Rho 123) accumulation. ResearchGate. [Link]
-
Quantification of P-glycoprotein function using [18F]MC225 PET. University of Groningen. [Link]
-
Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. Neoplasia, 39, 100891. [Link]
-
c-MET tyrosine kinase inhibitors reverse drug resistance mediated by the ATP-binding cassette transporter B1 (ABCB1) in cancer cells. Investigational New Drugs. [Link]
-
Phenytoin – Pharmacokinetics. University of Lausanne. [Link]
-
Cytochrome P450 2C9 Genotype. Quest Diagnostics. [Link]
-
Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. Neoplasia, 39, 100891. [Link]
-
Dose–response curves for parental and multidrug-resistant cell lines. ResearchGate. [Link]
-
Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells. Proceedings of the National Academy of Sciences of the United States of America, 82(21), 7227-7231. [Link]
-
Patch-clamp protocol. scientifica.uk.com. [Link]
-
Phenytoin and carbamazepine: differential inhibition of sodium currents in small cells from adult rat dorsal root ganglia. Neuroscience Letters, 226(2), 95-98. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
-
101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]
-
Characterization of Functional Assays of Multidrug Resistance P-glycoprotein Transport Activity. Journal of Nuclear Medicine, 38(1), 153-159. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of phenytoin-resistant amygdala-kindled rats, a new model of drug-resistant partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommendations for Clinical CYP2C9 Genotyping Allele Selection: A Joint Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-MET tyrosine kinase inhibitors reverse drug resistance mediated by the ATP-binding cassette transporter B1 (ABCB1) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of p-glycoprotein expression and function using confocal image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
- 17. Comparison of cytochrome P450 2C9 genotyping methods and implications for the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of CYP2D6, CYP2C9 and CYP2C19 genotypes with Tag-It mutation detection assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenytoin and carbamazepine: differential inhibition of sodium currents in small cells from adult rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Validation & Comparative
A Comparative Analysis of 5,5-Diphenylhydantoin-3-butyric acid and Phenytoin: Efficacy, and Neurotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (5,5-diphenylhydantoin) has been a cornerstone in the management of epilepsy for decades, effectively controlling tonic-clonic and focal seizures.[1][2] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[3][4] Despite its efficacy, phenytoin's clinical utility is hampered by a narrow therapeutic index, complex pharmacokinetics, and a range of adverse effects.[1][5] This has spurred the development of derivatives and prodrugs aimed at improving its physicochemical properties and therapeutic profile. One such derivative is 5,5-Diphenylhydantoin-3-butyric acid, a compound designed to potentially enhance solubility and alter pharmacokinetic parameters.
Chemical Structures and Rationale for Derivatization
The chemical structures of phenytoin and 5,5-Diphenylhydantoin-3-butyric acid are depicted below. The addition of a butyric acid moiety at the N-3 position of the hydantoin ring in 5,5-Diphenylhydantoin-3-butyric acid is a strategic modification. This alteration is intended to increase the water solubility of the compound, which could potentially lead to improved oral bioavailability and suitability for parenteral formulations. Furthermore, as a potential prodrug, 5,5-Diphenylhydantoin-3-butyric acid may be metabolized in vivo to release the active phenytoin molecule.
| Compound | Chemical Structure |
| Phenytoin | |
| 5,5-Diphenylhydantoin-3-butyric acid |
Comparative Efficacy Assessment: The Maximal Electroshock (MES) Seizure Model
The maximal electroshock (MES) test is a widely accepted preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][6] The test evaluates a compound's ability to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.
Experimental Protocol: Maximal Electroshock (MES) Test
Objective: To determine the anticonvulsant efficacy of a test compound by assessing its ability to protect against MES-induced tonic hindlimb extension in rodents.
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g).
-
Electroconvulsometer.
-
Corneal electrodes.
-
Test compound (5,5-Diphenylhydantoin-3-butyric acid) and reference compound (phenytoin), each dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control (vehicle), positive control (phenytoin), and test groups (different doses of 5,5-Diphenylhydantoin-3-butyric acid). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Administer the vehicle, phenytoin, or test compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection).
-
Pre-treatment Time: Conduct the MES test at the time of predicted peak effect of the compounds. This is often determined through preliminary pharmacokinetic studies.
-
Induction of Seizure:
-
Gently restrain the animal.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) for a short duration (e.g., 0.2 seconds).[6]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is the endpoint for protection.
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection.
-
Determine the median effective dose (ED₅₀) for each compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Hypothetical Efficacy Comparison
While awaiting experimental data for 5,5-Diphenylhydantoin-3-butyric acid, we can hypothesize its potential efficacy relative to phenytoin. If 5,5-Diphenylhydantoin-3-butyric acid acts as a prodrug, its efficacy will depend on the rate and extent of its conversion to phenytoin. Improved bioavailability could potentially lead to a lower ED₅₀ compared to phenytoin when administered orally.
| Parameter | Phenytoin | 5,5-Diphenylhydantoin-3-butyric acid (Hypothetical) |
| Anticipated ED₅₀ (MES test, oral) | Established value | Potentially lower due to enhanced bioavailability |
| Mechanism of Action | Blocks voltage-gated sodium channels | Expected to be the same as phenytoin following in vivo conversion |
Neurotoxicity Assessment: The Rotorod Test
A crucial aspect of developing new anticonvulsant drugs is to assess their potential for motor impairment and neurotoxicity. The rotorod test is a standard behavioral assay used to evaluate motor coordination, balance, and motor learning in rodents.[4]
Experimental Protocol: Rotorod Test
Objective: To assess the neurotoxicity of a test compound by measuring its effect on motor coordination and balance.
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g).
-
Rotarod apparatus.
-
Test compound (5,5-Diphenylhydantoin-3-butyric acid) and reference compound (phenytoin).
-
Vehicle control.
Procedure:
-
Animal Training:
-
Acclimate the animals to the testing room.
-
Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the test day. This establishes a baseline performance.
-
-
Drug Administration: On the test day, administer the vehicle, phenytoin, or test compound at various doses.
-
Testing:
-
At the time of predicted peak effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically terminated if the animal falls or passively rotates with the rod for two consecutive revolutions.
-
-
Data Analysis:
-
Compare the latency to fall for the drug-treated groups with the vehicle-treated group.
-
Determine the median toxic dose (TD₅₀), which is the dose that causes motor impairment in 50% of the animals.
-
Protective Index
The therapeutic utility of an anticonvulsant is often expressed as the Protective Index (PI), which is the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider margin of safety.
| Parameter | Phenytoin | 5,5-Diphenylhydantoin-3-butyric acid (Hypothetical) |
| Anticipated TD₅₀ (Rotorod test) | Established value | To be determined experimentally |
| Protective Index (PI) | Established value | Potentially higher if neurotoxicity is reduced or efficacy is increased |
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic profile of phenytoin is complex, characterized by nonlinear elimination kinetics and high plasma protein binding.[5][7] The butyric acid derivative may exhibit altered pharmacokinetic properties.
Potential Advantages of 5,5-Diphenylhydantoin-3-butyric acid:
-
Improved Solubility: May lead to more predictable oral absorption and the feasibility of parenteral formulations.
-
Prodrug Strategy: Could potentially bypass some of the absorption issues associated with phenytoin.
Key Pharmacokinetic Parameters to Evaluate:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax) : The peak plasma concentration.
-
Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.
-
Half-life (t1/2) : The time required for the plasma concentration to decrease by half.
-
Metabolism : The rate and pathway of conversion to phenytoin and other metabolites.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for phenytoin, and presumably for 5,5-Diphenylhydantoin-3-butyric acid following its conversion, is the use-dependent blockade of voltage-gated sodium channels.
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel anticonvulsant candidate like 5,5-Diphenylhydantoin-3-butyric acid follows a structured workflow.
Caption: Preclinical evaluation workflow for a novel anticonvulsant.
Conclusion
5,5-Diphenylhydantoin-3-butyric acid represents a rational chemical modification of phenytoin aimed at improving its pharmaceutical properties. While direct comparative efficacy and neurotoxicity data are currently lacking, this guide provides the established framework and detailed experimental protocols necessary for such an evaluation. The MES and rotorod tests are fundamental assays that will be critical in determining if the derivatization of phenytoin with a butyric acid moiety translates into a superior therapeutic profile. Future studies directly comparing the two compounds are warranted to fully elucidate the potential of 5,5-Diphenylhydantoin-3-butyric acid as a novel anticonvulsant agent.
References
-
Phenytoin - Wikipedia. [Link]
-
What is the mechanism of Phenytoin? - Patsnap Synapse. [Link]
-
Phenytoin: mechanisms of its anticonvulsant action - PubMed. [Link]
-
Phenytoin - StatPearls - NCBI Bookshelf. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. [Link]
-
Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. [Link]
-
Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. [Link]
-
How to Use Rotarod to Do Rotarod Test for Mouse and Rats - BioMed. [Link]
-
Rotarod test - Protocols.io. [Link]
-
Rotarod-Test for Mice - Protocols.io. [Link]
-
NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. [Link]
-
Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC - NIH. [Link]
-
Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - MDPI. [Link]
-
Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. [Link]
-
Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed. [Link]
-
Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - RSC Publishing. [Link]
-
Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment | PDF | Urea | Chemical Compounds - Scribd. [Link]
-
Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment - datapdf.com. [Link]
-
The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PubMed. [Link]
-
Effects of diphenylhydantoin in 41 epileptics institutionalized since childhood - PubMed. [Link]
-
A Comparative Study of the Effects of Phenytoin and Phenobarbital on Electrically Induced Maximal Seizures in Frogs and Mice - PubMed. [Link]
-
Effects of 5,5-diphenylhydantoin (phenytoin) on neurobehavioral toxicity of organochlorine insecticides and permethrin - PubMed. [Link]
-
Phenytoin – Pharmacokinetics. [Link]
-
Phenytoin: neuroprotection or neurotoxicity? - PubMed. [Link]
-
(PDF) Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions - ResearchGate. [Link]
-
A study of the pharmacokinetics of phenytoin (diphenylhydantoin) in epileptic patients, and the development of a nomogram for making dose increments - PubMed. [Link]
-
Pharmacokinetic study of a patient with diphenylhydantoin toxicity - PubMed. [Link]
-
Phenytoin Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin - MDPI. [Link]
-
Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]
-
IJBCP International Journal of Basic & Clinical Pharmacology Potentiation of anticonvulsant activity of phenytoin by calcium. [Link]
-
Anticonvulsant-agent... [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. A study of the pharmacokinetics of phenytoin (diphenylhydantoin) in epileptic patients, and the development of a nomogram for making dose increments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Anticonvulsant Activity in Hydantoin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies, with phenytoin being a landmark discovery that demonstrated the potential to manage seizures without the pronounced sedative effects of earlier treatments.[1][2] This guide provides a comprehensive comparative analysis of the anticonvulsant activity of hydantoin derivatives, grounded in established experimental models and structure-activity relationship (SAR) principles. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to facilitate objective comparison.
The Hydantoin Core: A Privileged Scaffold in Anticonvulsant Discovery
Hydantoins, or glycolylureas, are five-membered heterocyclic compounds that have proven to be a rich source of anticonvulsant agents.[1][3] Their significance lies in their ability to be chemically modified at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The prototypical hydantoin, phenytoin (5,5-diphenylhydantoin), revolutionized epilepsy treatment by offering a non-sedative approach to seizure control.[1][2] It is effective against partial and tonic-clonic seizures, though not absence seizures.[3][4] The exploration of hydantoin derivatives continues to be a fertile area of research, aiming to enhance efficacy, broaden the spectrum of activity, and improve safety profiles.
Mechanism of Action: Targeting Neuronal Excitability
The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neuronal cell membranes.[5][6] In epileptic states, neurons can exhibit abnormal, high-frequency firing, which is driven by the rapid opening and closing of these channels.[5][7]
Hydantoin derivatives, like phenytoin, selectively bind to the inactivated state of the voltage-gated sodium channels.[6][8] This binding stabilizes the channel in its inactive form, prolonging the refractory period during which the neuron cannot fire another action potential.[5] By slowing the recovery of these channels, hydantoins effectively filter out sustained, high-frequency neuronal discharges characteristic of seizures, while preserving normal, lower-frequency brain activity.[8] This use-dependent and frequency-dependent blockade is crucial for their ability to control seizures without causing significant general central nervous system depression.[9]
Caption: Mechanism of action of hydantoin derivatives on voltage-gated sodium channels.
Preclinical Screening: Validated Models for Assessing Anticonvulsant Efficacy
To evaluate the potential of novel hydantoin derivatives, two well-established and complementary preclinical models are employed: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[10][11] These models are critical for the initial identification and characterization of anticonvulsant activity.[11]
The Maximal Electroshock (MES) Seizure Model
The MES test is a robust model for identifying compounds effective against generalized tonic-clonic seizures.[12][13] It assesses a drug's ability to prevent the spread of a seizure discharge through neural tissue.[13] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12]
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Selection: Use male albino mice (e.g., ICR strain) weighing 20-25 grams.[14] Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test hydantoin derivative, vehicle control, and a standard drug (e.g., Phenytoin) to different groups of mice, typically via oral (p.o.) or intraperitoneal (i.p.) injection.[15]
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and reach its peak effect.[14][15]
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to minimize discomfort.[12] Place corneal electrodes gently on the eyes.[12]
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) using an electroconvulsiometer.[12][14]
-
Observation: Immediately after stimulation, observe the mouse for up to 2 minutes for the presence or absence of a tonic hindlimb extension.[15] The absence of this phase indicates protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
The Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against clonic seizures, which are characteristic of absence epilepsy.[16][17] The convulsant agent pentylenetetrazole (PTZ) is administered to induce seizures.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Selection: Use male albino mice of a consistent strain and weight range.
-
Compound Administration: Administer the test compounds, vehicle, and a standard (e.g., ethosuximide) to different groups of mice.
-
Pre-treatment Time: Allow for an appropriate pre-treatment time based on the route of administration.
-
PTZ Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[16]
-
Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures lasting for at least 3-5 seconds.[16]
-
Data Analysis: An animal is considered protected if it does not exhibit clonic spasms.[16] The ED50 is then determined.
Caption: General workflow for preclinical anticonvulsant screening.
Comparative Analysis: Structure-Activity Relationships (SAR)
The anticonvulsant activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring.[18] A key structural feature for activity against MES-induced seizures is the presence of a phenyl or another aromatic group at the C5 position of the hydantoin ring.[18]
Below is a comparative table of representative hydantoin derivatives and their reported anticonvulsant activity.
| Compound | R5 Substituent 1 | R5 Substituent 2 | Anticonvulsant Activity (MES, ED50 mg/kg) | Reference |
| Phenytoin | Phenyl | Phenyl | 30 ± 2 | [19] |
| Mephenytoin | Phenyl | Ethyl | - | [3] |
| Ethotoin | Phenyl | H | - | [3] |
| PMH 14 | p-ethylphenyl | H | 28 ± 2 | [19] |
| PMH 12 | p-methylphenyl | H | 39 ± 4 | [19] |
Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.
From SAR studies, several key insights have emerged:
-
Aromatic Substitution at C5: As mentioned, an aromatic ring at the C5 position is crucial for activity, particularly in the MES model.[18]
-
Alkyl vs. Aromatic at C5: Alkyl substituents at the C5 position can sometimes contribute to sedative properties, a characteristic that is notably absent in phenytoin.[18]
-
N-Substitution: Methylation at the N-position can decrease activity against electroshock seizures while increasing activity against chemically induced convulsions (like in the scPTZ test).[18]
-
Lipophilicity: Lipophilicity, often expressed as Log P, has been identified as a critical parameter for the anticonvulsant activity of some hydantoin series.[15][19] This suggests that the ability of the compound to cross the blood-brain barrier is a key determinant of its efficacy.
For instance, a study on phenylmethylenehydantoins (PMHs) found that derivatives with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring displayed good anticonvulsant activity.[19] Notably, PMH 14, with a p-ethylphenyl substitution, showed an ED50 of 28 ± 2 mg/kg, comparable to that of phenytoin.[19] Conversely, polar substituents like -NO2, -CN, and -OH on the phenyl ring led to reduced or inactive compounds.[19]
Future Directions and Conclusion
The hydantoin scaffold remains a highly valuable starting point for the design of novel anticonvulsant agents. The comparative analysis of derivatives, guided by standardized preclinical models like the MES and scPTZ tests, is essential for identifying promising new candidates. Future research will likely focus on synthesizing derivatives that not only exhibit potent anticonvulsant activity but also possess improved pharmacokinetic profiles and reduced side effects. The exploration of hybrid molecules, combining the hydantoin core with other pharmacophores, may also open new avenues for treating refractory epilepsy.
This guide has provided a framework for the systematic evaluation of hydantoin derivatives, emphasizing the importance of rigorous experimental design, the rationale behind model selection, and the interpretation of data within the context of structure-activity relationships. By adhering to these principles, researchers can more effectively navigate the path of anticonvulsant drug discovery.
References
-
Pandeya, S. N., & Raja, A. S. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162–1166. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenytoin? Retrieved from [Link]
-
Datar, P. A., & Kadam, V. J. (2004). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Chemical Information and Modeling, 44(4), 1493–1501. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Phenytoin? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenytoin sodium? Retrieved from [Link]
-
Multiple Authors. (n.d.). What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? Retrieved from [Link]
-
Medical Essentials. (2023). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). Retrieved from [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-177. [Link]
-
Pandey, A., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1847–1854. [Link]
-
Al-Obaid, A. M., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
Gasparyan, H., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274-288. [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 172-177. [Link]
-
Kumar, H. V., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Medicinal Chemistry, 13(8), 767-773. [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]
-
Acharya, C. (2016). SAR of Anticonvulsant Drugs. Slideshare. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 258-260. [Link]
-
Gasparyan, H., et al. (2023). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Research Journal of Pharmacy and Technology, 16(10), 4647-4653. [Link]
-
Al-Obaid, A. M., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
CUTM Courseware. (n.d.). SAR of Hydantoins. Retrieved from [Link]
-
Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 114-127. [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Image]. Retrieved from [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73–77. [Link]
-
Dr. Oracle. (2024). Subcutaneous pentylenetetrazole: Significance and symbolism. Retrieved from [Link]
-
Nath, C., et al. (2006). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Indian Journal of Experimental Biology, 44(1), 25–30. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 6. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Subcutaneous pentylenetetrazole: Significance and symbolism [wisdomlib.org]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 5,5-diphenylhydantoin (Phenytoin) Quantification
A Comparative Analysis Against Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs is paramount. 5,5-diphenylhydantoin, commonly known as phenytoin, is an anti-epileptic drug with a narrow therapeutic window, making precise monitoring of its concentration in biological matrices essential for patient safety and efficacy.[1][2][3] This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for phenytoin quantification, comparing its performance against other established analytical techniques.
The validation of a bioanalytical method is a critical process that demonstrates an assay's suitability for its intended purpose.[4] This involves a comprehensive evaluation of various parameters to ensure the reliability and accuracy of the analytical results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[5][6][7][8][9]
The Foundational Principles of Bioanalytical Method Validation
A robust bioanalytical method must be validated to ensure it is fit for purpose.[8] The core parameters assessed during validation, as stipulated by regulatory guidelines, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[10]
GC-MS Method for Phenytoin Quantification: An Experimental Protocol
This section details a validated GC-MS method for the quantification of phenytoin in human plasma. The choice of GC-MS is often predicated on its high specificity and sensitivity, making it a "gold standard" for forensic substance identification and other applications requiring precise measurements.[11]
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for accurate and reliable results, as it removes potential interferences from the biological matrix.[12][13] For this method, a solid-phase extraction (SPE) technique is employed.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: A C8-SCX SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: 500 µL of human plasma, spiked with the internal standard 5-(p-methylphenyl)-5-phenylhydantoin, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: The analyte and internal standard are eluted with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Derivatization: The eluate is evaporated to dryness under a gentle stream of nitrogen at 50°C. The residue is then derivatized with 50 µL of trimethylsulfonium hydroxide to improve the chromatographic properties of phenytoin for GC analysis.[14]
Below is a diagram illustrating the experimental workflow for the GC-MS method validation.
Caption: Workflow of the GC-MS method validation for phenytoin quantification.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled with a mass spectrometer.
-
GC Column: A capillary column such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[15]
-
Carrier Gas: Helium is used as the carrier gas.[15]
-
Oven Temperature Program: The oven temperature is initially set at 100°C for 1 minute, then ramped up to 325°C at a rate of 15°C/min, and held for 5 minutes.[15]
-
Injector Temperature: The injector temperature is maintained at 280°C.[15]
-
MS Detector: The mass spectrometer is operated in full-scan mode to identify the characteristic fragment ions of phenytoin and the internal standard.[15]
Performance Characteristics of the Validated GC-MS Method
The validation of this GC-MS method yielded the following performance characteristics:
| Validation Parameter | Result |
| Linearity (r²) | > 0.998[14] |
| Calibration Range | 50 - 1200 ng/mL[14] |
| Limit of Detection (LOD) | 15 ng/mL[14] |
| Limit of Quantification (LOQ) | 50 ng/mL[14] |
| Recovery after SPE | ≥94%[14] |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
These results demonstrate that the GC-MS method is linear, sensitive, and provides high recovery of the analyte from the biological matrix. The precision and accuracy are well within the acceptance criteria set by regulatory guidelines.
Comparative Analysis with Alternative Techniques
While GC-MS offers excellent specificity and sensitivity, other analytical techniques are also employed for phenytoin quantification. This section provides a comparative overview of the GC-MS method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that has become increasingly popular for bioanalytical applications.
-
Advantages: LC-MS/MS generally offers higher sensitivity and throughput compared to GC-MS.[16] It often requires less sample preparation and can analyze a wider range of compounds, including those that are not volatile or thermally stable.[17]
-
Disadvantages: The instrumentation for LC-MS/MS can be more expensive than for GC-MS.
A study directly comparing LC-MS/MS and GC-MS for phenytoin measurement found that the LC-MS/MS method was more sensitive, with a lower LOQ (10 ng/mL vs. 50 ng/mL for GC-MS) and required a smaller sample volume.[16]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique.
-
Advantages: HPLC-UV is a robust and reliable method for routine therapeutic drug monitoring.
-
Disadvantages: It generally has lower sensitivity and specificity compared to mass spectrometry-based methods. This can be a significant drawback when analyzing complex biological matrices where interferences are common.
Immunoassays
Immunoassays are often used in clinical settings for rapid analysis.
-
Advantages: They are typically fast, easy to perform, and can be automated for high-throughput analysis.
-
Disadvantages: Immunoassays can suffer from cross-reactivity with metabolites or other structurally similar compounds, leading to inaccurate results. A study noted that an LC/MS assay for phenytoin had a lower limit of quantitation that was 12.5 times lower than the enzyme-multiplied immunoassay technique (EMIT).[18]
The following diagram illustrates the logical comparison of the different analytical techniques.
Caption: Comparison of analytical methods for phenytoin quantification.
Conclusion and Recommendations
The validated GC-MS method presented in this guide provides a reliable and robust approach for the quantification of 5,5-diphenylhydantoin in human plasma. Its high specificity and sensitivity make it a suitable method for pharmacokinetic studies and therapeutic drug monitoring.
The choice of an analytical method should always be guided by the specific requirements of the study.
-
For studies requiring the highest level of specificity and well-established protocols, GC-MS remains an excellent choice.
-
When higher sensitivity and throughput are critical, LC-MS/MS is often the preferred method.[16]
-
For routine clinical monitoring where cost and ease of use are major considerations, HPLC-UV and immunoassays can be appropriate, although their limitations in terms of specificity should be recognized.
Ultimately, a thorough method validation, following the principles outlined in this guide and in accordance with regulatory standards, is essential to ensure the generation of high-quality, reliable data in any research or clinical setting.
References
-
von Winckelmann, S. L., Spriet, I., & Willems, L. (2008). Therapeutic Drug Monitoring of Phenytoin in Critically Ill Patients. Pharmacotherapy, 28(11), 1391–1400. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Zollner, A., et al. (2021). Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. Pharmaceuticals, 14(9), 888. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2021). Therapeutic drug monitoring of phenytoin needs vigilance: An individualized PD response is variable. [Link]
-
Tariq, R. A., & morf, J. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]
-
Specialist Pharmacy Service. (2021). Phenytoin monitoring. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
Jalal, K., et al. (2018). Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications. Journal of Clinical and Diagnostic Research, 12(10), FC01-FC05. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
Hoppel, C., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-75. [Link]
-
United States Pharmacopeia. (2006). USP Monographs: Phenytoin. [Link]
-
Molecules. (2023). Determination of Antiepileptics in Biological Samples—A Review. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2018). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]
-
Journal of Food Science and Technology. (2025). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]
-
British Journal of Clinical Pharmacology. (1982). A phenytoin assay using dried blood spot samples suitable for domiciliary therapeutic drug monitoring. [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs. [Link]
-
Journal of Chromatography B. (2019). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2017). A Review on GC-MS and Method Development and Validation. [Link]
-
LCGC International. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
-
Journal of Chromatography B. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. [Link]
-
Marshall University. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Therapeutic drug monitoring of phenytoin needs vigilance: An individualized PD response is variable | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. id-eptri.eu [id-eptri.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Determination of Antiepileptics in Biological Samples—A Review [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. marshall.edu [marshall.edu]
- 16. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 18. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of Hydantoin Analogues: A Senior Application Scientist's Perspective
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as anticonvulsants, antiarrhythmics, and, increasingly, as potent anticancer agents.[1][2] This guide provides an in-depth, comparative analysis of the antiproliferative effects of various hydantoin analogues, drawing upon key experimental data to inform researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) of different hydantoin classes, detail the experimental protocols for their evaluation, and explore the underlying mechanisms of action that contribute to their anticancer potential.
The Versatility of the Hydantoin Scaffold in Oncology
The hydantoin ring system offers multiple points for substitution, allowing for the fine-tuning of its physicochemical properties and biological targets. This structural versatility has given rise to a diverse array of analogues with distinct antiproliferative profiles. Key classes that have emerged as promising anticancer agents include spirohydantoins, 5,5-diarylhydantoins, and various N-substituted derivatives. Their mechanisms of action are equally varied, encompassing the inhibition of crucial cellular processes such as tubulin polymerization, the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.[1][2][3]
Comparative Analysis of Antiproliferative Activity
The efficacy of hydantoin analogues is typically assessed by their ability to inhibit the growth of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro antiproliferative activity of representative hydantoin derivatives from different structural classes against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Hydantoin Analogue Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spirohydantoin | Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW480 (Colon) | 16.8 | [4] |
| SW620 (Colon) | 12.9 | [4] | ||
| PC3 (Prostate) | 20.58 | [4] | ||
| 3,5-Disubstituted Hydantoin | anti-5c (Cyclopentyl group at N-3) | MCF7 (Breast) | 4.5 | [5] |
| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical) | 5.4 | [6] | |
| MCF-7 (Breast) | 2 | [6] | ||
| 3-Benzhydryl-5-phenyl hydantoin | HeLa (Cervical) | 21 | [6] | |
| MCF-7 (Breast) | 20 | [6] | ||
| MiaPaCa-2 (Pancreatic) | 22 | [6] | ||
| H460 (Lung) | 23 | [6] | ||
| SW620 (Colon) | 21 | [6] | ||
| Hydantoin-bridged Combretastatin A-4 Analogue | (R)-(-)-8d | Four human cancer cell lines (unspecified) | 0.081-0.157 | [3] |
| 5,5-Diphenylhydantoin Derivative | Compound 16 | HeLa (Cervical), A549 (Lung), MDA-MB-231 (Breast) | Average IC50: 59 | [7] |
| 5-(2-Thienyl)hydantoin Derivative | 5-(5-bromo-2-thienylmethylene)-3-morpholinomethyl-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylthio)hydantoin | Nine tumor subpanels | GI50: 15.1 | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR insights. For instance, in the 3,5-disubstituted hydantoin series, the nature of the substituent at the N-3 position significantly influences activity, with a cyclopentyl group in anti-5c conferring potent activity against MCF7 breast cancer cells.[5] The stereochemistry of the molecule also plays a crucial role, as demonstrated by the difference in activity between the syn and anti isomers of some derivatives.[5] Furthermore, the development of hydantoin-bridged analogues of known anticancer agents, such as combretastatin A-4, has yielded highly potent compounds like (R)-(-)-8d , which inhibits tubulin polymerization at nanomolar concentrations.[3]
Mechanistic Insights: Targeting Critical Cancer Pathways
The antiproliferative effects of hydantoin analogues are underpinned by their interaction with various molecular targets essential for cancer cell survival and proliferation.
Inhibition of Tubulin Polymerization
Several hydantoin derivatives, particularly those designed as analogues of microtubule-targeting agents like combretastatin A-4, exert their anticancer effects by disrupting microtubule dynamics. Compound 8d , for example, was shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Modulation of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and is often overexpressed or mutated in various cancers.[7] Some 5,5-diphenylhydantoin derivatives have been shown to inhibit EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), crucial players in tumor growth and angiogenesis.[7] The diagram below illustrates a simplified EGFR signaling pathway, highlighting the points of intervention for targeted inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of certain hydantoin analogues.
Experimental Protocols for Assessing Antiproliferative Activity
The determination of a compound's antiproliferative activity is a cornerstone of anticancer drug discovery. The following are detailed, step-by-step methodologies for two commonly employed assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydantoin analogues and a vehicle control. Include a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
Principle: The amount of SRB dye bound to the cellular protein is directly proportional to the cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
The workflow for a typical antiproliferative assay is depicted in the following diagram:
Caption: General workflow for in vitro antiproliferative assays.
Conclusion and Future Directions
Hydantoin analogues continue to be a rich source of novel anticancer drug candidates. The diverse chemical space accessible through modifications of the hydantoin scaffold, coupled with a wide range of potential biological targets, ensures their continued relevance in oncology research. The comparative data presented in this guide highlights the potential of several hydantoin classes, with spirohydantoins and 3,5-disubstituted hydantoins demonstrating particularly promising antiproliferative activities.
Future research should focus on the rational design of new analogues with improved potency and selectivity. A deeper understanding of their mechanisms of action, including the identification of novel molecular targets, will be crucial for their clinical development. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the hydantoin scaffold holds significant promise for the development of the next generation of effective and targeted cancer therapeutics.
References
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini Reviews in Medicinal Chemistry. [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies | Request PDF. ResearchGate. [Link]
-
Hydantoin derivatives: A review on their anticancer activities. ResearchGate. [Link]
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan. The Bioscan. [Link]
-
Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1 - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]
-
Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC. National Center for Biotechnology Information. [Link]
-
Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). IJSDR. [Link]
-
Diagram of EGFR signaling pathway showing impact of gefitinib and... ResearchGate. [Link]
-
New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate. [Link]
-
The anticancer activity of some reported spirooxindoles analogs. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents. PubMed. [Link]
-
Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1. RSC Publishing. [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Phenytoin: Traditional Batch Processing vs. Modern Continuous Flow Chemistry
Phenytoin, first synthesized in 1908, remains a cornerstone therapy for epilepsy and is recognized by the World Health Organization as an essential medicine.[1] Its synthesis, historically performed via the Biltz reaction, provides a classic yet compelling case study for comparing traditional and modern manufacturing paradigms.[1][2] For researchers and drug development professionals, understanding the nuances, advantages, and limitations of both batch and continuous flow synthesis for this active pharmaceutical ingredient (API) is critical for optimizing safety, efficiency, and scalability in pharmaceutical production.
This guide provides an in-depth, objective comparison of these two synthetic methodologies, supported by experimental data and protocols, to inform process development and technology adoption decisions.
The Core Chemistry: The Biltz Synthesis Mechanism
The most common route to phenytoin is the Biltz synthesis, a base-catalyzed condensation of benzil and urea.[1][3] The reaction proceeds through a fascinating cascade involving an initial nucleophilic addition of deprotonated urea to a carbonyl group of benzil. This is followed by an intramolecular cyclization to form a heterocyclic intermediate. The crucial, rate-determining step is a subsequent pinacol-type rearrangement, where one of the phenyl groups migrates (a 1,2-shift), leading to the stable 5,5-diphenylhydantoin structure, known as phenytoin.[3][4][5][6]
The causality behind choosing a strong base like potassium or sodium hydroxide is to generate the ureate anion, a significantly stronger nucleophile than urea itself, which is necessary to initiate the reaction with benzil.[1] However, controlling the stoichiometry is critical, as an excess of urea can lead to the formation of unwanted by-products like 3a,6a-diphenylglycoluril.[1]
Caption: A comparison of sequential batch vs. continuous flow operational workflows.
Conclusion
The synthesis of phenytoin serves as an excellent microcosm for the broader evolution occurring in pharmaceutical manufacturing. While traditional batch synthesis is a well-understood and flexible methodology suitable for small-scale research and development, its inherent limitations in safety, efficiency, and scalability are significant. [7] Continuous flow synthesis , on the other hand, presents a transformative alternative. By re-engineering the process from a static vessel to a dynamic stream, it offers an inherently safer, more efficient, and highly controllable manufacturing platform. [8][9]The ability to achieve in minutes what takes hours in a batch reactor, all while operating under safer conditions, provides a compelling argument for its adoption. [10]For drug development professionals aiming to create robust, scalable, and cost-effective processes, continuous flow chemistry is not merely an alternative but a strategic imperative for the future of API manufacturing.
References
-
Castillo, J. C., et al. (2021). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal. Available at: [Link]
-
Gemo, N., et al. (2024). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Available at: [Link]
-
GL CHEMTEC. (2024). Continuous Flow Chemistry in Pharmaceutical Manufacturing. Available at: [Link]
-
Chegg. (2022). Solved Synthesis of Phenytoin (Dilantin) Reation Mechanism. Available at: [Link]
-
Remix Education. (2023). Phenytoin: Structure , Synthesis , SAR , Mechanism , Uses. Available at: [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Available at: [Link]
-
Slideshare. (n.d.). 1. syhtesis-of-phynetoin-students.pdf. Available at: [Link]
-
Saffari, J., et al. (n.d.). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Oriental Journal of Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2023). Safe and Efficient Continuous Flow Synthesis of (3S,4S)-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetizinone via Vertical Dynamic Reactor. Organic Process Research & Development. Available at: [Link]
-
Kanyonyo, M., et al. (2001). A high yield synthesis of phenytoin and related compounds using microwave activation. Academic Journals. Available at: [Link]
-
Morressier. (2020). Improvements to the small-scale synthesis of the pharmaceutical phenytoin. Available at: [Link]
-
Corrêa, A. G., et al. (2017). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Andrade, C., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]
-
Kanyonyo, M., et al. (2001). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters. Available at: [Link]
-
Scribd. (2024). Chemists & Pharmacists: Phenytoin Synthesis. Available at: [Link]
-
Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing. Available at: [Link]
-
ResearchGate. (2023). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Available at: [Link]
-
CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea. Available at: [Link]
-
Slideshare. (n.d.). Practical Experiment 5: Phenytoin. Available at: [Link]
-
Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Available at: [Link]
Sources
- 1. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements to the small-scale synthesis of the pharmaceutical phenytoin [morressier.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Solved Synthesis of Phenytoin (Dilantin) Reation Mechanism: | Chegg.com [chegg.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 7. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 8. blog.glchemtec.ca [blog.glchemtec.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of 5,5-Diphenylhydantoin Derivatives and Valproic Acid in Preclinical Epilepsy Models
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving a continuous search for more effective and safer antiepileptic drugs (AEDs).[1][2] Preclinical animal models remain the cornerstone of AED discovery, providing critical insights into the potential efficacy and mechanism of action of novel therapeutic agents.[2][3][4] This guide provides a detailed comparison of two cornerstone classes of anticonvulsants: 5,5-diphenylhydantoin (phenytoin) derivatives and valproic acid (VPA). We will delve into their distinct mechanisms of action and evaluate their efficacy profiles in clinically validated rodent models of epilepsy, offering a comprehensive resource for researchers in the field of neuroscience and drug development.
Mechanistic Divergence: Targeting Neuronal Excitability
The anticonvulsant properties of 5,5-diphenylhydantoin and its derivatives primarily stem from their ability to modulate voltage-gated sodium channels.[5] By blocking these channels, they limit the repetitive firing of neurons, a key factor in seizure propagation.[5] This targeted action makes them particularly effective against generalized tonic-clonic and partial seizures.[5]
Valproic acid, in contrast, exhibits a broad spectrum of action, influencing multiple neurochemical pathways.[6][7][8][9] Its multifaceted mechanism includes:
-
Enhancement of GABAergic transmission: VPA increases the synthesis and release of the inhibitory neurotransmitter GABA.[6][7][8]
-
Blockade of voltage-gated sodium and calcium channels: This action contributes to the stabilization of neuronal membranes and a reduction in excitability.[7]
-
Modulation of excitatory neurotransmission: VPA can attenuate the effects of excitatory amino acids.[8]
-
Inhibition of histone deacetylases (HDACs): This epigenetic modification may contribute to its neuroprotective and long-term effects.[7][9]
This wide-ranging mechanism of action underlies VPA's efficacy against a broader range of seizure types, including generalized, focal, and absence seizures.[6][9]
Below is a diagram illustrating the distinct primary mechanisms of action for these two classes of anticonvulsants.
Caption: Mechanisms of Action of Phenytoin Derivatives and Valproic Acid.
Preclinical Efficacy in Standardized Seizure Models
The anticonvulsant potential of new chemical entities is typically assessed using a battery of rodent seizure models. The maximal electroshock seizure (MES), subcutaneous pentylenetetrazol (scPTZ), and the 6-Hz psychomotor seizure tests are among the most widely used and clinically validated assays.[3][10]
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that prevent seizure spread.[11][12] In this model, a brief electrical stimulus is delivered to induce a tonic hindlimb extension. The ability of a compound to prevent this endpoint is a measure of its anticonvulsant activity.
Both 5,5-diphenylhydantoin and its derivatives consistently demonstrate robust efficacy in the MES test.[5][13][14] This is in line with their primary mechanism of blocking voltage-gated sodium channels, which is crucial for preventing the propagation of seizure activity. Valproic acid also shows efficacy in the MES model, reflecting its ability to modulate sodium channels and enhance GABAergic inhibition.[15]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is considered a model for myoclonic and absence seizures.[16] Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures.[2] Drugs that enhance GABAergic transmission are typically effective in this model.
Valproic acid demonstrates strong, dose-dependent protection in the scPTZ test, which is consistent with its known effects on the GABAergic system.[6] In contrast, phenytoin and many of its derivatives are generally less effective or inactive in the scPTZ model, highlighting their more specific mechanism of action.[5][13]
6-Hz Psychomotor Seizure Test
The 6-Hz seizure model is used to identify compounds that may be effective against therapy-resistant partial seizures.[17][18][19] This test uses a low-frequency, long-duration electrical stimulus to induce a psychomotor seizure characterized by stereotyped behaviors.[18]
Valproic acid has shown efficacy in the 6-Hz model, further demonstrating its broad-spectrum activity.[19] Interestingly, some novel 5,5-diphenylhydantoin derivatives have also shown significant activity in this model, suggesting that modifications to the core structure can broaden their anticonvulsant profile to include efficacy against more difficult-to-treat seizure types.[20]
Quantitative Comparison of Anticonvulsant Efficacy
The following table summarizes the median effective dose (ED50) of phenytoin and valproic acid in the three primary preclinical models. Lower ED50 values indicate higher potency.
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | 6-Hz (ED50 mg/kg) |
| Phenytoin | ~9.5 | >800 | >100 |
| Valproic Acid | ~270 | ~150 | ~200 |
Note: ED50 values can vary depending on the specific experimental conditions, animal strain, and route of administration.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key experiments discussed.
Maximal Electroshock Seizure (MES) Test Protocol
-
Animal Preparation: Acclimate male ICR-CD-1 mice to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[21]
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.) at a predetermined time before the seizure induction to ensure peak effect.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to improve electrical conductivity.[12] Place corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver a 60 Hz alternating current (e.g., 50 mA for mice) for 0.2 seconds using an electroconvulsive shock generator.[11][12]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this endpoint is considered protection.[12]
Caption: MES Test Experimental Workflow.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
-
Animal Preparation: Acclimate male CF-1 mice as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle i.p. at the appropriate time before PTZ injection.
-
PTZ Injection: Inject pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the midline of the neck.[22]
-
Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence of a clonic seizure lasting for at least 5 seconds.[22][23]
-
Endpoint: Animals that do not exhibit a clonic seizure are considered protected.[22]
Caption: 6-Hz Test Experimental Workflow.
Conclusion and Future Directions
Both 5,5-diphenylhydantoin derivatives and valproic acid are indispensable tools in the management of epilepsy, albeit with distinct efficacy profiles rooted in their different mechanisms of action. Phenytoin and its derivatives excel in models of generalized tonic-clonic seizures due to their specific action on sodium channels. Valproic acid's broad-spectrum activity, stemming from its multifaceted mechanism, provides efficacy across a wider range of seizure models, including those for myoclonic and therapy-resistant seizures.
The development of novel 5,5-diphenylhydantoin derivatives with activity in models like the 6-Hz test is a promising avenue for future research. [20]Such compounds could offer the targeted efficacy of the hydantoin class with a broader spectrum of activity, potentially providing new therapeutic options for patients with difficult-to-treat epilepsy. Continued investigation using these well-validated preclinical models is essential for the discovery and development of the next generation of antiepileptic drugs.
References
-
Alachkar, A., Ojha, S. K., Sadeq, A., et al. (2020). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Current Pharmaceutical Design, 26(15), 1693-1711. [Link]
-
Grosso, S., et al. (2018). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 16(1), 124-134. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Valproic Acid? [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of valproic acid (Valproate)? [Link]
-
Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-760. [Link]
-
Grosso, S., et al. (2018). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Valproic Acid. StatPearls. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Alachkar, A., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. PubMed. [Link]
-
Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Barton, M. E., et al. (2001). The 6 hertz (6 Hz) Psychomotor Seizure Test. Bio-protocol. [Link]
-
Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Khanam, R., & Vohora, D. (2019). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Methods in Molecular Biology, 2019, 119-124. [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
Khanam, R., & Vohora, D. (2019). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]
-
Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. [Link]
-
Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15684. [Link]
-
Dalkara, S., et al. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Archiv der Pharmazie, 334(11), 366-368. [Link]
-
Orozco-Suárez, S., et al. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. International Journal of Molecular Sciences, 24(17), 13247. [Link]
-
Atanasova, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules, 28(22), 7523. [Link]
-
Atanasova, M., et al. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 12(45), 29547-29560. [Link]
-
Barton, M. E., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 135, 123-131. [Link]
-
Li, X., et al. (2021). Less efficacy of valproic acid monotherapy may be caused by neural excitatory rebound in focal seizures. medRxiv. [Link]
-
Chen, L., et al. (2023). Construction and validation of a predictive model for the efficacy of valproic acid monotherapy in epilepsy based on Lasso-logistic regression. Clinics, 78, 100244. [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
Löscher, W., & Schmidt, D. (2011). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate. PLOS ONE, 6(9), e22829. [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]
-
Stella, V., et al. (1980). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 23(12), 1275-1282. [Link]
-
Bruni, J., et al. (1978). Valproic acid in epilepsy: clinical and pharmacological effects. Annals of Neurology, 3(1), 1-6. [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]
-
Chen, P. Y., & Chen, C. C. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13197. [Link]
-
Woodbury, D. M. (1969). Studies on the mechanism of action of diphenylhydantoin. Epilepsia, 10, 121-144. [Link]
-
Nolan, S. J., et al. (2015). Phenytoin versus valproate monotherapy for partial onset seizures and generalised onset tonic-clonic seizures: an individual participant data review. Cochrane Database of Systematic Reviews, (11), CD001769. [Link]
-
Turnbull, D. M., et al. (1982). A comparison of phenytoin and valproate in previously untreated adult epileptic patients. Journal of Neurology, Neurosurgery, and Psychiatry, 45(1), 55-59. [Link]
-
Drugs.com. (n.d.). Phenytoin vs Valproic Acid Comparison. [Link]
-
Wilder, B. J., et al. (1983). Comparison of valproic acid and phenytoin in newly diagnosed tonic-clonic seizures. Neurology, 33(11), 1474-1476. [Link]
-
Wilder, B. J., et al. (1983). Comparison of valproic acid and phenytoin in newly diagnosed tonic-clonic seizures. Neurology, 33(11), 1474-1476. [Link]
-
Beenen, E., et al. (1999). Comparative double blind clinical trial of phenytoin and sodium valproate as anticonvulsant prophylaxis after craniotomy: efficacy, tolerability, and cognitive effects. Journal of Neurology, Neurosurgery, and Psychiatry, 67(4), 536-540. [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. ChemPartner [chempartner.com]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hydantoin Schiff Bases as Anticonvulsant Agents: A Guide for Drug Development Professionals
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving a continuous search for more effective and safer anticonvulsant drugs.[1] The hydantoin scaffold, famously represented by phenytoin, has been a cornerstone of antiepileptic therapy for decades.[2][3] Its mechanism, often involving the modulation of voltage-gated sodium channels, effectively controls seizure spread.[1][2] Concurrently, Schiff bases, compounds containing an azomethine (-C=N-) group, are recognized for their broad spectrum of biological activities and are synthesized with relative ease.[4] The strategic hybridization of these two pharmacophores—the hydantoin ring and the Schiff base linkage—has given rise to a promising class of novel anticonvulsant candidates.
This guide provides a detailed head-to-head comparison of a series of hydantoin Schiff bases, synthesizing data from preclinical studies to offer a clear perspective on their structure-activity relationships (SAR) and therapeutic potential. We will delve into the experimental data that underpins these comparisons and provide the methodologies necessary for their validation.
The Rationale for Hybridization: Fusing Hydantoin and Schiff Base Moieties
The core concept behind the development of hydantoin Schiff bases is to leverage the established anticonvulsant properties of the hydantoin nucleus and enhance or modulate its activity through the diverse chemical space offered by Schiff base modifications. A 5-phenyl or other aromatic substituent on the hydantoin ring is considered essential for activity against generalized tonic-clonic seizures.[2] By introducing a Schiff base linkage, typically at the N-3 position of the hydantoin ring, researchers can systematically introduce a variety of aromatic and heterocyclic moieties, thereby fine-tuning the molecule's physicochemical properties, such as lipophilicity and electronic effects, which are critical for its pharmacokinetic and pharmacodynamic profile.[4]
Comparative Anticonvulsant Activity: A Case Study of 3-Amino-5,5'-diphenylhydantoin Schiff Bases
To illustrate the therapeutic potential and structure-activity relationships of this class of compounds, we will focus on a series of four 3-amino-5,5'-diphenylhydantoin Schiff bases (SB1-Ph, SB2-Ph, SB3-Ph, and SB4-Ph). These compounds have been synthesized and evaluated for their anticonvulsant activity in the maximal electroshock (MES) seizure test and for neurotoxicity using the rotarod test.[4] The MES test is a reliable model for generalized tonic-clonic seizures and indicates a compound's ability to prevent seizure spread.[5]
The general structure of these compounds involves the condensation of 3-amino-5,5'-diphenylhydantoin with various aromatic aldehydes.[4]
Caption: General structure of the compared hydantoin Schiff bases.
The key variable in this series is the aromatic aldehyde used in the condensation reaction, which imparts different electronic and steric properties to the final molecule. The anticonvulsant activity and neurotoxicity of these compounds, along with the reference drug phenytoin, are summarized in the table below.
| Compound | Aromatic Moiety (R) | ED₅₀ (mg/kg) in MES Test | TD₅₀ (mg/kg) in Rotarod Test | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin | - | 5.96 | 37.07 | 6.22 |
| SB1-Ph | Thiophen-2-yl | > 40 | 59.31 | < 1.48 |
| SB2-Ph | 2-Hydroxyphenyl | 8.29 | 54.49 | 6.57 |
| SB3-Ph | 4-(Dimethylamino)phenyl | 29.8 | 65.61 | 2.20 |
| SB4-Ph | Pyridin-2-yl | 14.9 | 42.26 | 2.84 |
Data synthesized from Tchekalarova et al., 2023.[4]
Analysis of Structure-Activity Relationships
The data reveals a clear structure-activity relationship among this series of hydantoin Schiff bases:
-
SB2-Ph , with a 2-hydroxyphenyl substituent, emerged as the most potent anticonvulsant in this series, with an ED₅₀ of 8.29 mg/kg, which is comparable to that of phenytoin.[4] The presence of the hydroxyl group at the ortho position appears to be crucial for this enhanced activity. This suggests that the electronic and hydrogen-bonding capabilities of the hydroxyl group may facilitate a favorable interaction with the biological target.
-
The protective index (PI) of SB2-Ph (6.57) is also the highest among the synthesized compounds and is slightly better than that of phenytoin (6.22), indicating a favorable safety profile.[4]
-
SB4-Ph , featuring a pyridin-2-yl moiety, showed moderate activity with an ED₅₀ of 14.9 mg/kg.[4]
-
SB3-Ph , containing a 4-(dimethylamino)phenyl group, was significantly less active (ED₅₀ = 29.8 mg/kg).[4]
-
SB1-Ph , with a thiophen-2-yl group, was the least active, with an ED₅₀ greater than 40 mg/kg.[4]
These findings underscore the critical role of the substituent on the phenyl ring of the Schiff base in determining anticonvulsant potency. The order of potency for these four compounds is SB2-Ph > SB4-Ph > SB3-Ph > SB1-Ph.[4]
Interestingly, further studies on the cis and trans isomers of SB1-Ph and SB4-Ph revealed that the cis isomers exhibited higher potency in suppressing seizure spread in the MES test compared to their trans counterparts.[1][6] This highlights the importance of the three-dimensional conformation of these molecules for their biological activity.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of a representative hydantoin Schiff base and for the key anticonvulsant and neurotoxicity screening tests are provided below.
Synthesis of a Representative Hydantoin Schiff Base (SB2-Ph)
This protocol describes the synthesis of 3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione (SB2-Ph) via a condensation reaction.[4]
Materials:
-
3-amino-5,5'-diphenylimidazolidine-2,4-dione
-
2-hydroxybenzaldehyde (salicylaldehyde)
-
Absolute methanol
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of 3-amino-5,5'-diphenylimidazolidine-2,4-dione and 2-hydroxybenzaldehyde in absolute methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, and mass spectrometry).
Caption: Experimental workflow for anticonvulsant screening.
Conclusion and Future Directions
The head-to-head comparison of 3-amino-5,5'-diphenylhydantoin Schiff bases demonstrates that this class of compounds holds significant promise for the development of new anticonvulsant agents. The ability to systematically modify the aromatic moiety of the Schiff base provides a powerful tool for optimizing anticonvulsant activity and minimizing neurotoxicity. The superior performance of SB2-Ph, with its 2-hydroxyphenyl substituent, highlights the importance of specific electronic and steric features in achieving high potency and a favorable safety profile.
Future research in this area should focus on:
-
Expanding the library of hydantoin Schiff bases with a wider variety of aromatic and heterocyclic substituents to further elucidate the structure-activity relationships.
-
Investigating the mechanism of action of the most potent compounds, including their effects on various ion channels and neurotransmitter systems.
-
Conducting more extensive preclinical evaluations, including pharmacokinetic studies and testing in other seizure models, to identify lead candidates for further development.
By continuing to explore the chemical space of hydantoin Schiff bases, the scientific community is well-positioned to discover and develop the next generation of safer and more effective treatments for epilepsy.
References
-
Tchekalarova, J., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. [Link]
-
Tchekalarova, J., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071. [Link]
-
Tchekalarova, J., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. [Link]
-
National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 136-148. [Link]
-
Mahapatra, D. K., et al. (2018). Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular. MOJ Biorg Org Chem, 2(2), 46-50. [Link]
-
Drugs.com. Hydantoin anticonvulsants. [Link]
-
Tchekalarova, J., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071. [Link]
-
Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica, 54(1), 49-56. [Link]
-
Tchekalarova, J., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5'-Diphenylhydantoin Schiff Bases. PubMed, 37998888. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5'-Diphenylhydantoin Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the safety profile of new hydantoin derivatives compared to phenytoin
A Technical Guide for Drug Development Professionals
Introduction: The Quest for a Safer Anticonvulsant
Phenytoin, a cornerstone in the management of epilepsy for decades, has undeniably prevented countless seizures and improved the quality of life for many.[1][2] However, its clinical utility is hampered by a narrow therapeutic index and a significant burden of adverse effects, ranging from concentration-dependent neurotoxicity to life-threatening idiosyncratic reactions.[3] These safety concerns have catalyzed the search for new hydantoin derivatives that retain or improve upon the efficacy of phenytoin while offering a wider margin of safety. This guide provides a comprehensive comparison of the safety profiles of emerging hydantoin derivatives against the established benchmark of phenytoin, supported by experimental data and detailed protocols for preclinical safety assessment.
Phenytoin's Safety Profile: A Double-Edged Sword
The adverse effects of phenytoin are extensive and can impact multiple organ systems. A thorough understanding of these toxicities is crucial for appreciating the advancements offered by newer derivatives.
Neurotoxicity: The neurotoxic effects of phenytoin are directly related to its plasma concentration and can manifest as nystagmus, ataxia, slurred speech, and, at higher concentrations, lethargy and confusion.[3]
Hepatotoxicity: Phenytoin-induced liver injury is a known, albeit less common, adverse effect that can range from transient elevations in liver enzymes to severe, life-threatening hepatitis.[4] This is often part of a systemic hypersensitivity reaction known as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome.[4]
Teratogenicity: In utero exposure to phenytoin is associated with a constellation of birth defects known as the Fetal Hydantoin Syndrome, which can include craniofacial abnormalities and developmental delays.[5][6][7][8]
Cardiovascular Effects: Intravenous administration of phenytoin can lead to cardiac arrhythmias and hypotension, primarily attributed to its effects on cardiac sodium channels.[3]
Dermatological Reactions: Severe and potentially fatal skin reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been associated with phenytoin use.[3]
Drug-Drug Interactions: Phenytoin is a potent inducer of cytochrome P450 enzymes, leading to numerous and often clinically significant drug-drug interactions that can alter the metabolism of co-administered medications.
New Hydantoin Derivatives: Engineering Safety
The development of new hydantoin derivatives is focused on mitigating the aforementioned toxicities. This is often achieved through structural modifications that alter the compound's pharmacokinetic and pharmacodynamic properties. Key examples of such derivatives with potentially improved safety profiles are discussed below.
Fosphenytoin: A Prodrug Approach to Improved Tolerability
Fosphenytoin is a phosphate ester prodrug of phenytoin that is rapidly converted to phenytoin in the body. Its primary advantage lies in its improved formulation characteristics. Being highly water-soluble, fosphenytoin can be administered intravenously and intramuscularly with a lower risk of local tissue irritation and phlebitis compared to the highly alkaline and propylene glycol-containing formulation of intravenous phenytoin.[9] While fosphenytoin does not alter the intrinsic toxicity profile of phenytoin once converted, its enhanced tolerability during administration represents a significant safety advancement, particularly in acute care settings.[9][10][11][12][13]
Emerging Hydantoin Derivatives with Preclinical Promise
Recent research has unveiled several novel hydantoin derivatives with encouraging preclinical safety data. A study investigating a series of new hydantoin derivatives, including (D,L)-5-((1H-Indol-3-yl)methyl)imidazolidine-2,4-dione (ART 2), lithium salt of 5,5-diphenylimidazolidine-2,4-dione (ART 5), lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione (ART 1215), and lithium salt of (D,L)-5-((1H-indol-3-yl)methyl)imidazolidine-2,4-dione (ART 2125), demonstrated that these compounds have lower toxicity and myorelaxation compared to phenytoin.[14][15]
Another promising avenue of research involves the synthesis of 5,5'-diphenylhydantoin Schiff bases. One such derivative, SB2-Ph, exhibited anticonvulsant potency comparable to phenytoin in preclinical models, suggesting the potential for maintaining efficacy with an altered safety profile.
Older Hydantoin Derivatives: A Comparative Perspective
Examining older hydantoin derivatives like mephenytoin and ethotoin provides valuable structure-activity relationship insights. While also effective as anticonvulsants, their use has been limited by their own unique toxicity profiles.[1][2] For instance, mephenytoin has been associated with a higher incidence of severe hematological reactions compared to phenytoin.[16] Comparative studies on the behavioral teratogenicity in rats suggest an ordinal relationship of PHT >> MPH > ETH, indicating that phenytoin has a significantly higher potential for inducing behavioral abnormalities in offspring.[5][17]
Comparative Safety Data
The following table summarizes the available comparative safety data for selected hydantoin derivatives against phenytoin. It is important to note that direct head-to-head clinical trial data for many novel derivatives is not yet available, and preclinical data should be interpreted with caution.
| Compound | Safety/Toxicity Finding | Model | Reference |
| Fosphenytoin | Lower incidence of local adverse events (e.g., venous irritation) upon IV administration compared to phenytoin. | Clinical Studies | [9][11] |
| Systemic adverse effects are similar to phenytoin once converted. | Clinical Studies | [10][12] | |
| Mephenytoin | Higher risk of severe hematological adverse reactions. | Clinical Reports | [16] |
| Less behavioral teratogenicity than phenytoin. | Rat Model | [5][17] | |
| Ethotoin | Less behavioral teratogenicity than phenytoin and mephenytoin. | Rat Model | [5][17] |
| ART 2, 5, 1215, 2125 | Lower toxicity and myorelaxation compared to phenytoin. | Preclinical (PTZ and MES models) | [14][15] |
| SB2-Ph | Anticonvulsant potency comparable to phenytoin. | Preclinical (MES model) |
Experimental Protocols for Preclinical Safety Assessment
The preclinical evaluation of new anticonvulsant candidates relies on a battery of standardized in vivo and in vitro assays to predict potential toxicities in humans. The following are detailed protocols for key safety assessment experiments.
In Vivo Neurotoxicity Assessment: The Rotarod Test
The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and motor learning in rodents, which can be impaired by neurotoxic compounds.
Objective: To assess the potential of a test compound to induce motor impairment.
Apparatus: An accelerating rotarod apparatus with a rotating rod of a specified diameter.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Train the animals on the rotarod at a constant, low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing. This establishes a baseline performance.
-
Dosing: Administer the test compound or vehicle to the animals at the desired doses and route of administration.
-
Testing: At the time of predicted peak effect of the compound, place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each animal. The trial ends when the animal falls or after a predetermined cut-off time.
-
Analysis: Compare the latency to fall for the compound-treated groups to the vehicle-treated control group. A significant decrease in latency to fall indicates motor impairment.
Diagram: Rotarod Test Workflow
Caption: Parallel workflow for MES and PTZ anticonvulsant screening.
In Vitro Cardiotoxicity Assessment: The hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel by drugs can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes. The hERG assay is a standard in vitro test to assess a compound's potential for this type of cardiotoxicity.
Objective: To determine if a test compound inhibits the hERG potassium channel.
Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).
Procedure:
-
Cell Culture: Culture hERG-expressing cells under standard conditions.
-
Compound Preparation: Prepare a range of concentrations of the test compound and a positive control (a known hERG inhibitor).
-
Automated Patch-Clamp:
-
Cells are captured on a planar patch-clamp chip.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
-
Data Acquisition:
-
Record baseline hERG currents.
-
Apply the vehicle control, followed by increasing concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
-
Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of hERG current inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
-
Diagram: hERG Assay Workflow
Caption: Workflow for assessing cardiotoxicity using the hERG assay.
Conclusion: A Path Towards Safer Epilepsy Treatment
The development of new hydantoin derivatives with improved safety profiles is a critical endeavor in the field of epilepsy treatment. While phenytoin remains an effective anticonvulsant, its associated toxicities necessitate the pursuit of safer alternatives. Prodrugs like fosphenytoin have already demonstrated the value of formulation improvements in enhancing safety. Furthermore, emerging novel hydantoin derivatives show promise in preclinical studies by exhibiting reduced toxicity while maintaining anticonvulsant activity. The continued application of rigorous preclinical safety assessments, as detailed in this guide, will be instrumental in identifying and advancing the most promising candidates to the clinic, ultimately offering patients safer and more effective therapeutic options.
References
-
Fosphenytoin Sodium Safety. American Journal of Health-System Pharmacy. [Link]
-
Phenytoin versus fosphenytoin for second-line treatment of status epilepticus: propensity score matching analysis using a nationwide inpatient database. PubMed. [Link]
-
Phenytoin vs Fosphenytoin Comparison. Scribd. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Research Journal of Pharmacy and Technology. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
hERG Safety. Cyprotex. [Link]
-
Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Comparison of Phenytoin (Dilantin®) Versus Fosphenytoin (Cerebyx®) for Second-Line Treatment of Status Epilepticus. CURE Epilepsy. [Link]
-
Teratogenicity of phenylhydantoins in an in vitro system: molecular orbital-generated quantitative structure-toxicity relationships. PubMed. [Link]
-
Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, fosphenytoin sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers. SciSpace. [Link]
-
Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
[Clinical experiences with a new anti-epileptic drug: hydotin (3-methyl-5,5-diphenyl-hydantoin)]. PubMed. [Link]
-
Clinical pharmacology and therapeutic use of the new antiepileptic drugs. PubMed. [Link]
-
The Clinical Pharmacology of the New Antiepileptic Drugs. PubMed. [Link]
-
Clinical pharmacology of new antiepileptic drugs. PubMed. [Link]
-
Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1. PubMed. [Link]
-
Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats. PubMed. [Link]
-
Anticonvulsants. LiverTox - NCBI Bookshelf. [Link]
-
Phenytoin. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
-
hERG Screening. Creative Biolabs. [Link]
-
Clinical pharmacology of mephenytoin and ethotoin. PubMed. [Link]
-
Pentylenetetrazol (PTZ) test: Significance and symbolism. SciSpace. [Link]
-
Rotarod test. protocols.io. [Link]
-
Cardiac Safety Assays. PhysioStim. [Link]
-
How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]
-
How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. [Link]
-
Teratogenicity of diphenylhydantoin in the New Zealand white rabbit. PubMed. [Link]
-
Antiseizure Medications and Liver Health: A Summary of Drug-Induced Liver Injury. American Epilepsy Society. [Link]
-
In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. [Link]
-
Teratogen update: fetal hydantoin effects. PubMed. [Link]
-
Biochemical and molecular teratology of fetal hydantoin syndrome. PubMed. [Link]
-
Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
Risks to the offspring of women treated with hydantoin anticonvulsants, with emphasis on the fetal hydantoin syndrome. PubMed. [Link]
-
Phenytoin. LiverTox - NCBI Bookshelf. [Link]
-
Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. PubMed. [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. [Link]
-
Diphenylhydantoin-induced hepatotoxicity. PubMed. [Link]
-
Endal CD and ethotoin Interactions Checker. Drugs.com. [Link]
-
Anticonvulsants Toxicity. StatPearls - NCBI Bookshelf. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jscimedcentral.com [jscimedcentral.com]
- 16. In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Comparative Molecular Docking of Hydantoin-Based Compounds
Welcome to an in-depth guide on the comparative molecular docking of hydantoin-based compounds. As a cornerstone in medicinal chemistry, the hydantoin scaffold is integral to numerous clinically significant drugs, from anticonvulsants like Phenytoin to anticancer agents.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for leveraging molecular docking to elucidate structure-activity relationships (SAR) and guide the rational design of novel hydantoin-based therapeutics. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow.
The Hydantoin Scaffold: A Privileged Structure in Drug Discovery
Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms. Its unique structure, featuring two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, makes it a versatile scaffold for interacting with a wide array of biological targets.[2] This versatility has led to its incorporation into drugs targeting voltage-gated sodium channels for epilepsy, androgen receptors in prostate cancer, and various kinases in oncology.[3]
Molecular docking has become an indispensable computational tool for predicting the binding orientation and affinity of small molecules like hydantoin derivatives to their protein targets.[2] By simulating the interaction between a ligand and a receptor at the molecular level, we can rapidly screen virtual libraries, prioritize compounds for synthesis, and develop hypotheses about the key interactions driving biological activity.
The Comparative Docking Workflow: A Self-Validating Protocol
The trustworthiness of any computational model hinges on a well-designed, self-validating protocol. The following workflow, centered on the widely-used AutoDock Vina software, incorporates best practices to ensure the reliability of your comparative docking studies. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: A typical workflow for comparative molecular docking studies.
Step-by-Step Methodology
Software Required:
-
AutoDock Tools (ADT): For preparing receptor and ligand files.
-
AutoDock Vina: The docking engine.
-
OpenBabel: For file format conversions.
-
PyMOL or Discovery Studio Visualizer: For visualization and analysis.
Protocol:
-
Target Protein Preparation: a. Acquisition: Download the 3D structure of your target protein from the Protein Data Bank (PDB). For this guide, let's consider the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) as an example target. b. Cleaning: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential molecules, including water, co-crystallized ligands, and ions that are not critical for structural integrity or enzymatic activity.[4] If the biological unit is a monomer, delete other protein chains. c. Preparation in ADT: Load the cleaned protein PDB file into AutoDock Tools. Add polar hydrogens and compute Gasteiger charges. This step is crucial as it correctly protonates amino acids at physiological pH and assigns partial charges necessary for calculating electrostatic interactions.[5] d. Output: Save the prepared receptor as a PDBQT file (e.g., 1M17_receptor.pdbqt). The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom information that Vina requires.[6]
-
Ligand Preparation: a. Acquisition: Obtain the 3D structures of your hydantoin-based compounds. These can be downloaded from databases like PubChem or sketched using software like ChemDraw and saved in SDF or MOL2 format. b. Energy Minimization: This is a critical step to ensure the ligand has a realistic, low-energy conformation before docking. Use software like Avogadro or the energy minimization features within molecular modeling suites. c. Preparation in ADT: Load each energy-minimized ligand into AutoDock Tools. The software will automatically detect the root and define rotatable bonds, which is essential for flexible ligand docking. Assign Gasteiger charges. d. Output: Save each prepared ligand as a PDBQT file (e.g., ligand1.pdbqt, ligand2.pdbqt, etc.).
-
Grid Box Generation (Defining the Search Space): a. Rationale: The grid box defines the three-dimensional space in the receptor where the docking algorithm will search for binding poses. A well-defined grid box increases the efficiency and accuracy of the docking simulation. b. Procedure: In ADT, with the receptor loaded, open the Grid Box tool. Center the grid on the active site of the protein. A reliable method is to center it on the position of the co-crystallized ligand if one exists.[7] Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 1 Å spacing. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[2]
-
Running the AutoDock Vina Simulation: a. Configuration File: Create a text file (e.g., conf.txt) that contains the parameters for the Vina run: receptor = 1M17_receptor.pdbqt ligand = ligand1.pdbqt out = ligand1_out.pdbqt center_x = 23.24 center_y = -0.45 center_z = 56.12 size_x = 20 size_y = 20 size_z = 20 exhaustiveness = 8 b. Execution: Run Vina from the command line: vina --config conf.txt --log ligand1_log.txt. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases computational time but also the reliability of the result.[8] Repeat this step for each hydantoin derivative you are comparing.
-
Analysis of Results: a. Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol in the log and output PDBQT files.[9] More negative values indicate stronger predicted binding.[9][10] b. Pose Visualization: Use PyMOL or Discovery Studio to visualize the output PDBQT files. Analyze the top-ranked binding pose for each ligand within the receptor's active site. c. Interaction Analysis: Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.[11][12] This qualitative analysis is essential for understanding why a particular compound has a high binding affinity. d. Validation (Self-Correction): As a crucial validation step, re-dock the co-crystallized ligand into the receptor. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose should ideally be less than 2.0 Å, which confirms that the docking protocol can reliably reproduce the known binding mode.[10]
Comparative Analysis: Hydantoins Across Therapeutic Targets
The true power of this method lies in comparing a series of related compounds to derive Structure-Activity Relationships (SAR). By systematically altering substituents on the hydantoin core, one can correlate changes in chemical structure with changes in predicted binding affinity and interaction patterns.
The Hydantoin Scaffold and Key Substitution Sites
Caption: General structure of the hydantoin scaffold highlighting key substitution points.
Case Study 1: Anticancer Agents Targeting EGFR
Many hydantoin-based compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[13] Docking studies help rationalize their inhibitory activity.
| Compound ID | Key Substituents | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Erlotinib (Control) | Quinazoline core | EGFR (1M17) | -8.5 to -9.5 | Met793, Leu718, Cys797 | [7][14] |
| LHT-17-19 | Dihydroacridine derivative | EGFR | -7.9 | (Not specified) | [15] |
| Compound A | 5,5-diphenylhydantoin base | EGFR | -10.97 (for derivative 4) | (Not specified) | [16] |
| Compound B | 1,3-diazetidin-2-one deriv. | EGFR | (Varies) | (Varies) | [17] |
SAR Insights: Docking studies on EGFR inhibitors often show that the hydantoin core acts as a scaffold, positioning larger aromatic substituents to interact with the hydrophobic pocket and the hinge region of the kinase domain. The N-H groups of the hydantoin ring frequently form crucial hydrogen bonds with backbone residues like Met793, mimicking the interactions of the native ATP ligand.
Case Study 2: Anticonvulsant Agents Targeting Voltage-Gated Sodium Channels
Phenytoin (5,5-diphenylhydantoin) is a classic anticonvulsant that targets voltage-gated sodium channels.[1] Docking studies on analogues help explain the structural requirements for this activity.
| Compound ID | Key Substituents | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Phenytoin | 5,5-diphenyl | NaV Channel (Model) | (Varies) | Aromatic-aromatic interactions are key | [18] |
| SB2-Ph | 3-amino-phenytoin Schiff base | Opioid Receptors (Model) | (Varies, compared to Phenytoin) | (Not specified) | [19] |
| Ph-5 | 5,5-diphenylhydantoin peptide | NaV Channel (Model) | (Not specified, potent inhibitor) | (Not specified) | [20] |
SAR Insights: For anticonvulsant hydantoins, the presence of at least one phenyl ring at the C-5 position is often critical for activity.[18] Structure-activity relationship studies suggest that the orientation of this aromatic ring relative to the hydantoin core is a key determinant of binding affinity.[21] The hydantoin ring itself is important for compounds with shorter side chains, likely participating in hydrogen bonding within the channel pore.[3][22]
Conclusion and Future Outlook
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies on hydantoin-based compounds. By following a rigorous and self-validating protocol, researchers can generate reliable computational data to guide drug design. The comparative analysis of binding affinities and interaction modes across a series of analogues is a powerful tool for elucidating structure-activity relationships. While in silico methods are predictive and must be validated by experimental data, they serve as an invaluable and cost-effective strategy to prioritize synthetic efforts and accelerate the discovery of novel hydantoin-based therapeutics.
References
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
-
Barakat, K.H. (n.d.). Molecular Docking Tutorial. University of Alberta. [Link]
-
Zha, C., Brown, G.B., & Brouillette, W.J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 47(26), 6519–6528. [Link]
-
Zha, C., Brown, G.B., & Brouillette, W.J. (2006). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]
-
YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking. YouTube. [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
Tchekalarova, J., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PMC - NIH. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Brouillette, W.J., et al. (1993). Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. PubMed. [Link]
-
YouTube. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. [Link]
-
G. G. Pajeva, I. K., et al. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. [Link]
-
Tchekalarova, J., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5-Diphenylhydantoin Schiff Bases and Phenytoin. ResearchGate. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2025). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]
-
Open Research@CSIR-NIScPR. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. CSIR-NIScPR. [Link]
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. PMC - PubMed Central. [Link]
-
Gupta, S. P., & Singh, P. (1984). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. PubMed. [Link]
-
ResearchGate. (n.d.). Hydantoin based inhibitors of MMP13 - Discovery of AZD6605. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2023). Marine-Derived Compounds for CDK5 Inhibition in Cancer: Integrating Multi-Stage Virtual Screening, MM/GBSA Analysis and Molecular Dynamics Investigations. NIH. [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Liu, J., et al. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. PubMed. [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
-
Rather, I. A., & Sofi, H. S. (2023). Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH. [Link]
-
El-Gazzar, M. G., et al. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI. [Link]
-
Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. (n.d.). theaspd.com. [Link]
-
ResearchGate. (2025). Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. ResearchGate. [Link]
-
Al-Fatlawi, A. A. H., et al. (2023). Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinformatic analyses. PubMed. [Link]
-
Tilewale, A. (n.d.). Molecular Docking Flowchart. Atharva Tilewale. [Link]
-
ResearchGate. (2020). DNA interaction of some hydantoin-based drugs with molecular docking calculations. ResearchGate. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz. [Link]
Sources
- 1. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. theaspd.com [theaspd.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Diphenylhydantoin-3-butyric Acid
Introduction: 5,5-Diphenylhydantoin-3-butyric acid is a derivative of Phenytoin, a compound widely used in biomedical research and known for its significant physiological effects. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal of this compound and its derivatives poses a substantial risk to human health and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,5-Diphenylhydantoin-3-butyric acid, grounded in federal regulations and laboratory best practices. The procedures outlined here are designed to ensure safety, maintain regulatory compliance, and build a culture of trust and responsibility within the laboratory.
Part 1: Hazard Identification and Regulatory Framework
Before handling any waste, a thorough understanding of its hazards is paramount. 5,5-Diphenylhydantoin-3-butyric acid, as a derivative of Phenytoin (5,5-Diphenylhydantoin), should be handled with the assumption that it carries similar toxicological risks. The parent compound, Phenytoin, is classified as a known carcinogen and reproductive toxicant.[1][2][3] Therefore, all waste containing this compound must be managed as hazardous waste.
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its ultimate disposal.[4][5][6] Treating 5,5-Diphenylhydantoin-3-butyric acid waste as hazardous is not merely a precaution; it is a regulatory necessity.
Table 1: Hazard Profile based on Parent Compound (Phenytoin)
| Hazard Category | GHS Classification | Precautionary Statements & Key Risks |
| Acute Toxicity | Category 4, Oral (H302) | Harmful if swallowed.[1][3] |
| Carcinogenicity | Category 1B (H350) | May cause cancer.[1][3] |
| Reproductive Toxicity | Category 1B (H360) | May damage fertility or the unborn child.[1][3] |
| Physical Hazards | Combustible Dust | May form combustible dust concentrations in air.[3] |
Part 2: Personal Protective Equipment (PPE) and Handling
Properly protecting yourself is the first step in any laboratory procedure. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact, a physical barrier is essential.
-
Gloves: Wear nitrile gloves to prevent skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Use chemical safety goggles or glasses.
-
Lab Coat: A standard lab coat is required to protect from incidental contact and contamination of personal clothing.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling fine dust particles.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating. Each step is designed to create a clear, documented trail for the waste material.
Step 1: Waste Characterization and Segregation
All materials contaminated with 5,5-Diphenylhydantoin-3-butyric acid, including the pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be classified as hazardous waste.[7]
Action: Segregate this waste stream from other laboratory waste. The primary reason for segregation is to prevent dangerous chemical reactions. Based on the parent compound's profile, this waste must be kept separate from:
Step 2: Containerization
The choice of container is critical for safe storage and transport.
Action:
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. For solid waste, a wide-mouth polyethylene or glass jar is ideal. Do not use containers that are damaged or cannot be sealed properly.[10][11]
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.[10][11] This minimizes the release of vapors and prevents spills. Do not leave a funnel in the container.[10]
Step 3: Labeling
Proper labeling is a cornerstone of EPA and OSHA regulations. It communicates the hazard to everyone in the laboratory and to the hazardous waste technicians who will handle it.
Action:
-
Affix a "HAZARDOUS WASTE" Label: As soon as the first drop of waste enters the container, it must be labeled.
-
List all Contents: Clearly write the full chemical name: "5,5-Diphenylhydantoin-3-butyric acid " and list any other solvents or chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[10]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows laboratories to accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[11][12]
Action:
-
Designate an SAA: This area must be at or near the process generating the waste and under the control of the lab personnel.[10][12]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[11][12] However, given the high toxicity of this compound, it is best practice to maintain minimal quantities.
-
Arrange for Pickup: Once a container is 90% full, or if you are approaching the accumulation time limit set by your institution (typically 12 months), you must arrange for disposal.[10][11]
Step 5: Final Disposal
Laboratory personnel do not dispose of hazardous waste themselves. This final step is handled by trained professionals.
Action:
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[10][11]
-
Documentation: Complete any required chemical waste pickup forms, ensuring the information matches the container label.
-
Transfer: EH&S will transport the waste to a licensed hazardous waste disposal company, completing the "cradle-to-grave" chain of custody required by the EPA.[12][13]
Part 4: Emergency Procedures for Spills
In the event of a spill, a quick and correct response is critical to minimize exposure and environmental contamination.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing gloves, eye protection, and a lab coat.
-
Prevent Dust Formation: For a solid spill, gently moisten the material with a fine water spray or cover it with a damp paper towel to prevent it from becoming airborne.[8] DO NOT dry sweep the powder.[8]
-
Clean the Spill: Carefully collect the material using a scoop or dustpan and place it, along with all contaminated cleaning materials (gloves, paper towels), into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water.[8]
-
Label and Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Part 3.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for 5,5-Diphenylhydantoin-3-butyric acid waste within a research facility.
Caption: Disposal workflow for 5,5-Diphenylhydantoin-3-butyric acid waste.
Conclusion
The proper management of chemical waste is a non-negotiable aspect of scientific integrity and professional responsibility. For a compound like 5,5-Diphenylhydantoin-3-butyric acid, with significant known hazards associated with its parent structure, adherence to a strict disposal protocol is essential. By following this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment while remaining fully compliant with federal and institutional regulations. This commitment to safety and compliance is fundamental to the trust placed in us as scientific professionals.
References
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Phenytoin - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem. Retrieved from [Link]
-
CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. era-environmental.com [era-environmental.com]
- 6. epa.gov [epa.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. nj.gov [nj.gov]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Navigating the Safe Handling of 5,5-Diphenylhydantoin-3-butyric acid: A Guide for Laboratory Professionals
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 5,5-Diphenylhydantoin-3-butyric acid, a thorough risk assessment is crucial. Given the hazards associated with the parent compound, all work with this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] The facility should be designed for handling potent compounds, incorporating features like single-pass airflow and negative pressure differentials to prevent cross-contamination.[5] An eyewash station and safety shower must be readily accessible.[4]
Key Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or solutions should occur within a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
-
Containment: For procedures with a high potential for aerosol generation, such as sonication or vortexing, consider the use of additional containment, like a glove box or other isolation techniques.[6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment are critical to prevent dermal, ocular, and respiratory exposure. A multi-layered approach to PPE is recommended.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes or sprays.[8][9] Standard safety glasses with side shields do not offer sufficient protection.[8]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as during the handling of larger quantities or during vigorous mixing.
Skin Protection
-
Gloves: Double gloving with chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard is required.[8] The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[10] Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[8]
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential.[10] Gowns should be changed every 2 to 3 hours or immediately upon contamination.[8]
-
Shoe Covers: Two pairs of shoe covers should be worn when working with this potent compound.[8]
Respiratory Protection
-
Respirator: For most laboratory-scale operations within a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved N95 or higher-level respirator is recommended.[4][8] For spill cleanup or in situations with high concentrations of airborne particles, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize risk.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution, followed by a cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[10]
Storage:
-
Store 5,5-Diphenylhydantoin-3-butyric acid in a tightly sealed, clearly labeled container.[4]
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The recommended storage temperature is between 10°C and 25°C.[11]
Disposal Plan: Managing Waste Safely
All waste generated from handling 5,5-Diphenylhydantoin-3-butyric acid must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, gowns, and shoe covers, in a designated, sealed hazardous waste container.[1][10]
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[1]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with institutional, local, and national regulations.[1]
Emergency Procedures: Preparedness is Key
Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if properly trained and equipped, contain the spill with an absorbent material.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Decontaminate the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these stringent safety protocols, researchers can confidently and safely work with 5,5-Diphenylhydantoin-3-butyric acid, ensuring both personal safety and the integrity of their research.
References
-
Potent compound safety in the laboratory. (n.d.). tks. Retrieved from [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. Retrieved from [Link]
-
USP Chapter <800>: Personal Protective Equipment. (2018, September 4). Pharmacy Times. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escopharma.com [escopharma.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. 5,5-Diphenylhydantoin-3-butyric acid | 56976-66-0 | FD22498 [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
